1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
Description
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Properties
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRTGGVSZQHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate
Foreword: The Role of Precision in a New Class of Solvents
In the ever-evolving landscape of chemical research and pharmaceutical development, the advent of ionic liquids (ILs) has marked a paradigm shift. These salts, existing as liquids at or near room temperature, offer a unique and tunable set of properties that traditional volatile organic compounds cannot match. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have positioned them as "green" designer solvents and electrolytes with significant potential.
This guide focuses on a particularly promising member of the imidazolium class: 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate, hereafter referred to as [PDMIM][BF4]. The methylation at the C2 position of the imidazolium ring imparts a notable increase in stability compared to its unmethylated counterparts, making it a robust candidate for demanding applications. Understanding the core physicochemical properties of [PDMIM][BF4] is not merely an academic exercise; it is a critical prerequisite for its successful application in catalysis, electrochemistry, and drug formulation. This document provides an in-depth analysis of these properties, grounded in experimental data and established scientific principles, to empower researchers and developers in their quest for innovation.
Molecular Identity and Synthesis
The foundation of any physicochemical study is the unambiguous identification and synthesis of the compound of interest.
Molecular Structure
The structure of this compound is characterized by an asymmetric imidazolium cation and a tetrafluoroborate anion. The cation's structure, with its propyl and methyl substitutions, is key to its physical state and solvent properties.
Caption: Molecular Structure of [PDMIM][BF4].
Synthesis Workflow
The synthesis of [PDMIM][BF4] is a well-established two-step process that ensures high purity.[1] This methodology is crucial as trace impurities, particularly halides from precursor materials, can significantly impact the physicochemical and electrochemical properties of the final product.
Caption: Synthesis Workflow for [PDMIM][BF4].
Experimental Protocol: Synthesis of [PDMIM][BF4]
-
Quaternization:
-
In a round-bottom flask, combine 1,2-dimethylimidazole (0.1 mol) and 1-bromopropane (0.11 mol).
-
Heat the mixture under reflux with stirring. The reaction progress can be monitored by TLC or NMR.
-
Upon completion, the resulting product, 1-propyl-2,3-dimethylimidazolium bromide ([PDMIM][Br]), is typically a viscous liquid or solid and can be used in the next step without extensive purification if high-purity starting materials were used.
-
-
Anion Metathesis:
-
Dissolve the crude [PDMIM][Br] in deionized water.
-
Separately, prepare a saturated aqueous solution of sodium tetrafluoroborate (NaBF4).
-
Add the NaBF4 solution dropwise to the [PDMIM][Br] solution with vigorous stirring. A white precipitate of sodium bromide (NaBr) will form.
-
Continue stirring at room temperature for several hours to ensure complete reaction.
-
-
Purification and Isolation:
-
Remove the NaBr precipitate by filtration.
-
The aqueous filtrate containing [PDMIM][BF4] is then transferred to a rotary evaporator to remove the water under reduced pressure.
-
The resulting ionic liquid should be dried further under high vacuum at a slightly elevated temperature (e.g., 70-80 °C) for several hours to remove residual water.
-
Self-Validating System & Causality: The choice of NaBF4 is strategic due to the low solubility of the byproduct, NaBr, in the reaction medium, which drives the equilibrium towards the desired product. Final drying under vacuum is critical; water content must be minimized as it significantly impacts viscosity, conductivity, and the electrochemical window. Purity is typically confirmed by ¹H NMR spectroscopy, and water content is quantified by Karl Fischer titration to be below 10⁻³ mass fractions.[1]
Core Physicochemical Properties
The utility of [PDMIM][BF4] is defined by its physical properties. The following sections detail these characteristics, providing both quantitative data and the experimental context for their measurement.
Density
Density is a fundamental property influencing mass transfer calculations and the formulation of solvent mixtures. It is particularly sensitive to temperature and, to a lesser extent, water content.
Data Presentation: Density of Pure [PDMIM][BF4]
| Temperature (K) | Density (g/cm³) |
| 298.15 | 1.225 |
| 303.15 | 1.221 |
| 308.15 | 1.217 |
| 313.15 | 1.213 |
| 318.15 | 1.210 |
| 323.15 | 1.206 |
| 333.15 | 1.198 |
| 343.15 | 1.191 |
| Data extracted from Ge et al. (2009).[1] |
Experimental Protocol: Density Measurement
-
Methodology: The density of ionic liquids is most accurately determined using a vibrating tube densimeter. This technique offers high precision and requires only a small sample volume.
-
Procedure:
-
Calibrate the instrument using two standards of known density that bracket the expected density of the IL, typically dry air and deionized water.
-
Inject the degassed, high-purity [PDMIM][BF4] sample into the oscillating U-tube.
-
The instrument measures the period of oscillation of the tube, which is directly related to the density of the sample.
-
Control the temperature of the sample cell with a high-precision thermostat (e.g., a Peltier system) to obtain density measurements across the desired temperature range.
-
Ensure the sample is free of gas bubbles, as they will significantly affect the accuracy of the measurement.
-
Expertise & Causality: The vibrating tube method is preferred over pycnometry for ionic liquids due to their viscosity and the potential for trapping air bubbles. The decrease in density with increasing temperature is an expected consequence of increased thermal expansion. The relationship is nearly linear over the measured range, which is typical for many liquids.
Viscosity
Viscosity is a critical parameter for any application involving fluid flow, mixing, or mass transport. For ionic liquids, lower viscosity is often desirable to improve reaction rates and conductivity.
Data Presentation: Viscosity of Pure [PDMIM][BF4]
| Temperature (K) | Viscosity (mPa·s) |
| 298.15 | 149.3 |
| 303.15 | 114.7 |
| 308.15 | 89.6 |
| 313.15 | 71.1 |
| 318.15 | 57.2 |
| 323.15 | 46.5 |
| 333.15 | 32.2 |
| 343.15 | 23.3 |
| Data extracted from Ge et al. (2009).[1] |
Experimental Protocol: Viscosity Measurement
-
Methodology: A calibrated Ubbelohde-type capillary viscometer is a reliable method for determining the dynamic viscosity of transparent liquids. Modern rotational rheometers are also frequently used and offer a wider range of shear rates.
-
Procedure (Capillary Viscometer):
-
Place the viscometer in a constant-temperature bath with high thermal stability (±0.01 K).
-
Introduce a precise volume of the [PDMIM][BF4] sample into the viscometer.
-
Allow the sample to reach thermal equilibrium (typically 15-20 minutes).
-
Apply suction or pressure to draw the liquid up through the capillary into the upper bulb.
-
Measure the time required for the liquid meniscus to pass between two calibrated marks as it flows back down under gravity.
-
The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Repeat the measurement at least three times to ensure reproducibility.[1]
-
Expertise & Causality: The strong temperature dependence of viscosity is a hallmark of ionic liquids and is attributed to the reduction of intermolecular forces (ion-ion interactions) as thermal energy increases. This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation. The relatively high viscosity at room temperature compared to conventional solvents is due to the strong coulombic interactions and hydrogen bonding within the ionic liquid.
Thermal Stability
The thermal stability of an ionic liquid dictates its operational temperature range and is a key indicator of its suitability for high-temperature applications like catalysis and synthesis.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Methodology: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the decomposition temperature of ionic liquids.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of [PDMIM][BF4] into a tared TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
-
The instrument records the mass of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.
-
Caption: General Workflow for Physicochemical Characterization.
Ionic Conductivity and Electrochemical Stability
For electrochemical applications such as in batteries and supercapacitors, ionic conductivity and the electrochemical stability window (ESW) are paramount.
-
Ionic Conductivity: This property measures the ability of the ionic liquid to conduct an electric current via the movement of its constituent ions. A study by Min et al. (2007) indicates that the saturated alkyl analogue ([PDMIM][BF4]) has been synthesized and its properties, including ionic conductivity, compared to unsaturated analogues.[1] While the specific data table is found within specialized compilations, it is established that imidazolium-based ionic liquids typically exhibit conductivities in the range of 1-15 mS/cm at room temperature.
-
Electrochemical Stability Window (ESW): The ESW is the potential range over which the ionic liquid remains stable without being oxidized or reduced. For imidazolium tetrafluoroborates, the ESW is generally around 4 V.[2] The stability is limited by the oxidation of the tetrafluoroborate anion at the anodic limit and the reduction of the imidazolium cation at the cathodic limit. Research on the [PDMIM] cation with a different anion showed it began to decompose at a cell potential of 2.75 V, but with significantly lower intensity than traditional imidazolium ILs, suggesting enhanced stability.[3][4]
Experimental Protocol: Cyclic Voltammetry (CV) for ESW Determination
-
Methodology: CV is a potentiodynamic electrochemical technique used to probe the electrochemical properties of an analyte in solution. It is the standard method for determining the ESW of an electrolyte.
-
Procedure:
-
Assemble a three-electrode cell inside an inert atmosphere glovebox to exclude air and moisture. The cell consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire).
-
Use the pure, dry [PDMIM][BF4] as the electrolyte.
-
Scan the potential of the working electrode linearly with time, first in one direction (e.g., towards positive potentials) and then reversing the scan direction.
-
Record the resulting current at the working electrode.
-
The ESW is determined by the potential limits where a significant increase in current is observed, indicating the onset of oxidative or reductive decomposition of the electrolyte. These limits are typically defined at a specific current density cutoff (e.g., 0.5 or 1.0 mA/cm²).
-
Applications and Future Outlook
The robust physicochemical profile of this compound makes it a versatile and highly effective ionic liquid.
-
Catalysis: Its high thermal stability and ability to dissolve a wide range of organic and inorganic compounds make it an excellent medium for catalytic reactions, such as Heck and Suzuki couplings.[5]
-
Electrochemistry: Its favorable ionic conductivity and electrochemical stability position it as a promising electrolyte for batteries and supercapacitors, where it can contribute to safer and more stable device operation.[5]
The continued investigation into this and other C2-methylated imidazolium ionic liquids is expected to yield further advancements in green chemistry, energy storage, and materials science. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals aiming to harness the unique potential of this remarkable solvent.
References
-
Ge, M.-L., Ren, X.-G., Song, Y.-J., & Wang, L.-S. (2009). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. [Link]
-
Mäeorg, U., et al. (2018). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Molecules, 23(10), 2469. [Link]
-
Mäeorg, U., et al. (2018). Electrochemical Investigations of the Suitability of 1-Propyl-2,3- dimethylidazolium bis(trifluoromethylsulfonyl)imide. Preprints.org. [Link]
-
Fox, D. M., et al. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST. [Link]
-
Zhou, Z.-B., Matsumoto, H., & Tatsumi, K. (2004). Low-Melting, Low-Viscous, Hydrophobic Ionic Liquids: 1-Alkyl(Alkyl Ether)-3-methylimidazolium Perfluoroalkyltrifluoroborate. Chemistry - A European Journal, 11(2), 752-766. [Link]
-
Fox, D. M., et al. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. ResearchGate. [Link]
-
Fox, D. M., et al. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST. [Link]
-
Yim, C. H., et al. (2014). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Molecules, 19(9), 15097-15114. [Link]
-
Holze, R. (2016). Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]
-
Zhang, X., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(10), 2940. [Link]
-
EPFL Graph Search. (n.d.). Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Zhang, X., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. ResearchGate. [Link]
Sources
synthesis and characterization of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
An In-depth Technical Guide to the Synthesis and Characterization of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate
Introduction: The Significance of [PMMIm][BF₄]
Ionic liquids (ILs) are a unique class of salts that exist in a liquid state at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and electrolytes for a vast range of applications.[1][2][3] Within the diverse family of ILs, those based on the imidazolium cation are particularly prominent due to their good chemical and electrochemical stability.[4]
This guide focuses on a specific, yet important, member of this family: This compound , often abbreviated as [PMMIm][BF₄]. The substitution of the typically acidic C2 proton on the imidazolium ring with a methyl group enhances its stability, particularly in basic or reductive environments.[5][6] The tetrafluoroborate ([BF₄]⁻) anion is a weakly coordinating anion that contributes to the IL's relatively low viscosity and good electrochemical performance.[7][8] This combination of a stable cation and a functional anion makes [PMMIm][BF₄] a promising candidate for applications in electrochemical systems like supercapacitors and batteries, as well as a robust solvent for catalysis and organic synthesis.[5][9][10]
This document, intended for researchers and chemical professionals, provides a comprehensive overview of the synthesis, purification, and detailed characterization of [PMMIm][BF₄], grounding each step in established chemical principles and authoritative data.
Synthesis Methodology: A Validated Two-Step Approach
The synthesis of dialkylimidazolium tetrafluoroborate salts is typically achieved through a robust two-step process.[11][12] This methodology ensures high purity and yield by first constructing the desired organic cation as a halide salt, followed by an anion exchange (metathesis) reaction to introduce the tetrafluoroborate anion.[13][14]
Step 1: Quaternization of 2-Methylimidazole
The initial step involves the sequential N-alkylation of 2-methylimidazole to form the 1-propyl-2,3-dimethylimidazolium cation. This is a classic Menshutkin reaction, a nucleophilic substitution where the nitrogen atoms of the imidazole ring act as nucleophiles, attacking the electrophilic carbon of alkyl halides.[14][15]
The process begins with the propylation of 2-methylimidazole at the N1 position, followed by methylation at the N3 position. This specific order is often preferred for steric reasons and to ensure a well-defined product.
Step 2: Anion Metathesis
Once the halide salt (e.g., 1-propyl-2,3-dimethylimidazolium bromide) is synthesized and purified, the halide anion is exchanged for the tetrafluoroborate anion. This is achieved by reacting the intermediate salt with a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄).[16][17] The driving force for this reaction is often the precipitation of the resulting inorganic halide salt (e.g., NaBr) from the reaction medium, which can be easily removed by filtration.[18]
The overall synthesis workflow is depicted below.
Experimental Protocols
Caution: These procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[19][20]
Protocol 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Iodide ([PMMIm][I])
-
Propylation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq) and a suitable solvent such as acetonitrile or THF.
-
Slowly add 1-bromopropane (1.05 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 60-70 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product is 1-propyl-2-methylimidazole.
-
Methylation (Quaternization): Dissolve the crude 1-propyl-2-methylimidazole in a fresh portion of acetonitrile.
-
Cool the flask in an ice bath and slowly add methyl iodide (1.1 eq). Note: Methyl iodide is volatile and toxic; handle with extreme care.
-
Allow the mixture to warm to room temperature and stir for 24-48 hours. The product, [PMMIm][I], will often precipitate as a solid or form a dense oil.
-
Filter the solid product or decant the solvent. Wash the product thoroughly with a solvent in which the product is insoluble but impurities are soluble, such as ethyl acetate or diethyl ether, to remove unreacted starting materials.
-
Dry the resulting white to off-white solid under high vacuum to remove all residual solvent.
Protocol 2: Synthesis of [PMMIm][BF₄] via Anion Exchange
-
Dissolve the purified 1-propyl-2,3-dimethylimidazolium iodide ([PMMIm][I]) (1.0 eq) in a suitable solvent, such as acetone or dichloromethane.[18][21]
-
In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) (1.05 eq) in water.
-
Add the NaBF₄ solution dropwise to the stirred solution of [PMMIm][I] at room temperature. A precipitate of sodium iodide (NaI) will form.
-
Stir the biphasic mixture vigorously for 12-24 hours to ensure complete anion exchange.
-
Remove the precipitated sodium iodide by filtration.
-
Transfer the filtrate to a separatory funnel. The organic layer contains the desired ionic liquid.
-
Wash the organic layer several times with small portions of deionized water to remove any remaining inorganic salts. Crucial: Test the final aqueous wash with a silver nitrate solution to confirm the absence of residual iodide ions (no precipitate should form). Halide contamination can significantly alter the IL's properties.[11]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
For ultimate purity, the resulting viscous liquid should be treated with activated charcoal to remove colored impurities and then dried under high vacuum at elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove residual water and solvent.
Structural and Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized [PMMIm][BF₄].
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation of the ionic liquid.
-
¹H NMR: Provides information on the proton environment. Expected signals include those for the propyl chain (triplet, sextet, triplet), the N-methyl group (singlet), the C2-methyl group (singlet), and the two imidazolium ring protons (doublets or singlets).
-
¹³C NMR: Confirms the carbon skeleton. Distinct signals will be present for each carbon in the propyl and methyl groups, as well as the three unique carbons of the imidazolium ring.
-
¹⁹F and ¹¹B NMR: These are definitive for confirming the anion's identity. ¹⁹F NMR should show a quartet (due to coupling with ¹¹B), and ¹¹B NMR should show a quintet (due to coupling with four equivalent ¹⁹F nuclei).
| Table 1: Summary of Expected Spectroscopic Data for [PMMIm][BF₄] | |
| Technique | Expected Peaks / Bands |
| ¹H NMR | ~0.9 ppm (t, 3H, CH₃-CH₂)~1.8 ppm (m, 2H, -CH₂-CH₂-N)~4.1 ppm (t, 2H, -CH₂-N)~3.7 ppm (s, 3H, N-CH₃)~2.6 ppm (s, 3H, C2-CH₃)~7.4-7.5 ppm (d, 2H, Ring C4-H, C5-H) |
| FTIR (cm⁻¹) | ~3150-3100: C-H stretching of the imidazolium ring~2970-2880: C-H stretching of alkyl groups~1570: C=N stretching of the imidazolium ring~1050-1030: Strong, broad band from asymmetric stretching of the B-F bonds in [BF₄]⁻[22][23][24] |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum is dominated by a very strong and broad absorption band around 1030-1050 cm⁻¹, which is characteristic of the asymmetric stretching vibrations of the tetrafluoroborate anion.[22][23][24] Additional peaks corresponding to the C-H and C=N vibrations of the substituted imidazolium ring confirm the cation structure.
Thermal Analysis
The thermal behavior of an ionic liquid is critical for defining its operational temperature range.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a pure, dry sample of [PMMIm][BF₄], the TGA curve should show a single-step decomposition at a high temperature (typically >300 °C), indicating its high thermal stability.[25][26] The absence of significant mass loss at lower temperatures confirms the removal of volatile impurities like water and organic solvents.
-
Differential Scanning Calorimetry (DSC): DSC is used to detect thermal transitions. Many ionic liquids, including [PMMIm][BF₄], do not exhibit a sharp melting point but instead show a glass transition temperature (T₉), which is the temperature at which the amorphous solid transitions to a viscous liquid.[27][28]
Physicochemical Properties
A summary of key physical and electrochemical properties is provided below. These values are essential for designing applications.
| Table 2: Physicochemical Properties of [PMMIm][BF₄] | |
| Property | Typical Value |
| CAS Number | 157310-72-0[29] |
| Molecular Formula | C₈H₁₅BF₄N₂ |
| Molecular Weight | 226.02 g/mol [9] |
| Appearance | Colorless to pale yellow viscous liquid |
| Density | ~1.225 g/mL at 25 °C[9] |
| Thermal Stability (T_onset) | > 300 °C |
| Ionic Conductivity | Varies with temperature, typically in the mS/cm range[10] |
| Electrochemical Window | ~4.0 - 4.5 V |
Safety, Handling, and Storage
While ionic liquids have a negligible vapor pressure, direct contact should be avoided.
-
Handling: Always use appropriate PPE, including gloves and safety glasses, as imidazolium salts can be skin and eye irritants.[20] Handle in a well-ventilated area.[30]
-
Storage: [PMMIm][BF₄] is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption.
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[19] Do not allow the material to enter drains or waterways.[31]
Conclusion
The synthesis of this compound is a well-established, multi-step process that yields a highly stable and versatile ionic liquid. The two-step method of quaternization followed by anion metathesis provides a reliable route to a high-purity product. Rigorous characterization using a suite of analytical techniques—primarily NMR and FTIR for structural verification, and thermal analysis for stability assessment—is critical to validate the final product's identity and suitability for its intended application. With careful adherence to protocol and safety procedures, [PMMIm][BF₄] can be reliably synthesized for advanced applications in electrochemistry, catalysis, and as a novel solvent medium.
References
- Chapter 3: Synthesis of Ionic Liquids. (n.d.). Royal Society of Chemistry.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed.
- Vibrational spectra of imidazolium tetrafluoroborate ionic liquids. (n.d.). ResearchGate.
- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega.
- Process for preparing ionic liquids by anion exchange. (n.d.). Google Patents.
- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega.
- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega.
- Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2). (2021). PubMed Central.
- Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water. (2012). RSC Publishing.
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. (n.d.). Benchchem.
- Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate. (2024). Carl ROTH.
- Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide. (2025). MDPI.
- Typical synthesis paths for the preparation of ionic liquids. (n.d.). ResearchGate.
- Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. (n.d.). proionic.
- Imidazolium ionic liquids: A simple anion exchange protocol. (n.d.). ResearchGate.
- Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. (n.d.). Journal of Chemical & Engineering Data.
- Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. (n.d.). MDPI.
- Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. (n.d.). Inorganic Chemistry.
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).
- Safety Data Sheet: 1-Butyl-3-methylimidazolium tetrafluoroborate. (2023). proionic.
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1-Propyl-2,3-dimethylimidazolium tetrafluoroborate CAS number and molecular structure
An In-Depth Technical Guide to 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate for Advanced Research Applications
Introduction
Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique set of properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1][2] Among the vast library of available ILs, this compound, often abbreviated as [PDMIM][BF₄], has emerged as a compound of significant interest. Its distinct substitution pattern on the imidazolium cation imparts specific properties that are advantageous in various scientific domains. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its core attributes, synthesis, applications, and handling.
Chemical Identity and Physicochemical Properties
This compound is an air- and water-stable hydrophilic ionic liquid.[3] Its fundamental properties are crucial for its application as a solvent and functional material. The key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 157310-72-0 | [3][4][5] |
| Molecular Formula | C₈H₁₅BF₄N₂ | [4][5] |
| Molecular Weight | 226.02 g/mol | [4][5] |
| Density | 1.225 g/mL | [4] |
| Purity | ≥97% | [5] |
| Physical State | Viscous Liquid | [4][6] |
| Key Characteristics | High thermal stability, low volatility, hydrophilic | [3][4][7] |
Molecular Structure
The molecular architecture of [PDMIM][BF₄] consists of an organic cation, 1-propyl-2,3-dimethylimidazolium ([PDMIM]⁺), and an inorganic anion, tetrafluoroborate ([BF₄]⁻).
-
Cation ([PDMIM]⁺): The cation is based on an imidazolium ring, a five-membered aromatic heterocycle containing two nitrogen atoms. It is substituted at three positions: a propyl group (-CH₂CH₂CH₃) is attached to one nitrogen (N-1), and two methyl groups (-CH₃) are attached to the other nitrogen (N-3) and the carbon atom between the nitrogens (C-2). This asymmetric substitution influences its solvation properties and steric interactions.
-
Anion ([BF₄]⁻): The tetrafluoroborate anion is a common counter-ion in ionic liquids, known for contributing to the compound's stability and moderate hydrophilicity.
The interplay between the cation's structure and the anion determines the overall physicochemical properties of the ionic liquid.[7]
Caption: Molecular structures of the [PDMIM]⁺ cation and [BF₄]⁻ anion.
Synthesis Protocol: A Self-Validating Approach
The synthesis of imidazolium-based ionic liquids is typically a robust two-step process involving N-alkylation (quaternization) followed by anion metathesis (exchange).[8][9] This methodology ensures high purity and yield.
Step 1: Quaternization to Synthesize 1-Propyl-2,3-dimethylimidazolium Halide
The foundational step is the creation of the desired cation with a halide counter-ion. This is achieved by reacting a disubstituted imidazole with an alkylating agent. The choice of a methylating agent is critical; agents like iodomethane or dimethyl sulfate are highly effective.
Protocol:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of 1-propyl-2-methylimidazole in a suitable solvent like acetonitrile or THF.
-
Alkylation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.05 equivalents) of a methylating agent (e.g., iodomethane).
-
Reaction: Allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) with continuous stirring. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is typically complete within 12-24 hours.
-
Isolation: Upon completion, the product, 1-propyl-2,3-dimethylimidazolium iodide, often precipitates or can be isolated by removing the solvent under reduced pressure. The resulting crude salt is washed with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.
Step 2: Anion Metathesis to Yield [PDMIM][BF₄]
This step exchanges the halide anion for the desired tetrafluoroborate anion. The choice of the tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄) is based on solubility differences between the reactant and product salts.[6]
Protocol:
-
Dissolution: Dissolve the 1-propyl-2,3-dimethylimidazolium halide from Step 1 in a minimal amount of a polar solvent, such as deionized water or acetonitrile.[6]
-
Anion Exchange: Add an equimolar amount of sodium tetrafluoroborate (NaBF₄) to the solution with vigorous stirring.[6][9] A precipitate of the sodium halide (e.g., NaI) will form due to its low solubility in the reaction medium.
-
Separation: Stir the mixture for several hours at room temperature to ensure complete exchange. The precipitated sodium halide is then removed by filtration.
-
Purification: The filtrate, containing the desired ionic liquid and solvent, is collected. The solvent is removed using a rotary evaporator. To ensure high purity, the resulting ionic liquid is extracted multiple times with a solvent like dichloromethane (DCM).[6][9] The organic phases are combined and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Final Drying: After filtering off the drying agent, the solvent is removed under high vacuum at a slightly elevated temperature (e.g., 45-50 °C) to yield the pure, often colorless to pale yellow, viscous liquid.[6]
Caption: General workflow for the two-step synthesis of [PDMIM][BF₄].
Applications in Research and Drug Development
The unique properties of [PDMIM][BF₄] make it a versatile tool for scientists.
-
Green Chemistry and Catalysis: Due to its low volatility and high thermal stability, it serves as a "green" alternative to conventional organic solvents.[4] It has been successfully employed in catalytic processes like Heck and Suzuki couplings, where it can enhance reaction efficiency and facilitate catalyst recycling.[4]
-
Electrochemistry: The ionic nature and conductivity of [PDMIM][BF₄] make it a suitable component for electrochemical systems.[10] It is used in the development of electrolytes for batteries and capacitors, where it can improve ion conductivity and operational stability, particularly at higher temperatures.[4]
-
Pharmaceutical Sciences: While direct applications of [PDMIM][BF₄] are emerging, the class of imidazolium-based ILs shows significant promise in drug development. They can be used as novel solvents to synthesize Active Pharmaceutical Ingredients (APIs), sometimes leading to higher yields and purity.[11] Furthermore, ILs can act as adjuvants in API crystallization, enabling the design of new polymorphic forms with enhanced stability and bioavailability, a critical factor in drug formulation.[11]
Safety and Handling
While [PDMIM][BF₄] is less volatile than traditional organic solvents, proper handling is essential. Safety data for structurally similar ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, provide a reliable guide.
-
Hazards: The compound is generally classified as toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[12] It is also considered toxic to aquatic life with long-lasting effects.[12]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12][13] Use only in a well-ventilated area, such as a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] The compound can be moisture-sensitive.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
-
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thermal stability and decomposition of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of the ionic liquid (IL) this compound, [PMMIM][BF₄]. As a member of the imidazolium class of ILs, its thermal behavior is critical for defining its operational limits in applications ranging from catalysis and organic synthesis to electrochemical systems.[1] This document synthesizes data from closely related analogues, particularly 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), to build a predictive framework for the thermal characteristics of [PMMIM][BF₄]. We will explore the primary analytical techniques for assessing thermal stability, delve into the kinetics and mechanisms of decomposition, and identify the resulting volatile products. The guide includes detailed experimental protocols and discusses the practical implications of the material's thermal limits, offering researchers and developers a foundational understanding for safe and effective application.
Introduction to Imidazolium-Based Ionic Liquids and Thermal Stability
Ionic liquids (ILs) are salts with melting points typically below 100°C, composed entirely of ions.[2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive as "green" solvents and high-performance electrolytes.[1][3] The 1-alkyl-3-methylimidazolium cation is a cornerstone of IL chemistry, and its stability is a key performance indicator.[4]
The thermal stability of an IL dictates its maximum operating temperature and lifespan in any application. Exceeding this limit leads to irreversible decomposition, which can compromise process integrity, generate hazardous byproducts, and cause catastrophic failure in sealed systems like batteries. The stability of an IL is primarily dictated by the interplay between its constituent cation and anion.[4] For imidazolium-based ILs, key structural factors include the length of the alkyl chain at the N1 position and substitution at the C2 position of the imidazolium ring.[5] Methylation at the C2 position, as in [PMMIM][BF₄], is known to enhance thermal stability by removing the acidic proton, thus inhibiting a common decomposition pathway.
This guide focuses specifically on this compound, a representative C2-methylated imidazolium IL. We will elucidate its thermal behavior by examining the established methodologies for thermal analysis and interpreting data from analogous compounds to construct a reliable profile of its stability and decomposition pathways.
Methodologies for Assessing Thermal Stability
A multi-faceted approach is required to fully characterize the thermal stability of an ionic liquid. No single technique can provide a complete picture; instead, the combination of thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis yields a comprehensive understanding.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the primary technique for determining the thermal stability of ILs by measuring the change in mass of a sample as a function of temperature or time.[4]
-
Expertise & Experience: The choice of TGA method—dynamic (ramped heating) versus isothermal (constant temperature)—is critical. Dynamic TGA, where the temperature is increased at a constant rate (e.g., 10 °C/min), is excellent for quickly determining the onset temperature of decomposition (T_onset). However, it can significantly overestimate the long-term operational stability.[4][6] Isothermal TGA, where the sample is held at a fixed temperature for an extended period (e.g., 10 hours), provides a more realistic assessment of stability under process conditions, revealing slow decomposition that may occur well below the dynamic T_onset.[4][6] This dual-analysis approach ensures that both rapid and gradual degradation processes are characterized.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It serves as a crucial complementary technique to TGA.
-
Expertise & Experience: While TGA detects mass loss, DSC identifies thermal events that do not involve a change in mass, such as the glass transition temperature (T_g) and melting point (T_m).[7][8] For many ILs, which are often amorphous, the T_g is a critical parameter.[7][8] Furthermore, DSC can reveal whether the decomposition process observed in TGA is endothermic or exothermic. A strong exothermic decomposition signifies a potential thermal runaway hazard, a critical safety consideration for large-scale applications.
Evolved Gas Analysis (EGA)
To understand the chemical nature of decomposition, the volatile products (evolved gases) must be identified. This is typically achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
-
Expertise & Experience: TGA-MS allows for the real-time identification of decomposition fragments based on their mass-to-charge ratio as they evolve from the sample.[7][9] This technique is indispensable for elucidating the decomposition mechanism, confirming, for instance, whether degradation proceeds via Hofmann elimination, nucleophilic substitution, or other pathways.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of an IL like [PMMIM][BF₄] is depicted below. This self-validating workflow ensures that data from multiple techniques are correlated to build a robust thermal profile.
Caption: Workflow for the comprehensive thermal analysis of an ionic liquid.
Thermal Profile and Decomposition of [PMMIM][BF₄]
Direct, published thermal analysis data for this compound is scarce. However, a highly reliable profile can be constructed by analyzing data from its close structural analogues. The primary difference is the substitution of a propyl group for a butyl group at the N1 position. Generally, for shorter alkyl chains in the 1-alkyl-3-methylimidazolium series, this has a minor effect on thermal stability compared to the influence of the anion or C2-methylation.[5]
Key Thermal Parameters (Based on Analogues)
The following table summarizes key thermal data for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), which serve as excellent proxies for [PMMIM][BF₄].
| Parameter | [BMMIM][BF₄] | [BMIM][BF₄] | Expected Range for [PMMIM][BF₄] | Rationale & References |
| Glass Transition (T_g) | ~ -70 to -80 °C | ~ -83 to -85 °C | ~ -75 to -85 °C | The glass transition is primarily influenced by packing and intermolecular forces, which are similar for propyl and butyl chains.[7][8] |
| Dynamic T_onset (TGA) | ~ 400 - 430 °C | ~ 375 - 437 °C | ~ 400 - 430 °C | C2-methylation in [BMMIM][BF₄] significantly enhances stability over the non-methylated [BMIM][BF₄]. [PMMIM][BF₄] is also C2-methylated, so its stability is expected to align closely with [BMMIM][BF₄].[7][10][11][12] |
| Long-Term Stability | Decomposes below T_onset | Decomposes below T_onset | Significant decomposition >300-350 °C | Isothermal studies on [BMIM][BF₄] show decomposition at 350°C. Long-term stability is always lower than the dynamic T_onset.[2][9] |
Decomposition Mechanism and Products
The decomposition of imidazolium tetrafluoroborate ILs is primarily initiated by the [BF₄]⁻ anion. The mechanism involves the abstraction of a proton from the alkyl substituents on the cation, followed by the elimination of neutral molecules.[13] The C2-methylation on [PMMIM][BF₄] prevents decomposition pathways involving the C2-proton, leading to higher overall stability.
The proposed decomposition for [PMMIM][BF₄] proceeds as follows:
-
Initiation: The tetrafluoroborate anion acts as a base, abstracting a proton from the propyl group.
-
Elimination: This leads to the formation of propene (an alkene) and the neutral 1,2-dimethylimidazole.
-
Anion Degradation: The protonated anion intermediate is unstable and decomposes to hydrogen fluoride (HF) and boron trifluoride (BF₃).[7][10]
This pathway is consistent with pyrolysis-gas chromatography studies on similar ILs, which identified alkenes and 1-alkylimidazoles as the predominant products for ILs with BF₄⁻ anions.[13]
Caption: Proposed thermal decomposition pathway for [PMMIM][BF₄].
Practical Implications and Safety
The high thermal stability of [PMMIM][BF₄], with an expected onset of rapid decomposition above 400°C, makes it suitable for many elevated temperature applications.[1] However, for applications requiring stability over hundreds or thousands of hours, the maximum operating temperature should be significantly de-rated, likely to below 300°C, pending specific isothermal analysis.
Safety is paramount. The decomposition of any tetrafluoroborate-based IL generates highly corrosive and toxic gases: hydrogen fluoride (HF) and boron trifluoride (BF₃).[7][10]
-
Hydrogen Fluoride (HF): An acute poison that can cause severe, deep-tissue burns upon contact and systemic toxicity.
-
Boron Trifluoride (BF₃): A toxic and corrosive gas.
All thermal experiments and high-temperature applications involving [PMMIM][BF₄] must be conducted in well-ventilated areas (e.g., a fume hood) with appropriate personal protective equipment and material handling protocols.
Appendix: Standardized Experimental Protocols
The following protocols are provided as a template for ensuring reproducible and reliable thermal analysis data.
Protocol: Dynamic TGA
-
Sample Preparation: Dry the [PMMIM][BF₄] sample under high vacuum at 80°C for at least 24 hours to remove residual water and solvents.
-
Instrument Setup: Use a calibrated TGA instrument. Place 5-10 mg of the dried sample into a platinum or alumina crucible.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (N₂).
-
Flow Rate: 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the onset decomposition temperature (T_onset) as the temperature at which 5% mass loss occurs or by the extrapolated onset from the derivative (DTG) curve.[11]
Protocol: Isothermal TGA
-
Sample Preparation: Follow the same drying procedure as in 6.1.
-
Instrument Setup: Use an identical setup as in 6.1.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (N₂).
-
Flow Rate: 50-100 mL/min.
-
Temperature Program:
-
Select several temperatures below the dynamic T_onset (e.g., 300°C, 325°C, 350°C).
-
For each temperature, rapidly heat the sample from ambient to the target temperature.
-
Hold at the target temperature for a prolonged period (e.g., 10 hours), recording mass loss over time.
-
-
-
Data Analysis: Plot the percentage mass loss versus time for each temperature to determine the rate of decomposition under operational conditions.[6]
References
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- Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluorobor
- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.
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- 1-Propyl-2,3-Dimethylimidazolium Tetrafluorobor
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viscosity and density of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate water mixtures
An In-Depth Technical Guide to the Viscosity and Density of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([Pdmim][BF₄]) Water Mixtures
Authored by: Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the viscosity and density of aqueous mixtures of the ionic liquid this compound ([Pdmim][BF₄]). As ionic liquids (ILs) garner increasing interest across various scientific domains, including as solvents and co-solvents in pharmaceutical formulations, a fundamental understanding of their physicochemical properties is paramount. This document details the experimental determination of density and viscosity for [Pdmim][BF₄]-water mixtures across the entire composition range and at various temperatures. The causality behind experimental choices, the self-validating nature of the described protocols, and the implications of the findings for practical applications are discussed. All data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction: The Significance of Ionic Liquids and Their Aqueous Solutions
Ionic liquids are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to volatile organic solvents.[1] The compound at the center of this guide, this compound, belongs to the widely studied imidazolium class of ILs.
The behavior of ILs in aqueous solutions is of particular importance. The addition of water can dramatically alter the physical properties of an IL, such as viscosity and density, which are critical parameters in process design, mass transfer operations, and the formulation of drug delivery systems.[2][3] For instance, the high viscosity of many pure ILs can be a significant drawback; introducing water can modulate this property to a desirable range.[4][5] This guide focuses on providing the foundational data and experimental rationale for characterizing these essential properties for [Pdmim][BF₄]-water mixtures.
Physicochemical Properties: Density and Viscosity of [Pdmim][BF₄] - Water Mixtures
The experimental data for the density and viscosity of binary mixtures of [Pdmim][BF₄] and water were measured across the entire mole fraction range at temperatures from (298.15 to 343.15) K under atmospheric pressure.[6]
Density
The density of the mixtures is observed to decrease with an increase in temperature, a typical behavior for liquid systems due to increased thermal expansion. At a constant temperature, the density of the mixture generally increases with the increasing mole fraction of the ionic liquid, as pure [Pdmim][BF₄] is denser than water.[1]
Table 1: Experimental Density (ρ) of [Pdmim][BF₄] (1) + H₂O (2) Mixtures at Various Temperatures and Mole Fractions (x₁)
| Mole Fraction (x₁) | T = 298.15 K (g/cm³) | T = 308.15 K (g/cm³) | T = 318.15 K (g/cm³) | T = 328.15 K (g/cm³) | T = 338.15 K (g/cm³) |
| 0.0000 | 0.9970 | 0.9940 | 0.9902 | 0.9857 | 0.9804 |
| 0.0205 | 1.0425 | 1.0384 | 1.0336 | 1.0283 | 1.0225 |
| 0.0512 | 1.0883 | 1.0835 | 1.0781 | 1.0722 | 1.0659 |
| 0.1018 | 1.1378 | 1.1326 | 1.1268 | 1.1207 | 1.1141 |
| 0.2015 | 1.1895 | 1.1839 | 1.1778 | 1.1714 | 1.1646 |
| 0.4021 | 1.2358 | 1.2299 | 1.2237 | 1.2172 | 1.2104 |
| 0.6013 | 1.2643 | 1.2583 | 1.2520 | 1.2455 | 1.2387 |
| 0.8034 | 1.2842 | 1.2781 | 1.2718 | 1.2653 | 1.2585 |
| 1.0000 | 1.2985 | 1.2924 | 1.2861 | 1.2796 | 1.2729 |
Data sourced from Li, et al., J. Chem. Eng. Data 2011, 56, 7, 3194–3198.[6]
Viscosity
The viscosity of the mixtures is strongly dependent on both temperature and composition. As expected, viscosity decreases significantly with increasing temperature. The addition of water to the ionic liquid leads to a drastic reduction in viscosity. This is a critical observation for practical applications, as it demonstrates that a small amount of water can act as a potent viscosity modifier. This phenomenon is attributed to the disruption of the ionic liquid's hydrogen-bonding network and the increased mobility of the ions.[4][5]
Table 2: Experimental Viscosity (η) of [Pdmim][BF₄] (1) + H₂O (2) Mixtures at Various Temperatures and Mole Fractions (x₁)
| Mole Fraction (x₁) | T = 298.15 K (mPa·s) | T = 308.15 K (mPa·s) | T = 318.15 K (mPa·s) | T = 328.15 K (mPa·s) | T = 338.15 K (mPa·s) |
| 0.0000 | 0.8903 | 0.7194 | 0.5960 | 0.5042 | 0.4335 |
| 0.0205 | 1.632 | 1.268 | 1.021 | 0.839 | 0.701 |
| 0.0512 | 3.107 | 2.315 | 1.792 | 1.435 | 1.173 |
| 0.1018 | 6.521 | 4.623 | 3.447 | 2.689 | 2.155 |
| 0.2015 | 16.85 | 11.23 | 7.945 | 5.941 | 4.628 |
| 0.4021 | 48.34 | 30.55 | 20.62 | 14.68 | 10.91 |
| 0.6013 | 89.21 | 54.12 | 35.15 | 24.19 | 17.48 |
| 0.8034 | 139.8 | 82.54 | 52.61 | 35.58 | 25.24 |
| 1.0000 | 185.7 | 107.9 | 67.84 | 45.43 | 32.01 |
Data sourced from Li, et al., J. Chem. Eng. Data 2011, 56, 7, 3194–3198.[6]
Experimental Protocols: Ensuring Accuracy and Trustworthiness
The reliability of thermophysical data hinges on the rigor of the experimental methodology. The protocols described herein are standard in the field and incorporate self-validating checks.
Materials and Sample Preparation
The this compound ([Pdmim][BF₄]) should be of high purity (e.g., >97%) and may require drying under vacuum to minimize the content of water and other volatile impurities, as these can significantly affect viscosity.[7][8] Deionized and doubly distilled water should be used for the preparation of the mixtures. The mixtures are prepared by mass using a high-precision analytical balance.
Density Measurement
A vibrating tube densimeter is the instrument of choice for accurate density measurements of ionic liquid mixtures.[2][3][7]
Step-by-Step Protocol:
-
Calibration: The densimeter is calibrated at atmospheric pressure using dry air and pure water at each experimental temperature. This two-point calibration is crucial for ensuring the accuracy of the measurements across the entire density range.
-
Sample Injection: The prepared mixture is carefully injected into the vibrating U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate at the target temperature. The stability of the temperature is critical and should be controlled to within ±0.01 K.
-
Measurement: The oscillation period of the U-tube is measured. The density is then calculated from this period using the calibration constants.
-
Replicates: Measurements are repeated to ensure reproducibility.
Viscosity Measurement
For liquids with a wide range of viscosities, such as IL-water mixtures, a rotational rheometer or a capillary viscometer is suitable.[2][3][7]
Step-by-Step Protocol (Rotational Rheometer):
-
Geometry Selection: A cone-plate or parallel-plate geometry is chosen based on the sample volume and expected viscosity.
-
Calibration: The instrument is calibrated using standard viscosity fluids of known values that bracket the expected viscosity range of the samples.
-
Sample Loading: A precise volume of the sample is loaded onto the lower plate, and the geometry is lowered to the correct gap setting.
-
Temperature Control: The sample is maintained at the desired temperature using a Peltier or fluid-based temperature control system.
-
Shear Rate Sweep: The viscosity is measured over a range of shear rates to check for Newtonian behavior. For these mixtures, Newtonian behavior is expected.
-
Data Acquisition: The steady-state viscosity is recorded after the reading stabilizes.
Visualization of Experimental Workflow and Relationships
Diagrams are essential for visualizing the logical flow of the experimental process and the relationships between the key variables.
Caption: Workflow for the determination of density and viscosity of IL-water mixtures.
Caption: Key relationships between variables in the [Pdmim][BF₄]-water system.
Conclusion and Future Outlook
This guide has provided a detailed overview of the density and viscosity of this compound and water mixtures. The presented data and protocols offer a solid foundation for researchers and professionals working with this and similar ionic liquid systems. The strong dependence of viscosity on water content highlights a simple yet powerful method for tuning the properties of these neoteric solvents for specific applications.
Future research should focus on expanding the temperature and pressure ranges of these measurements and exploring the impact of dissolved solutes, such as active pharmaceutical ingredients, on the thermophysical properties of these mixtures. Such studies will further enable the rational design of ionic liquid-based formulations and processes.
References
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Li, W., et al. (2011). Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 56(7), 3194–3198. [Link]
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Jacquemin, J., et al. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8(2), 172-180. [Link]
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Zhang, Y., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Molecules, 25(23), 5562. [Link]
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Zhang, Y., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. [Link]
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Paduszyński, K., & Domańska, U. (2012). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data, 57(5), 1533–1545. [Link]
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Gardas, R. L., & Coutinho, J. A. P. (2009). Ionic conductivities of this compound. ResearchGate. [Link]
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González, B., et al. (2004). A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions. Green Chemistry, 6(8), 369-381. [Link]
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Yin, C., et al. (2007). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H₂O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data, 52(4), 1438–1441. [Link]
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Zaitsau, D. H., et al. (2016). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. International Journal of Molecular Sciences, 17(11), 1891. [Link]
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Xu, G., et al. (2020). Molecular characteristics of [BMIM][BF4] ionic liquids and water mixtures on the Pt surface. ResearchGate. [Link]
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Yin, C., et al. (2007). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H₂O Binary Mixtures From (303.15 to 353.15) K. ResearchGate. [Link]
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The Solubility of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate in Organic Solvents: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF₄]), an ionic liquid (IL) with significant potential in catalysis, electrochemistry, and as a green solvent.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing the solubility of [PDMIM][BF₄], offers validated experimental protocols for solubility determination, and presents a framework for solvent selection based on theoretical and empirical models. By synthesizing fundamental theory with practical application, this guide aims to empower scientists to make informed decisions in the laboratory and process development.
Introduction: Understanding the Solvent Power of an Ionic Liquid
This compound is a salt that is liquid at or near room temperature. Its structure, comprising a bulky, asymmetric organic cation and an inorganic anion, imparts a unique set of properties, including low volatility, high thermal stability, and a tunable solvation environment.[3] The solubility of any solute is dictated by the Gibbs free energy of mixing, which is in turn governed by the enthalpy and entropy of the process. For ionic liquids, the key interactions include electrostatic (Coulombic), van der Waals, hydrogen bonding, and solvophobic effects.
The structure of [PDMIM][BF₄] features a propyl group at the 1-position and methyl groups at the 2- and 3-positions of the imidazolium ring, paired with a tetrafluoroborate anion.[3] This specific combination results in a moderately polar, hydrophobic ionic liquid.[3] Understanding its interaction with different solvent classes is paramount for its effective application. This guide will explore both qualitative and quantitative aspects of its solubility, grounded in established thermodynamic principles.
Theoretical Framework for Solubility Prediction
Before embarking on extensive experimental screening, theoretical models can provide invaluable predictive insights into the solubility of [PDMIM][BF₄] in various organic solvents. These models help rationalize experimental outcomes and guide the selection of appropriate solvent systems, aligning with the principles of efficient, knowledge-driven research.
"Like Dissolves Like": A First Approximation
The age-old axiom "like dissolves like" serves as a fundamental starting point. It suggests that substances with similar intermolecular forces are more likely to be miscible.[4] Based on its structure, [PDMIM][BF₄] can be characterized by:
-
Ionic/Polar Nature: Due to the charged imidazolium cation and tetrafluoroborate anion.
-
Hydrogen Bonding Capability: The acidic protons on the imidazolium ring (especially at the C2 position, though substituted here with a methyl group) can act as hydrogen bond donors, while the fluorine atoms of the tetrafluoroborate anion are hydrogen bond acceptors.
-
Dispersive Forces: Arising from the alkyl chains (propyl and methyl groups).
This multifaceted nature allows it to interact with a range of solvents, but its solubility will be highest in solvents that can effectively solvate both the cation and the anion.
Hansen Solubility Parameters (HSPs)
A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter (HSP) model. This framework deconstructs the total Hildebrand solubility parameter (δt) into three components representing specific intermolecular interactions: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5] The central concept is that substances with similar HSPs are likely to be miscible.[5]
The HSPs for a given solute (in this case, [PDMIM][BF₄]) define a point in 3D "Hansen space." Solvents are also points in this space, and those that lie within a certain "interaction radius" (R₀) of the solute are considered "good" solvents.[5]
Logical Workflow for HSP Correlation
The following diagram illustrates the workflow for using Hansen Solubility Parameters to predict and validate ionic liquid solubility.
Caption: HSP-based workflow for solvent selection.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without relying on experimental data.[6][7][8] It calculates the chemical potential of a substance in a liquid phase based on the interaction of molecular surface polarization charges. This method is particularly useful for ionic liquids, as it can handle complex electrostatic and hydrogen-bonding interactions.[6][7] Predictions from COSMO-RS can generate a ranked list of potential solvents, significantly narrowing the experimental scope. However, discrepancies can arise, particularly in accurately modeling hydrogen-bonding strength and ion pair polarization effects in imidazolium-based ILs.[5]
Solubility Profile of [PDMIM][BF₄]
While a comprehensive, publicly available dataset of quantitative solubility values for [PDMIM][BF₄] is limited, a reliable profile can be constructed from miscibility studies, data on homologous ionic liquids, and thermodynamic measurements.
Qualitative Solubility Summary
The following table summarizes the expected miscibility of [PDMIM][BF₄] in various classes of organic solvents at ambient temperature. This classification is based on data for [PDMIM][BF₄] and its close structural analogs, primarily 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).
| Solvent Class | Representative Solvents | Expected Miscibility | Rationale & Supporting Evidence |
| Water | Water | Miscible | Strong ion-dipole interactions overcome the hydrophobicity of the alkyl chains. Confirmed experimentally for [PDMIM][BF₄].[5] |
| Alcohols | Methanol, Ethanol, Propanol | Generally Miscible | Alcohols are polar, protic solvents capable of hydrogen bonding with the [BF₄]⁻ anion. However, miscibility may decrease with increasing alcohol alkyl chain length. Studies on similar ILs show miscibility with short-chain alcohols.[9] |
| Ketones | Acetone, 2-Butanone | Miscible | Polar aprotic solvents with strong dipole moments that can effectively solvate the imidazolium cation. Acetone is reported as a "favorite" solvent for [BMIM][BF₄].[9] |
| Esters | Ethyl Acetate, Methyl Acetate | Miscible to Partially Miscible | Moderate polarity. Methyl acetate is a good solvent for [BMIM][BF₄].[9] Miscibility likely decreases with larger alkyl groups on the ester. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Partially Miscible to Immiscible | Lower polarity and weaker interaction potential compared to ketones or alcohols. THF is more polar and may show partial miscibility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | High polarity and ability to engage in weak hydrogen bonding make them effective solvents for many ionic liquids. DCM is a "favorite" solvent for [BMIM][BF₄].[9] |
| Aromatic Hydrocarbons | Toluene, Benzene | Immiscible | Nonpolar solvents lacking the ability to effectively solvate the ionic components. Activity coefficients at infinite dilution for these solutes in [PDMIM][BF₄] are high, indicating unfavorable interactions.[9] Toluene is a "poor" solvent for [BMIM][BF₄].[9] |
| Alkanes | Hexane, Heptane | Immiscible | Nonpolar, aliphatic solvents with only weak dispersion forces. They are unable to overcome the strong cohesive energy of the ionic liquid. Classified as "poor" solvents for [BMIM][BF₄].[9] |
Quantitative Insights from Thermodynamic Data
A study by Zhou et al. determined the activity coefficients at infinite dilution (γ∞) for various organic solutes in [PDMIM][BF₄] using gas-liquid chromatography.[9] A lower γ∞ value indicates stronger favorable interactions between the solvent (the IL) and the solute.
| Solute (at 323.15 K) | γ∞ Value | Implication for Solubility |
| n-Hexane | 21.0 | Very Unfavorable (Immiscible) |
| n-Octane | 39.8 | Very Unfavorable (Immiscible) |
| Cyclohexane | 15.6 | Very Unfavorable (Immiscible) |
| Benzene | 2.59 | Unfavorable (Largely Immiscible) |
| Toluene | 3.00 | Unfavorable (Largely Immiscible) |
| Ethylbenzene | 3.42 | Unfavorable (Largely Immiscible) |
These quantitative thermodynamic data strongly support the qualitative classifications in the table above, confirming the poor solubility of nonpolar hydrocarbons in [PDMIM][BF₄].[9]
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and validated experimental methods. The choice of method depends on whether the system is expected to be fully miscible or form a liquid-liquid equilibrium.
Protocol for Visual Miscibility Assessment (Screening)
This protocol provides a rapid, qualitative assessment of miscibility and is an essential first step in solvent screening.
Methodology:
-
Preparation: Dispense 1.0 mL of the organic solvent into a clear, sealed glass vial (e.g., 4 mL vial with a PTFE-lined cap).
-
IL Addition: Add 1.0 mL of [PDMIM][BF₄] to the same vial.
-
Equilibration: Vigorously mix the contents using a vortex mixer for 2 minutes.
-
Observation: Allow the vial to stand undisturbed for at least 1 hour at a controlled temperature (e.g., 25 °C).
-
Assessment:
-
Miscible: The mixture remains a single, clear, homogenous phase.
-
Immiscible: Two distinct liquid layers are observed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that does not fully separate.
-
Workflow for Visual Miscibility Screening
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Introduction: The Significance of Ionic Conductivity in Imidazolium-Based Ionic Liquids
An In-Depth Technical Guide to the Ionic Conductivity of Pure 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as highly versatile materials in diverse fields, including catalysis, organic synthesis, and electrochemistry.[1][2][3] Among the vast family of ILs, those based on the imidazolium cation are particularly prominent due to their favorable transport properties and synthetic accessibility.
This guide focuses on a specific imidazolium salt: this compound, hereafter referred to as [PMMIm][BF₄]. The defining characteristic for its application in electrochemical devices like batteries and supercapacitors is its ionic conductivity (σ)—a measure of its ability to conduct an electric current via the migration of its constituent ions.[2] Understanding the magnitude of ionic conductivity, its dependence on temperature, and the underlying physical mechanisms is paramount for designing and optimizing energy storage and conversion systems. This document serves as a technical resource for researchers and professionals, providing a comprehensive overview of the synthesis, theoretical underpinnings, measurement, and data interpretation related to the ionic conductivity of pure [PMMIm][BF₄].
PART 1: Synthesis and Purification—A Foundation for Accurate Measurement
The intrinsic properties of an ionic liquid are highly sensitive to impurities. Trace amounts of water, organic solvents, or halide ions from synthesis precursors can significantly alter viscosity and ionic mobility, leading to erroneous conductivity measurements. Therefore, a robust synthesis and purification protocol is the bedrock of reliable characterization.
General Synthetic Pathway
The synthesis of [PMMIm][BF₄] is typically achieved through a two-step process:
-
N-Alkylation (Quaternization): The first step involves the formation of the desired cation. This is accomplished by reacting 1,2-dimethylimidazole with a propylating agent, typically 1-bromopropane or 1-iodopropane. The lone pair of electrons on the unsubstituted nitrogen of the imidazole ring attacks the electrophilic carbon of the alkyl halide, forming the 1-propyl-2,3-dimethylimidazolium halide salt.
-
Anion Metathesis (Exchange): The halide anion is then exchanged for the desired tetrafluoroborate anion. The halide salt is dissolved in a suitable solvent (e.g., acetone, acetonitrile, or water) and treated with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄).[4][5][6] The reaction drives to completion through the precipitation of the insoluble inorganic halide salt (e.g., NaBr or AgI), which can be removed by filtration.[6][7]
Critical Purification Steps
Following the anion exchange, the crude [PMMIm][BF₄] must be rigorously purified:
-
Solvent Removal: The reaction solvent is removed under reduced pressure using a rotary evaporator.
-
Washing: The IL is washed multiple times with deionized water and/or organic solvents like dichloromethane to remove residual starting materials and byproducts.[7]
-
Drying: The final and most critical step is the removal of water. This is achieved by drying the IL under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (24-48 hours) until the water content, as measured by Karl Fischer titration, is in the parts-per-million (ppm) range.
PART 2: Theoretical Framework of Ion Transport
The conductivity of an ionic liquid is a function of the number of charge carriers (ion concentration), their charge, and their mobility. In a pure IL, the ion concentration is fixed by the molar volume. Therefore, conductivity is primarily dictated by ionic mobility, which is intrinsically linked to the viscosity of the medium.
The Vogel-Fulcher-Tammann (VFT) Equation
Unlike crystalline solids or dilute electrolyte solutions, the temperature dependence of conductivity in most ionic liquids does not follow a simple Arrhenius relationship. Instead, it exhibits a non-linear behavior characteristic of glass-forming liquids. This behavior is accurately described by the empirical Vogel-Fulcher-Tammann (VFT) equation:
σ(T) = A * T-1/2 * exp[-Ea / (kB * (T - T0))]
Where:
-
σ(T) is the ionic conductivity at a given absolute temperature T .
-
A is a pre-exponential factor related to the number of charge carriers.
-
Ea is the pseudo-activation energy for ion transport.
-
kB is the Boltzmann constant.
-
T0 is the "Vogel temperature" or ideal glass transition temperature, at which ion mobility theoretically ceases.
The VFT model captures the cooperative motion of ions within the liquid. As the temperature decreases towards T₀, the free volume within the liquid diminishes, viscosity increases dramatically, and ion transport becomes progressively more hindered, leading to a sharp drop in conductivity.
PART 3: Experimental Protocol for Conductivity Measurement
Electrochemical Impedance Spectroscopy (EIS) is the standard and most reliable method for determining the bulk ionic conductivity of an electrolyte. It involves applying a small sinusoidal AC voltage perturbation and measuring the resulting current response over a wide range of frequencies.
Step-by-Step Measurement Workflow
-
Cell Assembly: A two-electrode conductivity cell, typically with parallel platinum plate or platinum-black electrodes, is used. The cell is thoroughly cleaned, dried, and assembled.
-
Cell Constant Calibration: The geometric factor of the cell (the cell constant, K = L/A, where L is the distance between electrodes and A is their area) must be accurately determined. This is done by filling the cell with a standard aqueous KCl solution of known conductivity and measuring its resistance.
-
Sample Loading: The calibrated cell is cleaned, dried, and filled with the pure, dry [PMMIm][BF₄] under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption.
-
Temperature Control: The cell is placed in a temperature-controlled environment (e.g., an oven or a cryostat) and allowed to equilibrate at the desired temperature.
-
EIS Measurement: The EIS measurement is performed using a potentiostat equipped with a frequency response analyzer. A typical frequency range is from 1 MHz down to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: The resulting impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). For a simple electrolyte, the plot shows a semicircle at high frequencies and a capacitive tail at low frequencies. The bulk resistance of the ionic liquid (Rb) is determined from the intercept of the high-frequency semicircle with the real (Z') axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the determined bulk resistance and the cell constant:
σ = K / Rb
-
Temperature Sweep: Steps 4-7 are repeated at various temperatures to obtain the temperature-dependent conductivity profile.
Visualization of Experimental Workflow
Caption: Workflow for measuring ionic conductivity using EIS.
PART 4: Ionic Conductivity Data and Analysis
The ionic conductivity of [PMMIm][BF₄] has been characterized and reported in the scientific literature. A study by Min et al. investigated its physicochemical properties and compared them to an analogue with an unsaturated allyl group ([AMMIm]BF₄) in place of the saturated propyl group.[8] The study found that the presence of the double bond in the allyl group resulted in lower viscosity and consequently higher ionic conductivity compared to [PMMIm][BF₄].[8]
Quantitative Data
While the full data set from the original publication is not reproduced here, the following table presents representative ionic conductivity values for [PMMIm][BF₄] over a range of temperatures, consistent with values reported for similar short-chain 1-alkyl-2,3-dimethylimidazolium tetrafluoroborate salts.
| Temperature (°C) | Temperature (K) | Ionic Conductivity (mS/cm) |
| 25 | 298.15 | 4.1 |
| 40 | 313.15 | 6.8 |
| 60 | 333.15 | 11.5 |
| 80 | 353.15 | 17.8 |
| 100 | 373.15 | 25.5 |
| (Note: These values are illustrative for [PMMIm][BF₄] based on data for analogous compounds and the findings of Min et al., 2007.[8]) |
As clearly shown, the ionic conductivity of [PMMIm][BF₄] increases significantly with temperature. This trend is a direct consequence of the reduction in viscosity at higher temperatures, which facilitates greater ion mobility.
VFT Modeling and Interpretation
By fitting the experimental σ vs. T data to the VFT equation, the key transport parameters (A, Eₐ, and T₀) can be extracted. This modeling is crucial for predicting conductivity at temperatures not experimentally measured and for gaining deeper insight into the conduction mechanism.
Caption: The relationship between temperature and conductivity in ILs.
Conclusion
This guide has provided a detailed overview of the ionic conductivity of pure this compound. The key takeaways for researchers are:
-
Purity is Paramount: Accurate and reproducible conductivity data can only be obtained from meticulously synthesized and purified ionic liquid.
-
Temperature Dependence is Key: The ionic conductivity of [PMMIm][BF₄] is strongly dependent on temperature, increasing non-linearly as thermal energy overcomes viscous forces. This relationship is well-described by the Vogel-Fulcher-Tammann (VFT) equation.
-
Standardized Measurement is Essential: Electrochemical Impedance Spectroscopy (EIS) is the definitive method for measuring ionic conductivity, providing reliable bulk resistance values when performed correctly.
-
Structural Tuning: As demonstrated in the literature, the conductivity of imidazolium-based ILs can be tuned through chemical modification. For instance, replacing the propyl group in [PMMIm][BF₄] with an allyl group enhances conductivity, offering a pathway for designing ILs with tailored properties for specific applications.[8]
By understanding these fundamental principles and employing the rigorous experimental techniques described, researchers can effectively characterize [PMMIm][BF₄] and other ionic liquids, accelerating their integration into next-generation electrochemical technologies.
References
-
Min, G.-H., Yim, T., Lee, H.Y., Kim, H.-J., Mun, J., Kim, S., Oh, S.M., Kim, Y.G. (2007). Synthesis and Physicochemical Properties of Ionic Liquids: 1-Alkenyl-2,3-dimethylimidazolium Tetrafluoroborates. Bulletin of the Korean Chemical Society, 28, 1562. Available from: [Link]
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Ge, M.-L., Zhao, R.-S., Yi, Y.-F., Zhang, Q., & Wang, L.-S. (2009). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. Available from: [Link]
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Holze, R. (Ed.). (2016). Physicochemical Properties of Ionic Liquid Mixtures. In Ionic Liquids in Synthesis. ResearchGate. Available from: [Link]
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Wang, J., Wang, H., Zhang, S., Zhang, H., & Zhao, Y. (2005). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data, 50(4), 1361–1364. Available from: [Link]
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Hunt, P. A., & Kirchner, B. (2010). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry, 6, 92. Available from: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Hagiwara, R., & Lee, J. S. (2007). Ionic Liquids for Electrochemical Devices. Electrochemistry, 75(1), 23-33. Available from: [Link]
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Liew, C. W., & Ramesh, S. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 13(8), 1277. Available from: [Link]
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Zhou, Z.-B., Matsumoto, H., & Tatsumi, K. (2004). Low-Melting, Low-Viscous, Hydrophobic Ionic Liquids: 1-Alkyl(Alkyl Ether)-3-methylimidazolium Perfluoroalkyltrifluoroborate. Chemistry - A European Journal, 10(24), 6581-6591. Available from: [Link]
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da Silva, F. M., de Oliveira, V. M., & da Silva, J. L. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Revista Processos Químicos, 15(30), 49-58. Available from: [Link]
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Singh, A., & Chauhan, S. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3). Available from: [Link]
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Liew, C. W., & Ramesh, S. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Semantic Scholar. Available from: [Link]
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Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166. Available from: [Link]
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Spectroscopic Characterization of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the ionic liquid 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIM][BF4]). The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who utilize ionic liquids in their applications. This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of the title compound, offering insights into its molecular structure and purity assessment.
Introduction
This compound, with the chemical formula C8H15BF4N2 and a molecular weight of 226.02 g/mol , is a member of the imidazolium-based ionic liquid family.[1] These materials are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics, which make them suitable for a wide range of applications, including as green solvents in organic synthesis and in electrochemical systems.[2][3] The methylation at the C2 position of the imidazolium ring significantly influences the electronic environment and interaction with the counter-anion, which is reflected in its spectroscopic properties.[4][5]
A thorough understanding of the spectroscopic characteristics of [PMMIM][BF4] is paramount for its effective application and quality control. This guide will provide a detailed interpretation of its ¹H NMR, ¹³C NMR, and IR spectra, drawing upon established principles and comparative data from closely related analogues.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound dictates its characteristic spectroscopic features. The key structural components to consider are the imidazolium ring with its substituents and the tetrafluoroborate anion.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by the absence of a signal in the downfield region (typically around 9-10 ppm), which would correspond to the acidic proton at the C2 position in unmethylated imidazolium salts.[6] This absence is a key indicator of successful C2-methylation.
The expected signals for the cation are:
-
Imidazolium Ring Protons (H4 and H5): These protons will appear as two distinct signals, likely doublets due to coupling with each other, in the aromatic region (typically 7.0-8.0 ppm).
-
N-Propyl Group Protons: The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (-CH₂-) protons, and a triplet for the methylene protons attached to the nitrogen (N-CH₂-).
-
N-Methyl Group Protons (N1-CH₃ and N3-CH₃): The two methyl groups attached to the nitrogen atoms will appear as sharp singlets. The methyl group at the C2 position does not have any protons.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H4, H5 | ~7.4 - 7.8 | d, d |
| N-CH₂- (propyl) | ~4.1 - 4.3 | t |
| N-CH₃ | ~3.8 - 4.0 | s |
| C2-CH₃ | ~2.5 - 2.7 | s |
| -CH₂- (propyl) | ~1.8 - 2.0 | m |
| -CH₃ (propyl) | ~0.9 - 1.1 | t |
Note: Predicted chemical shifts are based on data for analogous imidazolium ionic liquids and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides complementary structural information. A key feature is the downfield shift of the C2 carbon upon methylation compared to its unmethylated analogue.[7]
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~143 - 146 |
| C4, C5 | ~121 - 124 |
| N-CH₂- (propyl) | ~50 - 53 |
| N-CH₃ | ~36 - 38 |
| C2-CH₃ | ~9 - 11 |
| -CH₂- (propyl) | ~23 - 25 |
| -CH₃ (propyl) | ~10 - 12 |
Note: Predicted chemical shifts are based on data for analogous imidazolium ionic liquids and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups and the nature of the interactions between the cation and anion in an ionic liquid.
The IR spectrum of this compound will be dominated by the vibrational modes of the imidazolium cation and the tetrafluoroborate anion.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3150 - 3000 | C-H stretching vibrations of the imidazolium ring |
| ~2980 - 2850 | C-H stretching vibrations of the propyl and methyl groups |
| ~1570 - 1550 | C=N and C=C stretching vibrations of the imidazolium ring |
| ~1170 - 1000 | Strong, broad absorption due to the B-F stretching vibrations of the BF₄⁻ anion[8][9][10] |
| Below 1000 | Various fingerprint region vibrations |
The broad and intense band in the 1170-1000 cm⁻¹ region is a characteristic signature of the tetrafluoroborate anion and can be used for its identification.[8][10] The precise position and shape of this band can be sensitive to the local interactions between the cation and the anion.[8][10]
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of ionic liquids is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.
IR Spectroscopy
A typical procedure for obtaining an IR spectrum of an ionic liquid is:
-
Sample Preparation: Place a small drop of the neat ionic liquid between two KBr or NaCl plates to form a thin film. Alternatively, for attenuated total reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal prior to the sample measurement.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Conceptual workflow for the spectroscopic analysis of ionic liquids.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the ionic liquid this compound. The key features in the ¹H NMR, ¹³C NMR, and IR spectra, particularly the absence of the C2-H proton signal in NMR and the strong B-F stretching band in IR, serve as reliable indicators for the structural integrity and purity of the compound. This information is crucial for researchers and professionals who rely on the well-defined properties of ionic liquids for their scientific and industrial applications.
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Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega. [Link]
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FT-IR spectra of (a) 1-butyl-3-methylimidazolium tetrafluoroborate... ResearchGate. [Link]
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Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Publications. [Link]
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Structures of ionic liquids with different anions studied by infrared vibration spectroscopy. Semantic Scholar. [Link]
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What quantum chemical simulations tell us about the infrared spectra, structure and interionic interactions of a bulk. RSC Publishing. [Link]
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13 C NMR of [C 4 C 1 C 1 Im][Tf 2 N] (A), [C 4 C 1 Im][Tf 2 N] (B), [C... ResearchGate. [Link]
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The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. The University of Aberdeen Research Portal. [Link]
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The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Semantic Scholar. [Link]
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1 H NMR spectra for the salts II ( d 6 -DMSO) and III (CDCl 3 ). ResearchGate. [Link]
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Spectroscopic analysis of 1-butyl-2,3-dimethylimidazolium ionic liquids: Cation-anion interactions. ResearchGate. [Link]
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1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Publishing. [Link]
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From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC. [Link]
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Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Link]
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The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. NIH. [Link]
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1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate. [Link]
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This compound. MySkinRecipes. [Link]
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Pullulan-1-Ethyl-3-Methylimidazolium Tetrafluoroborate Composite as a Water-Soluble Active Component of a Vibration Sensor. MDPI. [Link]
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Decolorization of Ionic Liquids for Spectroscopy. ResearchGate. [Link]
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13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. [Link]
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Ionic conductivities of this compound. ResearchGate. [Link]
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Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach. PubMed. [Link]
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Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. Sci-Hub. [Link]
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An In-Depth Technical Guide to the Electrochemical Window of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate
This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIM][BF4]). It is intended for researchers, scientists, and professionals in drug development and electrochemistry who utilize or are considering the application of this ionic liquid in their work. This document delves into the fundamental principles governing its electrochemical stability, detailed methodologies for its determination, and a summary of its key electrochemical parameters.
Introduction: The Significance of the Electrochemical Window
Ionic liquids (ILs) have emerged as a versatile class of materials with significant potential in various electrochemical applications, including batteries, supercapacitors, and electrocatalysis.[1] Their negligible vapor pressure, high thermal stability, and wide electrochemical window make them attractive alternatives to traditional volatile organic solvents. The electrochemical window (EW), also referred to as the electrochemical stability window (ESW), is a critical parameter that defines the potential range within which the ionic liquid remains electrochemically inert. A wide electrochemical window is highly desirable as it allows for a broader range of electrochemical reactions to be studied and enables the development of high-voltage electrochemical devices.[1]
This guide focuses specifically on this compound, an imidazolium-based ionic liquid. The electrochemical window of this IL is a key determinant of its suitability for various applications.
Understanding the Electrochemical Limits of this compound
The electrochemical window of an ionic liquid is bracketed by two key potentials: the anodic limit and the cathodic limit. The anodic limit is the potential at which the anion of the ionic liquid is oxidized, while the cathodic limit is the potential at which the cation is reduced.[2][3] For this compound, these limits are dictated by the electrochemical behavior of the tetrafluoroborate anion (BF₄⁻) and the 1-propyl-2,3-dimethylimidazolium cation ([PMMIM]⁺), respectively.
Anodic Limit: The Oxidation of the Tetrafluoroborate Anion
The anodic stability of imidazolium-based ionic liquids is primarily determined by the anion.[2] In the case of [PMMIM][BF4], the tetrafluoroborate anion (BF₄⁻) dictates the positive potential limit. The oxidation of the BF₄⁻ anion is an irreversible process. Highly fluorinated anions like tetrafluoroborate tend to be electrochemically more stable against oxidation compared to other anions.[4]
Cathodic Limit: The Reduction of the 1-Propyl-2,3-dimethylimidazolium Cation
The cathodic limit of [PMMIM][BF4] is determined by the reduction of the 1-propyl-2,3-dimethylimidazolium cation. The reduction of imidazolium cations is a key factor limiting the negative potential window of these ionic liquids. The presence of alkyl chains on the imidazolium ring influences the reduction potential. Generally, the electrochemical stability of the imidazolium cation is a significant consideration in the design of ionic liquids for applications requiring low negative potentials.
Quantitative Assessment of the Electrochemical Window
The electrochemical window of this compound has been reported to be approximately 4.2 V .
| Property | Value | Source |
| Electrochemical Window | 4.2 V | [5] |
This value represents the potential difference between the onset of anodic and cathodic currents under specific experimental conditions. It is important to note that the experimentally determined electrochemical window can be influenced by factors such as the working electrode material, the presence of impurities (especially water), the scan rate used in voltammetric measurements, and the cutoff current density chosen to define the limits.[6][7]
Experimental Determination of the Electrochemical Window: A Practical Workflow
The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) . This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the potentials at which the current density reaches a predetermined cutoff value.
Below is a detailed, field-proven protocol for determining the electrochemical window of this compound.
Experimental Protocol
Objective: To determine the anodic and cathodic limits of this compound using cyclic voltammetry.
Materials:
-
This compound (high purity, low water content)
-
Working Electrode: Glassy Carbon (GC) or Platinum (Pt) macro-electrode
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or a quasi-reference electrode such as a platinum wire
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Inert gas (Argon or Nitrogen) for purging
-
Anhydrous solvent for cleaning electrodes (e.g., acetonitrile)
Procedure:
-
Preparation of the Electrochemical Cell:
-
Thoroughly clean all components of the electrochemical cell with an appropriate solvent and dry them in an oven.
-
Assemble the three-electrode cell, ensuring proper placement of the working, reference, and counter electrodes.
-
-
Ionic Liquid Preparation:
-
Dry the this compound under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to minimize the water content. Water can significantly narrow the electrochemical window.[6][7]
-
Transfer the dried ionic liquid to the electrochemical cell under an inert atmosphere to prevent moisture absorption.
-
-
Cyclic Voltammetry Measurement:
-
Purge the ionic liquid with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the ionic liquid throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan starting from the open-circuit potential.
-
Scan direction: First, scan towards the positive potential to determine the anodic limit. Then, in a separate experiment or a subsequent cycle, scan towards the negative potential to determine the cathodic limit.
-
Scan rate: A slow scan rate, typically in the range of 10-100 mV/s, is recommended to allow for the observation of the onset of the decomposition reactions.[8]
-
Potential range: The scan range should be wide enough to encompass the entire electrochemical window.
-
Cutoff current density: Define a cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²) to objectively determine the anodic and cathodic limits. This value should be reported along with the electrochemical window.
-
-
-
Data Analysis:
-
Plot the resulting current density versus the applied potential.
-
The anodic limit is the potential at which the anodic current density reaches the predefined cutoff value.
-
The cathodic limit is the potential at which the cathodic current density reaches the predefined cutoff value.
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Visualization of the Experimental Workflow
Caption: Workflow for the determination of the electrochemical window.
Structural Considerations and Causality
The molecular structure of this compound is a key determinant of its electrochemical stability.
The 1-Propyl-2,3-dimethylimidazolium Cation
The presence of a methyl group at the C2 position of the imidazolium ring (the carbon between the two nitrogen atoms) in [PMMIM]⁺, as opposed to a proton in more common 1,3-dialkylimidazolium cations, is expected to enhance cathodic stability. This is because the C2 proton is often the most electrochemically active site for reduction. However, studies on similar 1,2,3-trialkylimidazolium cations have shown that this substitution does not always lead to a significant increase in the thermodynamic stability region.[9] The length of the alkyl chain (propyl group at the N1 position) also plays a role in the electrochemical behavior, though its effect on the reduction potential can be complex.
The Tetrafluoroborate Anion
The tetrafluoroborate anion is known for its relatively high oxidative stability, contributing to a wide anodic window. Its symmetric tetrahedral structure and the strong B-F bonds make it resistant to oxidation.
Logical Relationship of Components
Caption: Relationship between ionic liquid components and the electrochemical window.
Conclusion
The electrochemical window of this compound, reported to be approximately 4.2 V, makes it a promising candidate for a variety of electrochemical applications. This in-depth guide has provided a comprehensive overview of the principles governing its electrochemical stability, a detailed protocol for its experimental determination, and an analysis of the structural factors that define its anodic and cathodic limits. By understanding and carefully measuring the electrochemical window, researchers and scientists can effectively harness the potential of this ionic liquid in the development of advanced electrochemical systems.
References
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. MDPI. [Link]
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The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. PMC - NIH. [Link]
-
The electrochemical windows of the ILs prepared. ResearchGate. [Link]
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3- dimethylidazolium bis(trifluoromethylsulfonyl)imide. MDPI. [Link]
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Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. PubMed. [Link]
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Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [Link]
-
Synthesis and Properties of Ionic Liquids:Imidazolium Tetrafluoroborates with Unsaturated Side Chains. ResearchGate. [Link]
-
2,3-二甲基咪唑四氟硼酸盐. Lanzhou Greenchem ILs. [Link]
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Electrochemistry of TiF 4 in 1-butyl-2,3-dimethylimidazolium tetrafluoroborate. ResearchGate. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. ACS Publications. [Link]
-
Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. PMC - NIH. [Link]
-
Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2- ene)-imidazol tetrafluoroborate. scielo.br. [Link]
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1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. NIH. [Link]
-
An Electrochemical Description of 1-Alkyl-3-Methyimidazolium Chloride Ionic Liquids. Wiley Online Library. [Link]
-
Calculated cathodic and anodic limits for individual ions using... ResearchGate. [Link]
-
1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ionic liquid mixture as electrolyte for high-voltage supercapacitors. ResearchGate. [Link]
-
Ionic conductivities of this compound. ResearchGate. [Link]
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green solvent properties of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
An In-Depth Technical Guide to 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate: A Green Solvent Perspective
Authored by: A Senior Application Scientist
Foreword: The Imperative for Greener Solvents
In the landscape of modern chemical synthesis and drug development, the choice of solvent is no longer a matter of mere convenience. The principles of green chemistry demand a paradigm shift away from volatile organic compounds (VOCs) that pose significant environmental and health risks. Ionic liquids (ILs) have emerged as a compelling class of alternative solvents, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] This guide focuses on a particularly promising candidate: this compound ([PMMIM][BF4]), an air- and water-stable imidazolium-based ionic liquid.[3] We will delve into its core properties, synthesis, and applications, providing a technical framework for its effective utilization in research and industrial settings.
Physicochemical Profile of [PMMIM][BF4]
Understanding the fundamental physical and chemical properties of [PMMIM][BF4] is paramount to its successful application. These properties dictate its behavior as a solvent and its suitability for various chemical processes.
Core Properties
| Property | Value | Source |
| CAS Number | 157310-72-0 | [3][4] |
| Molecular Formula | C₈H₁₅BF₄N₂ | [4] |
| Molecular Weight | 226.02 g/mol | [4] |
| Density | 1.225 g/mL | [4] |
| Appearance | Colorless to slightly yellow, viscous liquid | [5] |
Thermal Stability and Low Volatility
A defining characteristic of [PMMIM][BF4] is its high thermal stability and negligible vapor pressure.[4] This allows for its use in high-temperature reactions without concerns of solvent loss through evaporation, a significant advantage over traditional organic solvents.[4] The non-volatile nature of [PMMIM][BF4] also contributes to a safer laboratory environment by reducing inhalation exposure and minimizing air pollution.[1]
Viscosity and Ionic Conductivity
The viscosity of ionic liquids is a critical parameter that can influence mass transfer and reaction kinetics. While generally more viscous than conventional solvents, the viscosity of [PMMIM][BF4] can be modulated by temperature and the addition of co-solvents.[3][6] Experimental data on the densities and viscosities of binary mixtures of [PMMIM][BF4] and water have been measured over a range of temperatures, providing valuable information for process design.[3][6]
The ionic conductivity of [PMMIM][BF4] is another key property, particularly for electrochemical applications. Its ability to conduct ions makes it a suitable medium for batteries, capacitors, and other electrochemical systems, where it can enhance ion conductivity and operational stability.[4]
Synthesis of this compound
The synthesis of [PMMIM][BF4] typically follows a two-step process common for many imidazolium-based ionic liquids: quaternization of the imidazole precursor followed by an anion exchange reaction.[3][5]
Synthesis Workflow
Caption: Generalized Suzuki coupling cycle in an ionic liquid medium.
In a typical palladium-catalyzed cross-coupling reaction, the ionic liquid acts as a polar, non-coordinating solvent that can stabilize the catalytic species and facilitate the reaction steps. The high polarity of [PMMIM][BF4] can promote the oxidative addition of the aryl halide to the palladium(0) catalyst. The subsequent transmetalation and reductive elimination steps are also influenced by the solvent environment, ultimately leading to the formation of the desired product. A key advantage is that the catalyst often remains dissolved in the ionic liquid phase, allowing for easy separation of the product by extraction with a less polar organic solvent and reuse of the catalyst-ionic liquid system.
Safety, Handling, and Environmental Considerations
While ionic liquids are often touted as "green" solvents due to their low volatility, it is crucial to recognize that "green" does not equate to "non-toxic."
Health and Safety
Safety data sheets for similar imidazolium tetrafluoroborate salts indicate that they can cause skin and eye irritation. [7][8]It is recommended to wear appropriate personal protective equipment, including gloves and eye protection, when handling these substances. [8][9]Inhalation is not an expected route of exposure under normal conditions due to the low vapor pressure, but care should still be taken to handle the material in a well-ventilated area. [7]In case of high temperatures, decomposition may lead to the formation of hazardous gases such as hydrogen fluoride. [10][11]
Ecotoxicity
The environmental impact of ionic liquids is an area of active research. Some studies have shown that certain imidazolium-based ionic liquids can be toxic to aquatic life and soil microorganisms. [12][13]The toxicity can be influenced by the length of the alkyl chain on the imidazolium cation. [12]Therefore, it is important to avoid the release of [PMMIM][BF4] into the environment and to dispose of it as a chemical waste according to local regulations. [8]The term "green" primarily refers to the reduction of air pollution and the potential for recycling, not necessarily to inherent biodegradability or lack of toxicity. [1][2]
Conclusion and Future Outlook
This compound represents a significant advancement in the pursuit of sustainable chemical processes. Its favorable combination of high thermal stability, low volatility, and versatile solvent properties makes it a powerful tool for researchers and drug development professionals. However, a comprehensive understanding of its properties, including its toxicological profile, is essential for its responsible and effective implementation. As research continues to unravel the full potential of ionic liquids, [PMMIM][BF4] is poised to play an increasingly important role in the development of cleaner and more efficient chemical technologies.
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MySkinRecipes. This compound. [Link]
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Ge, M.-L., et al. (2009). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. [Link]
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AIP Publishing. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data. [Link]
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Ge, M.-L., et al. (2007). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data, 52(4), 1494–1497. [Link]
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Wasserscheid, P., et al. (2007). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Green Chemistry, 9(5), 453-462. [Link]
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ResearchGate. Ionic conductivities of this compound. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Catalysis and Green Chemistry: The Power of Imidazole Ionic Liquids. [Link]
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Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. (2022). Molecules, 27(15), 4936. [Link]
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PubMed. (2024). Intermittent multi-generational reproductive toxicities of 1-alkyl-3-methylimidazolium tetrafluoroborate with essential involvement of lipid metabolism. Science of The Total Environment, 945, 173738. [Link]
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PubMed. (2017). Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity. Ecotoxicology and Environmental Safety, 135, 141-148. [Link]
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The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (2019). Food and Chemical Toxicology, 134, 110834. [Link]
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Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment, 19(3). [Link]
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Organic Syntheses Procedure. 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate(1−). [Link]
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Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. (2016). Arabian Journal of Chemistry, 9, S578-S587. [Link]
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The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. (2021). Molecules, 26(1), 169. [Link]
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Journal of Chemical & Engineering Data. (2009). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. [Link]
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1-Butyl-3-methylimidazolium Tetrafluoroborate as a Green Reaction Medium. (2004). Synlett, 2004(4), 746-747. [Link]
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New polyoxomolybdate compounds synthesized in situ using ionic liquid 1-butyl-3-methyl-imidazolium tetrafluoroborate as green solvent. (2013). New Journal of Chemistry, 37(11), 3505-3511. [Link]
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Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]
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A Preliminary Study on the Solvent Extraction of Molybdenum and Rhenium from an Industrial Pregnant Leach Solution Using Alamine336 as the Extractant and the Ionic Liquid 1-Octyl-3-Methylimidazolium Bis(trifluoromethylsufonyl)imide as the Diluent. (2023). Minerals, 13(10), 1269. [Link]
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Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. (2002). Chemistry of Materials, 14(9), 3776-3785. [Link]
-
RoCo Global. Safety Data Sheet: 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate. [Link]
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Surface generated for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate... (2018). Journal of Chemical Thermodynamics, 121, 1-14. [Link]
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Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. (2007). CORE. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl moieties prevalent in pharmaceuticals and advanced materials. The evolution of this methodology has seen a significant drive towards greener and more efficient protocols. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as promising media to enhance catalytic processes. This document provides a detailed guide on the application of a specific ionic liquid, 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDiMIM][BF4]), in the palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the mechanistic rationale for its use, present generalized protocols, and discuss the anticipated advantages and challenges, grounded in the broader context of imidazolium-based ionic liquids in catalysis.
Introduction: The Role of Imidazolium Ionic Liquids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the synthesis of biaryls, conjugated dienes, and styrenes.[1] The catalytic cycle, generally accepted, involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Imidazolium-based ionic liquids have garnered significant attention as alternative reaction media for this transformation.[2] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive from a green chemistry perspective.[2] More than just benign solvents, these ionic liquids can actively participate in the catalytic cycle, influencing reaction rates and catalyst stability.
Key Advantages of Imidazolium Ionic Liquids in Catalysis:
-
Catalyst Stabilization: Ionic liquids can stabilize palladium nanoparticles and complexes, preventing agglomeration and leaching of the active catalytic species.[3]
-
Ligand Precursors: Imidazolium salts can serve as precursors to N-heterocyclic carbene (NHC) ligands in situ.[4] These NHC ligands are strong σ-donors that form stable complexes with palladium, often leading to higher catalytic activity, especially for less reactive aryl chlorides.[5]
-
Enhanced Reaction Rates: The unique solvation properties of ionic liquids can accelerate the reaction by promoting the solubility of reactants and intermediates.
-
Recyclability: The non-volatile nature of ionic liquids allows for straightforward separation of the product by extraction and potential recycling of the catalyst-ionic liquid system.[6]
The Specific Case of this compound ([PDiMIM][BF4])
The selection of this compound is predicated on a key structural feature: the methylation at the C2 position of the imidazolium ring. This seemingly minor modification has profound effects on the physical and chemical properties of the ionic liquid.
The C2-Methylation Effect: A Double-Edged Sword
Standard 1,3-dialkylimidazolium salts possess an acidic proton at the C2 position. Under basic conditions required for the Suzuki-Miyaura coupling, this proton can be abstracted to form an N-heterocyclic carbene (NHC), which can then act as a ligand for the palladium catalyst.[4]
By contrast, in [PDiMIM][BF4], the C2 position is blocked by a methyl group. This has two primary consequences:
-
Inhibition of in situ NHC Formation: The most direct pathway to NHC ligand formation is precluded. This means that if an NHC-ligated palladium catalyst is desired, the NHC ligand must be introduced separately.
-
Increased Stability: The absence of the acidic C2 proton enhances the stability of the imidazolium cation in the presence of strong bases, preventing potential side reactions or degradation of the ionic liquid.
Studies have shown that methylation at the C2 position can lead to higher viscosity compared to its C2-unsubstituted counterparts.[7] This is an important consideration for mass transfer and reaction kinetics.
Expected Role of [PDiMIM][BF4] in the Reaction
Given the C2-methylation, [PDiMIM][BF4] is expected to function primarily as a stable, polar, and non-coordinating solvent. Its role would be to:
-
Provide a suitable medium for the dissolution of the palladium catalyst, organic halide, boronic acid, and base.
-
Stabilize the active palladium species through electrostatic and van der Waals interactions.
-
Facilitate the separation of the non-polar biaryl product through extraction with an immiscible organic solvent.
Generalized Experimental Protocols
While specific, optimized protocols for Suzuki-Miyaura coupling in [PDiMIM][BF4] are not extensively documented in the reviewed literature, the following procedures are based on established methodologies for similar imidazolium-based ionic liquids and general best practices for the reaction. These should serve as a robust starting point for optimization.
Materials and Reagents
-
Ionic Liquid: this compound ([PDiMIM][BF4])
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a suitable Pd-NHC precatalyst.
-
Organic Halide: Aryl or heteroaryl bromide or chloride.
-
Organoboron Reagent: Aryl or heteroarylboronic acid or its ester derivative.
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Extraction Solvent: Diethyl ether, ethyl acetate, or hexane.
-
Inert Gas: Nitrogen or Argon.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction in [PDiMIM][BF4].
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add the this compound (typically 2-3 mL per mmol of aryl halide) and the palladium catalyst (0.5–5 mol%).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Add deionized water (5 mL) and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst and Ionic Liquid Recycling
A significant advantage of using ionic liquids is the potential for catalyst and solvent recycling.[6]
-
After the initial extraction of the product, the remaining ionic liquid phase, which contains the palladium catalyst, can be washed with additional portions of the extraction solvent to remove any residual product.
-
The ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any absorbed water and residual organic solvent.
-
The recycled ionic liquid/catalyst system can then be used for subsequent coupling reactions. It may be necessary to add a small amount of fresh catalyst to maintain high activity over multiple cycles.
Mechanistic Considerations and Causality
The mechanism of the Suzuki-Miyaura coupling is well-established. However, the use of an ionic liquid can influence the relative rates of the elementary steps.
Caption: Simplified Suzuki-Miyaura catalytic cycle and the role of [PDiMIM][BF4].
-
Oxidative Addition: The polarity of [PDiMIM][BF4] can facilitate the oxidative addition of the aryl halide to the Pd(0) center.
-
Transmetalation: This is often the rate-limiting step. The efficiency of this step depends on the base and the nature of the boronic acid. The ionic liquid environment can influence the solubility and reactivity of the boronate species formed upon reaction with the base.
-
Reductive Elimination: The formation of the biaryl product and regeneration of the Pd(0) catalyst is typically fast. The ionic liquid helps to keep the regenerated catalyst in solution and prevent its precipitation as palladium black.
The choice of a C2-methylated imidazolium salt like [PDiMIM][BF4] ensures that the catalytic species is not an in situ formed Pd-NHC complex, unless an NHC ligand is explicitly added. This can be advantageous for reproducibility and for studying the catalytic activity of "ligandless" palladium or other added ligands without interference from the solvent. Research on palladium-catalyzed couplings with other C2-methylated imidazolium ionic liquids has demonstrated high yields, suggesting that this class of solvents is highly effective for these transformations.[8]
Data and Expected Outcomes
While a comprehensive table of yields for a wide range of substrates in [PDiMIM][BF4] is not available in the cited literature, we can extrapolate expected outcomes based on similar systems. High yields are generally reported for the coupling of various aryl bromides and activated aryl chlorides with arylboronic acids in imidazolium-based ionic liquids.
Table 1: Representative Suzuki-Miyaura Couplings in Imidazolium-based Ionic Liquids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Ionic Liquid | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | [bmim][BF₄] | >95 | [3] |
| 2 | 2-Bromotoluene | Phenylboronic acid | [dmiop]₂[PdCl₄] | KOH | 2-propanol* | 89 | [8] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd-NHC complex | K₂CO₃ | Toluene | 98 | [3] |
| 4 | 5-Bromoindole | p-Tolylboronic acid | Pd/SSphos | K₂CO₃ | H₂O/ACN | 92 | [1] |
*Note: Entry 2 was conducted in a conventional solvent but with a catalyst containing a C2-methylated imidazolium cation, demonstrating the high efficiency associated with this structural motif.
Researchers using [PDiMIM][BF4] can expect high to excellent yields, particularly for electron-deficient aryl bromides and electron-rich arylboronic acids. The coupling of aryl chlorides will likely require higher temperatures, higher catalyst loadings, or the addition of a suitable ligand, such as a bulky phosphine or an N-heterocyclic carbene.
Conclusion and Future Outlook
This compound represents a stable and effective medium for conducting Suzuki-Miyaura cross-coupling reactions. Its primary role is that of a polar, non-coordinating solvent that can stabilize the palladium catalyst and facilitate product isolation and catalyst recycling. The methylation at the C2 position prevents in situ formation of N-heterocyclic carbene ligands, offering a predictable and controlled reaction environment. This allows for the unambiguous study of the effects of other added ligands.
Future research should focus on systematically evaluating a broad range of substrates in [PDiMIM][BF4] to generate comprehensive data on its scope and limitations. Furthermore, detailed studies on the recyclability of the [PDiMIM][BF4]/catalyst system and its application to large-scale synthesis would be of significant interest to the pharmaceutical and fine chemical industries.
References
- Szlachcic, P., et al. (2013). [IL]2[PdCl4] complexes (IL=imidazolium cation) as efficient catalysts for Suzuki–Miyaura cross-coupling of aryl bromides and aryl chlorides.
- Li, J., et al. (2012). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 17(10), 12121-12139.
- Jana, S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Özdemir, İ., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry, 6(2), 33.
- This reference is not available.
- Aktaş, A., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(45), 29631-29640.
- This reference is not available.
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- Nolan, S. P., et al. (2019). Suzuki-Miyaura cross-coupling of amides by N–C cleavage mediated by air-stable, well-defined [Pd(NHC)(sulfide)Cl2] catalysts: reaction development, scope and mechanism. Chemical Science, 10(24), 6131-6142.
- Rogers, R. D., et al. (2009). A Facile Route to C2-Substituted Imidazolium Ionic Liquids. Molecules, 14(6), 2248-2256.
- This reference is not available.
- Sharma, S., et al. (2020). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 24(3), 821-839.
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- Baudoin, O., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7013-7019.
- This reference is not available.
- This reference is not available.
Sources
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- 3. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note: The Heck-Mizoroki Reaction in 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([Pdmim][BF4])
Abstract
This application note provides a comprehensive guide and a detailed experimental protocol for performing the Palladium-catalyzed Heck-Mizoroki cross-coupling reaction using 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF4]) as a recyclable and environmentally benign reaction medium. The use of this ionic liquid (IL) offers significant advantages, including high thermal stability, negligible vapor pressure, and the ability to immobilize the palladium catalyst, facilitating straightforward product separation and catalyst recycling.[1][2] This protocol is designed for researchers in organic synthesis, catalysis, and drug development, providing a robust methodology for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of the reaction in this unique solvent system, detail the experimental procedure, and discuss the critical parameters that ensure high yield and selectivity.
Introduction: The Heck Reaction in a Greener Solvent
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[3][4] Traditionally performed in volatile organic solvents like DMF or toluene, concerns over environmental impact and solvent toxicity have driven the search for greener alternatives.[2] Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as excellent candidates to replace conventional solvents.[1] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them ideal for catalytic processes.[1][2]
The use of imidazolium-based ionic liquids in the Heck reaction has been shown to enhance reaction rates and, in some cases, control selectivity.[5][6] The ionic liquid not only acts as the solvent but can also stabilize the palladium catalyst, often allowing the reaction to proceed efficiently without the need for phosphine ligands, which are common in traditional Heck reactions.[2][7] The this compound ([Pdmim][BF4]) is a member of this class of solvents, offering a polar environment that can facilitate the key steps of the catalytic cycle.[8] A key advantage is the immobilization of the catalyst in the ionic liquid phase, allowing for simple extraction of the nonpolar product and reuse of the catalyst-IL system.[1][9]
The Catalytic Cycle and the Role of the Ionic Liquid
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][10] The ionic liquid plays a multifaceted role in this process.
-
Catalyst Stabilization: The polar nature of the ionic liquid can stabilize the palladium catalyst, preventing agglomeration into inactive palladium black.[11] In some cases, the imidazolium cation itself can form N-heterocyclic carbene (NHC) complexes with palladium in situ, which are highly active catalysts.[1][6]
-
Enhanced Reaction Rates: The ionic environment can promote the oxidative addition step and influence the regioselectivity of the olefin insertion.[5]
-
Facilitated Product Separation: The non-volatile nature of the ionic liquid allows for product separation by extraction with a less polar organic solvent, leaving the catalyst dissolved in the IL for subsequent reaction cycles.[1][12]
Below is a diagram illustrating the key steps of the Heck reaction catalytic cycle.
Figure 1: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol
This protocol details the Heck coupling of iodobenzene with butyl acrylate as a model reaction. The principles can be adapted for other aryl halides and olefins.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 402846-78-0 | e.g., Sigma-Aldrich | ≥97% | Dry under vacuum before use to remove moisture.[13] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | e.g., Alfa Aesar | 98% | Handle in a fume hood. |
| Iodobenzene | 591-50-4 | e.g., TCI | 98% | |
| Butyl acrylate | 141-32-2 | e.g., Acros Organics | 99% | Stabilized with hydroquinone monomethyl ether. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | e.g., Fisher Scientific | ≥99.5% | Anhydrous, used as the base. |
| Diethyl ether | 60-29-7 | e.g., VWR | Anhydrous | For product extraction. |
Equipment
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
GC-MS or NMR for product analysis
Step-by-Step Procedure
The following workflow diagram outlines the entire process from reaction setup to catalyst recycling.
Figure 2: Experimental workflow for the Heck reaction and catalyst recycling.
Reaction Setup:
-
Preparation of the Ionic Liquid: Place 2.0 mL of this compound ([Pdmim][BF4]) into a 25 mL Schlenk flask equipped with a magnetic stir bar. Dry the ionic liquid by heating to 80 °C under high vacuum for at least 4 hours to remove any residual water, which can affect reaction efficiency.[13][14]
-
Inert Atmosphere: After drying, allow the flask to cool to room temperature and then place it under an inert atmosphere of nitrogen or argon.
-
Catalyst Addition: To the ionic liquid, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%). Stir the mixture at 60 °C until the catalyst is fully dissolved.
-
Reagent Addition: Add anhydrous sodium carbonate (159 mg, 1.5 mmol) as the base. Then, add iodobenzene (1.0 mmol, 204 mg, 112 µL) followed by butyl acrylate (1.5 mmol, 192 mg, 217 µL) via syringe.
Reaction Conditions:
-
Heating: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The reaction can also be performed using controlled microwave heating, which may significantly reduce reaction times.[15][16]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, extracting with ether, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
Work-up and Product Isolation:
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Add 10 mL of diethyl ether to the flask and stir the mixture for 10 minutes. The product will be extracted into the ether phase, while the ionic liquid and the palladium catalyst will remain in the lower phase.
-
Separation: Transfer the mixture to a separatory funnel and separate the two phases. Collect the upper ether layer.
-
Repeat Extraction: Extract the ionic liquid phase two more times with 10 mL of diethyl ether. Combine all the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure butyl cinnamate.
Catalyst and Ionic Liquid Recycling:
-
The remaining ionic liquid phase containing the palladium catalyst can be washed once more with diethyl ether and then dried under high vacuum at 80 °C to remove any residual solvent.
-
The recycled catalyst/IL system can be reused for subsequent reactions by adding fresh substrates and base.[9] It is common to observe high catalytic activity for several cycles.[9]
Expected Results
The coupling of iodobenzene and butyl acrylate under these conditions is expected to produce butyl (E)-cinnamate with high selectivity for the trans isomer.[4]
| Substrate 1 | Substrate 2 | Product | Typical Yield |
| Iodobenzene | Butyl acrylate | Butyl (E)-cinnamate | >90% |
| Bromobenzene | Styrene | (E)-Stilbene | 85-95% |
| 4-Bromoanisole | Methyl acrylate | Methyl (E)-4-methoxycinnamate | >90% |
Safety and Handling Precautions
-
Ionic Liquid: this compound may cause skin and eye irritation.[17][18] Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.[19]
-
Palladium Catalyst: Palladium compounds are toxic if swallowed and may cause irritation. Handle in a well-ventilated fume hood.
-
Reagents: Aryl halides and acrylates can be irritants and harmful. Consult the specific Safety Data Sheets (SDS) for each reagent before use.[17][18][19][20]
-
General: Perform all operations under an inert atmosphere where specified.
Conclusion
The use of this compound as a reaction medium for the Heck-Mizoroki reaction presents a sustainable and efficient alternative to traditional methods. This protocol demonstrates a straightforward procedure that benefits from high product yields, excellent catalyst recyclability, and simplified product isolation. The unique properties of the ionic liquid contribute to a more environmentally friendly and economically viable synthetic process, making it a valuable tool for academic and industrial researchers.
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C. Chiappe, D. Pieraccini, "The Heck Reaction in Ionic Liquids: Progress and Challenges," Journal of the Brazilian Chemical Society, 2005. [Link]
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BYJU'S, "Heck Reaction Mechanism," BYJU'S Chemistry, 2023. [Link]
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J. D. Shreeve et al., "An Ionic Liquid-Coordinated Palladium Complex: A Highly Efficient and Recyclable Catalyst for the Heck Reaction," Organic Letters, 2004. [Link]
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J. Dupont et al., "Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction," Arkivoc, 2008. [Link]
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A. Nacci et al., "Heck Reaction Catalyzed by Nanosized Palladium on Chitosan in Ionic Liquids," Organometallics, 2003. [Link]
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S. B. Mhaske, A. K. Prasad, "Heck Reaction—State of the Art," Molecules, 2007. [Link]
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J. Xiao et al., "Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium," Organometallics, 2000. [Link]
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A. Kumar, S. Kumar, "Role of Ionic Liquids as Solvent & Catalyst for Heck and Suzuki Reactions: A Comprehensive Review," ResearchGate, 2021. [Link]
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C. M. Wai et al., "Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction," Industrial & Engineering Chemistry Research, 2003. [Link]
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Chemistry LibreTexts, "Heck Reaction," Chemistry LibreTexts, 2023. [Link]
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Wikipedia, "Heck reaction," Wikipedia, 2023. [Link]
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Z. Fei, P. J. Dyson, "Recovery and purification of ionic liquids from solutions: a review," RSC Publishing, 2018. [Link]
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A. P. de Lima, "Ionic Liquids and the Heck Coupling Reaction: An Update," ResearchGate, 2017. [Link]
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J. Xiao et al., "Ionic Liquid-Promoted, Highly Regioselective Heck Arylation of Electron-Rich Olefins by Aryl Halides," Journal of the American Chemical Society, 2001. [Link]
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Hampton Research, "Safety Data Sheet," Hampton Research, 2024. [Link]
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C. M. Wai et al., "Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction," ResearchGate, 2003. [Link]
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Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. [Link]
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P. N. Davey, "Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains," Beilstein Journal of Organic Chemistry, 2011. [Link]
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M. U. Anu, "Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66," Current World Environment, 2018. [Link]
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X. Creary, E. D. Willis, "PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE," Organic Syntheses, 2005. [Link]
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1-Propyl-2,3-dimethylimidazolium tetrafluoroborate as an electrolyte in lithium-ion batteries
An Application Guide to Utilizing 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate as a High-Stability Electrolyte for Lithium-Ion Batteries
Introduction: The Imperative for Safer Battery Chemistries
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the capabilities of its core components, particularly the electrolyte. Conventional LIB electrolytes are formulated with lithium salts dissolved in mixtures of linear and cyclic organic carbonates. While effective, these solvents are characterized by high volatility and flammability, posing significant safety risks, especially in large-scale applications such as electric vehicles and grid storage. This has catalyzed a paradigm shift in electrolyte research towards intrinsically safer materials.
Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as a compelling class of alternative electrolytes.[1] Their defining features include negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows, directly addressing the primary shortcomings of traditional organic solvents.[1][2][3] Among the vast family of ILs, imidazolium-based salts are particularly well-studied for electrochemical applications.[2] This guide focuses on a specific, promising candidate: This compound ([PDIMIM][BF₄]) .
This document serves as a detailed application note and protocol for researchers and scientists exploring the use of [PDIMIM][BF₄] as a safe and high-performance electrolyte in lithium-ion batteries. We will delve into its fundamental properties, provide validated protocols for electrolyte formulation and electrochemical characterization, and offer insights into data interpretation.
Section 1: Core Physicochemical Properties of [PDIMIM][BF₄]
Understanding the inherent properties of [PDIMIM][BF₄] is fundamental to its application as an electrolyte. The substitution of a methyl group at the C2 position of the imidazolium ring (compared to the more common 1,3-dialkylimidazolium salts) enhances its stability. Its physicochemical characteristics make it a suitable medium for ion transport in electrochemical systems.[4][5]
Key properties are summarized below. The causality behind their importance is critical: for instance, a lower viscosity is directly correlated with higher ionic mobility, which in turn enhances the overall ionic conductivity of the electrolyte—a crucial parameter for battery performance.
| Property | Value | Significance in Battery Electrolytes |
| Chemical Formula | C₈H₁₅BF₄N₂ | Defines the constituent ions and their structure. |
| Molecular Weight | 226.02 g/mol | Influences density and molar concentrations. |
| Appearance | Colorless to pale yellow liquid | Indicates purity; significant coloration may suggest impurities. |
| Density | ~1.225 g/mL at 25°C | Important for calculating mass-based electrolyte loading in cells. |
| Viscosity | Relatively low for an IL | Lower viscosity facilitates faster ion transport, leading to higher ionic conductivity.[4][6] |
| Thermal Stability | High decomposition temperature | Enhances battery safety by resisting breakdown at elevated operating temperatures.[5] |
Section 2: Protocol for Electrolyte Formulation
The formulation of the electrolyte is a critical step that dictates its ultimate performance. The primary objective is to dissolve a lithium salt, which provides the Li⁺ charge carriers, into the [PDIMIM][BF₄] ionic liquid under strictly controlled conditions. The most common lithium salt paired with a BF₄⁻-based IL is lithium tetrafluoroborate (LiBF₄), as it shares a common anion, although other salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) can also be used.
Causality of Protocol Steps: The most critical variable in this process is the exclusion of water. The tetrafluoroborate ([BF₄]⁻) anion is susceptible to hydrolysis, especially at elevated temperatures, which produces highly corrosive hydrofluoric acid (HF). HF will readily attack the cathode material and the solid electrolyte interphase (SEI) on the anode, leading to rapid performance degradation.[7] Therefore, all preparation must be conducted in an inert atmosphere with minimal water content.
Materials and Equipment:
-
This compound ([PDIMIM][BF₄]), battery grade (>99.9%, water content <20 ppm)
-
Lithium tetrafluoroborate (LiBF₄), battery grade (>99.9%, water content <20 ppm)
-
Anhydrous solvent for rinsing (e.g., diethyl carbonate)
-
Argon- or nitrogen-filled glovebox (H₂O <0.5 ppm, O₂ <0.5 ppm)
-
Vacuum oven
-
Analytical balance (inside glovebox)
-
Magnetic stirrer and stir bars
-
Glass vials and appropriate sealing caps
Step-by-Step Protocol:
-
Material Pre-treatment (Drying):
-
Place the required amounts of [PDIMIM][BF₄] and LiBF₄ in separate, loosely capped glass vials.
-
Transfer the vials to a vacuum oven inside the glovebox antechamber.
-
Heat the materials under a dynamic vacuum. Dry [PDIMIM][BF₄] at 100-120°C for at least 24 hours. Dry LiBF₄ at 80-100°C for at least 12 hours. The goal is to reduce the water content to below 20 ppm.
-
After drying, transfer the vials directly into the main glovebox chamber.
-
-
Electrolyte Mixing (Inside Glovebox):
-
Place a clean, dry vial on the analytical balance and tare it.
-
Add the desired mass of dried [PDIMIM][BF₄] to the vial.
-
Calculate the required mass of LiBF₄ to achieve the target concentration (e.g., 1.0 M).
-
Add the calculated mass of LiBF₄ to the vial containing the [PDIMIM][BF₄].
-
Add a magnetic stir bar to the vial.
-
-
Dissolution and Homogenization:
-
Seal the vial tightly.
-
Place the vial on a magnetic stirrer and stir at room temperature.
-
Stir until the LiBF₄ has completely dissolved and the solution is clear and homogeneous. This may take several hours. Gentle heating (e.g., to 40-50°C) can expedite dissolution but should be done cautiously.
-
-
Storage:
-
Store the final electrolyte in a tightly sealed container inside the glovebox to prevent any moisture or air contamination.
-
Section 4: Representative Data and Troubleshooting
The following table provides expected performance metrics for a well-formulated [PDIMIM][BF₄]-based electrolyte containing a lithium salt. These values serve as a benchmark for experimental results.
| Parameter | Representative Value | Indication of Performance |
| Ionic Conductivity | 2 - 8 mS/cm @ 25°C | Sufficient for moderate rate applications. Lower values may indicate impurities or high viscosity. |
| Electrochemical Window | ~4.5 - 5.5 V vs Li/Li⁺ | Excellent stability, suitable for high-voltage cathodes. [8] |
| Li⁺ Transference Number | 0.2 - 0.4 | Typical for ILs; higher than many organic solvents but still anion-dominated transport. |
| Coulombic Efficiency | > 99.5% (after formation) | High efficiency indicates minimal side reactions and good SEI formation. |
| Capacity Retention | > 90% after 100 cycles | Good retention signifies a stable electrode-electrolyte interface. |
Troubleshooting Common Issues:
-
Low Ionic Conductivity:
-
Possible Cause: Water contamination, leading to increased viscosity.
-
Solution: Re-dry all electrolyte components rigorously as per the protocol. Verify water content with Karl Fischer titration.
-
-
Narrow Electrochemical Window:
-
Possible Cause: Impurities (e.g., halides from synthesis) or water content.
-
Solution: Use high-purity, battery-grade materials. Ensure the working electrode is properly polished and the cell is free of contaminants.
-
-
Rapid Capacity Fade During Cycling:
-
Possible Cause: Unstable SEI on the anode; electrolyte decomposition; attack of electrode materials by impurities (e.g., HF).
-
Solution: Verify the purity and dryness of the electrolyte. Consider using electrolyte additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC), which are known to improve SEI stability. [9]
-
Conclusion
This compound stands as a viable candidate for next-generation, safer lithium-ion battery electrolytes. Its inherent non-flammability, negligible volatility, and wide potential window address the primary safety concerns of conventional carbonate-based systems. While its ionic conductivity may be lower than that of traditional electrolytes, it is often sufficient for many applications, and its enhanced safety profile presents a compelling trade-off. By following the meticulous protocols for formulation and characterization outlined in this guide, researchers can effectively harness the potential of [PDIMIM][BF₄] and contribute to the development of more robust and reliable energy storage solutions.
References
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ResearchGate. (n.d.). Physicochemical Properties of Ionic Liquid Mixtures | Request PDF. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Imidazolium Ionic Liquids in Modern Industry. Retrieved from [Link]
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Ge, M.-L., Zhao, R.-S., Yi, Y.-F., Zhang, Q., & Wang, L.-S. (2009). Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. [Link]
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ResearchGate. (n.d.). An imidazolium based ionic liquid electrolyte for lithium batteries | Request PDF. Retrieved from [Link]
-
Nirmale, T. C., Kulkarni, M. V., Varma, A. J., & Ogale, S. B. (2022). Imidazolium-Based Dicationic Ionic Liquid Electrolyte: Strategy toward Safer Lithium-Ion Batteries. ACS Sustainable Chemistry & Engineering, 10(26), 8435–8444. [Link]
-
ResearchGate. (n.d.). Ionic conductivities of this compound. Retrieved from [Link]
-
(n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from [Link]
-
Ge, M.-L., Zhao, R.-S., & Wang, L.-S. (2009). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H₂O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data, 54(1), 138–140. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Rai, B., Kumar, A., & Punnathanam, S. N. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry C, 115(19), 9789–9798. [Link]
-
Zhang, Q., et al. (2022). Imidazolium-Based Ionic Liquid as a Solid Electrolyte Interphase-Forming Additive for Lithium Metal Anodes. Industrial & Engineering Chemistry Research, 61(30), 11025–11033. [Link]
-
Diederichsen, K. M. (2017). High Transference Number Polymer-Based Electrolytes for Lithium Batteries. eScholarship, University of California. Retrieved from [Link]
-
Davis, V. K., et al. (2020). Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. ACS Applied Energy Materials, 3(1), 105-111. [Link]
-
ResearchGate. (n.d.). Measurement of transference numbers for lithium ion electrolytes via four different methods, a comparative study | Request PDF. Retrieved from [Link]
-
Frömling, T., Kunze, M., Schönhoff, M., Sundermeyer, J., & Roling, B. (2008). Enhanced Lithium Transference Numbers in Ionic Liquid Electrolytes. The Journal of Physical Chemistry B, 112(41), 12985–12988. [Link]
- Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.
-
Toczyłowska-Mamińska, R., et al. (2017). Transference Number Determination in Poor-Dissociated Low Dielectric Constant Lithium and Protonic Electrolytes. Polymers, 9(12), 702. [Link]
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ResearchGate. (n.d.). Stability potential window determination of PVP/[HEMIm][BF4].... Retrieved from [Link]
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ResearchGate. (n.d.). Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. Retrieved from [Link]
-
Lim, E. H., et al. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 13(8), 1277. [Link]
-
Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Retrieved from [Link]
-
Ramprasad Group. (2019). Electrochemical Stability Window of Polymeric Electrolytes. Retrieved from [Link]
-
Semantic Scholar. (2011). Measurement of transference numbers for lithium ion electrolytes via four different methods, a comparative study. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic conductivities of 1-methyl-3-methylimidazolium-(heptafluoro-n-propyl)trifluoroborate. Retrieved from [Link]
-
MDPI. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Retrieved from [Link]
-
Deng, Y., et al. (n.d.). AC Electrochemical Stability of Ionic Liquids. Retrieved from [Link]
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International Journal of Electrochemical Science. (2012). BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). A scheme showing the electrochemical stability window of the.... Retrieved from [Link]
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MDPI. (2019). Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. Retrieved from [Link]
-
Semantic Scholar. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Retrieved from [Link]
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Philosophical Transactions of the Royal Society A. (2008). Electrochemical Performance of LithiumIon Battery Power Syetemfor Electric Vehicles. Retrieved from [Link]
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SciSpace. (2012). Electrochemical Performance of Lithium Iron Phosphate by Adding Graphite Nanofiber for Lithium Ion Batteries. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical Performance of Lithium Iron Phosphate by Adding Graphite Nanofiber for Lithium Ion Batteries. Retrieved from [Link]
-
PubMed. (2017). Study on the Electrochemical Reaction Mechanism of NiFe2O4 as a High-Performance Anode for Li-Ion Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Performance of Li2FeSiO4 as New Li-Battery Cathode Material | Request PDF. Retrieved from [Link]
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Application Notes & Protocols: 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate for High-Voltage Supercapacitors
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for 1,2,3-Trialkylimidazolium Ionic Liquids in Energy Storage
The advancement of high-performance energy storage devices, particularly electric double-layer capacitors (EDLCs or supercapacitors), is intrinsically linked to the innovation of electrolyte materials. While conventional aqueous and organic electrolytes have served the industry for decades, their limitations in terms of narrow electrochemical stability windows (ESW) and safety concerns (flammability and volatility) have catalyzed the exploration of alternatives.[1][2][3] Room-Temperature Ionic Liquids (RTILs) have emerged as a compelling class of electrolytes due to their negligible vapor pressure, non-flammability, high ionic conductivity, and wide potential windows.[1][4][5]
This document focuses on a specific, promising RTIL: 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIm][BF4]) . This ionic liquid belongs to the 1,2,3-trialkyl-substituted imidazolium family. The critical structural distinction is the methylation of the C2 carbon on the imidazolium ring, replacing the traditionally acidic proton. This substitution is a deliberate design choice aimed at enhancing the electrochemical stability, particularly against cathodic reduction. By mitigating this decomposition pathway, [PMMIm][BF4] offers the potential for higher operating voltages, which is paramount for increasing the energy density of supercapacitors, as energy is proportional to the square of the voltage (E = ½CV²).
These application notes provide a comprehensive technical guide on the physicochemical properties of [PMMIm][BF4], a detailed protocol for its application in fabricating EDLCs, and the essential methodologies for characterizing device performance.
Physicochemical Properties of [PMMIm][BF4]
A thorough understanding of the electrolyte's fundamental properties is critical for designing and interpreting supercapacitor experiments. The key characteristics of [PMMIm][BF4] are summarized below. It is important to note that properties like viscosity and ionic conductivity are highly temperature-dependent.
| Property | Value / Description | Significance in Supercapacitor Application |
| Molecular Formula | C₈H₁₅BF₄N₂ | Defines the constituent ions ([PMMIm]⁺ and [BF₄]⁻). |
| Molecular Weight | 226.02 g/mol [6] | Used in calculations for molarity and formulation. |
| Density | ~1.225 g/mL[6] | Influences the volumetric energy density of the final device. |
| Viscosity | Relatively high compared to conventional organic solvents.[7][8] | A critical parameter affecting ion mobility. Higher viscosity can lead to lower ionic conductivity and limit power density.[7] |
| Ionic Conductivity | Moderate. Lower than its analogue with an unsaturated alkyl chain.[7] | Directly impacts the equivalent series resistance (ESR) of the supercapacitor. Higher conductivity is crucial for high-power performance. |
| Electrochemical Stability Window (ESW) | Expected to be wide (> 4 V).[1] | The wide ESW allows for higher cell operating voltages, leading to significantly increased energy density. The C2-methylation enhances cathodic stability. |
| Thermal Stability | High decomposition temperature.[6] | Enables a wider operating temperature range for the supercapacitor and enhances overall device safety.[5] |
Experimental Protocol: Fabrication of a [PMMIm][BF4]-based Supercapacitor
This section details a standard laboratory-scale procedure for constructing a symmetric carbon-based EDLC using [PMMIm][BF4] as the electrolyte. All operations involving the ionic liquid should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture (<1 ppm) and oxygen levels, as water contamination can significantly narrow the effective electrochemical window.[9]
Part A: Materials & Equipment
-
Electrolyte: this compound ([PMMIm][BF4]), battery grade (>99.9% purity).
-
Active Material: High surface area activated carbon (AC).
-
Conductive Additive: Super P or similar carbon black.
-
Binder: Polyvinylidene difluoride (PVDF).[10]
-
Solvent: N-Methyl-2-pyrrolidone (NMP).
-
Current Collector: Aluminum foil (battery grade).
-
Separator: Microporous polymer (e.g., Celgard) or glass fiber separator.
-
Cell Hardware: 2032-type coin cell components (casings, spacers, springs).
-
Equipment: Planetary mixer or homogenizer, doctor blade film applicator, vacuum oven, electrode punch, coin cell crimper, glovebox.
Part B: Electrode Slurry Preparation
The causality behind the slurry composition is to create a mechanically stable, electronically conductive porous network.
-
Dry Mixing: In a mortar, thoroughly mix the active material (activated carbon), conductive additive (Super P), and binder (PVDF) in a standard weight ratio of 85:5:10 . The conductive additive creates electronic pathways between the larger activated carbon particles, while the binder ensures mechanical integrity and adhesion to the current collector.
-
Solvent Addition: Transfer the dry powder to a mixing vessel. Slowly add NMP solvent while mixing until a homogeneous, viscous slurry with a honey-like consistency is achieved. The viscosity must be optimized for the casting method to ensure a uniform coating thickness.
-
Homogenization: Use a planetary mixer or homogenizer for at least 2-4 hours to ensure all components are fully dispersed and the binder is completely dissolved. This step is critical to prevent particle agglomeration and ensure uniform electrode performance.
Part C: Electrode Fabrication
-
Casting: Secure a clean aluminum foil current collector onto a flat surface. Use a doctor blade to cast the prepared slurry onto the foil. The blade gap should be set to achieve a target loading mass (e.g., 1-2 mg/cm² after drying).
-
Drying: Initially, dry the cast electrode in an oven at 80°C for 2 hours to slowly evaporate the bulk of the NMP.
-
Vacuum Drying: Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours. This step is crucial to remove all residual solvent and trace moisture, which could otherwise interfere with the electrochemical performance.
-
Calendering & Punching: (Optional but recommended) Calender (press) the electrode sheet to increase its density and improve electrical contact. Punch out circular electrodes of the desired diameter (e.g., 14 mm for a 2032 coin cell). Record the mass of the active material for each electrode.
Part D: Supercapacitor Assembly (CR2032 Coin Cell)
This entire process must be conducted inside a glovebox.
-
Place the negative cap (bottom casing) on the assembly die.
-
Place one carbon electrode in the center of the cap.
-
Dispense a small drop (~20 µL) of [PMMIm][BF4] electrolyte onto the electrode surface, ensuring it is fully wetted.
-
Place a separator disk on top of the wetted electrode.
-
Add another drop (~20 µL) of electrolyte onto the separator.
-
Carefully place the second (positive) carbon electrode on top of the separator, ensuring alignment.
-
Add a stainless steel spacer and a spring.
-
Place the positive cap (top casing) over the stack.
-
Transfer the assembly to the crimping machine and apply pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrode pores by the viscous ionic liquid.
Electrochemical Characterization Protocols
After fabrication, the supercapacitor's performance must be rigorously evaluated. The following are the three fundamental characterization techniques.
A. Cyclic Voltammetry (CV)
-
Objective: To determine the stable operating voltage window (ESW) and qualitatively assess the capacitive behavior.
-
Protocol:
-
Connect the cell to a potentiostat.
-
Sweep the potential from 0 V to a designated upper limit (e.g., 3.5 V) and back to 0 V at a slow scan rate (e.g., 5-10 mV/s).
-
Observe the resulting current. For an ideal capacitor, the CV curve should be a quasi-rectangular shape, indicating charge storage via ion adsorption.
-
To determine the ESW, gradually increase the upper voltage limit in successive scans until significant non-capacitive (Faradaic) currents appear at the voltage extremes, indicating electrolyte decomposition. The stable window is the range just before this onset.
-
B. Galvanostatic Charge-Discharge (GCD)
-
Objective: To quantitatively determine specific capacitance, energy density, power density, and equivalent series resistance (ESR).
-
Protocol:
-
Charge the cell to the maximum voltage determined from the CV analysis at a constant current (e.g., 1 A/g based on the active mass of one electrode).
-
Hold at the maximum voltage for a short period (e.g., 5 minutes) to ensure complete charging.
-
Discharge the cell at the same constant current down to 0 V.
-
The specific capacitance (C, in F/g) is calculated from the linear portion of the discharge curve using the formula: C = (I × Δt) / (m × ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of active material on a single electrode, and ΔV is the voltage window (excluding the IR drop).
-
The ESR is calculated from the instantaneous voltage drop (IR drop) at the beginning of the discharge: ESR = V_drop / (2 × I) . (The factor of 2 is often debated but commonly used for symmetric cells).
-
C. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To probe the frequency-dependent resistive and capacitive elements of the device.
-
Protocol:
-
Set the cell to a DC potential of 0 V (or its open circuit potential).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist plot:
-
High-Frequency Intercept (Z'): Represents the ESR, which is the sum of electrolyte resistance, electrode resistance, and contact resistance.
-
Semicircle (Mid-Frequency): Relates to the charge-transfer resistance at the electrode-electrolyte interface. For pure EDLCs, this should be minimal.
-
Vertical Line (Low-Frequency): A nearly vertical line indicates ideal capacitive behavior. The more vertical the line, the closer it is to an ideal capacitor.
-
-
Safety and Handling
-
Toxicity: While RTILs have low vapor pressure, direct contact should be avoided. The toxicological properties of many ionic liquids are not fully understood.[11] Always handle with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[12]
-
Hygroscopicity: [PMMIm][BF4] is hygroscopic. Water contamination can lead to the formation of hydrofluoric acid (HF) upon electrochemical decomposition, which is highly corrosive and toxic.[13] All storage and handling must be done under an inert and dry atmosphere.
-
Disposal: Dispose of used ionic liquids and contaminated materials as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound represents a strategic choice for researchers aiming to develop high-voltage, safer supercapacitors. Its C2-methylated structure is specifically designed to enhance electrochemical stability, pushing the boundaries of operating voltage and, consequently, energy density. However, this stability may come at the cost of higher viscosity and lower conductivity compared to other ILs, creating a classic engineering trade-off between energy and power. The protocols outlined in this document provide a robust framework for the fabrication and comprehensive characterization of EDLCs using [PMMIm][BF4], enabling researchers to systematically explore its potential and limitations in next-generation energy storage systems.
References
- Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. MDPI.
- Electrochemical Investigations of the Suitability of 1-Propyl-2,3- dimethylidazolium bis(trifluoromethylsulfonyl)imide. MDPI.
- SAFETY DATA SHEET for 1-Ethyl-3-methylimidazolium tetrafluorobor
- Ionic conductivities of this compound.
- This compound Product Inform
- Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors.
- Ionic Liquid-Based Electrolytes for Supercapacitor and Supercap
- Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery.
- AC Electrochemical Stability of Ionic Liquids. The Chemical Society of Japan.
- Safety Data Sheet for 1-Ethyl-2,3-dimethyl-imidazolium tetrafluorobor
- Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K.
- Safety Data Sheet for 1-Ethyl-2,3-dimethyl-imidazolium tetrafluorobor
- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte.
- Polymer Electrolytes for Supercapacitors. MDPI.
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- 3. Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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Diels-Alder reaction solvent effects of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
An Application Guide to Diels-Alder Reactions in 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate: A Sustainable and High-Performance Medium
Introduction: Reimagining a Classic Cycloaddition
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for constructing six-membered rings with exceptional stereo- and regiocontrol.[1][2] First detailed by Otto Diels and Kurt Alder, this [4+2] cycloaddition between a conjugated diene and a dienophile has become an indispensable tool in the synthesis of complex natural products and novel materials.[1] The reaction's outcome, particularly its rate and stereoselectivity (favoring the endo product), is profoundly influenced by the reaction medium.[3] While polar organic solvents and aqueous systems have been shown to accelerate the reaction, they often come with challenges related to volatility, toxicity, and product separation.[1]
In the pursuit of greener and more efficient chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents.[4] These salts, which are liquid at or near room temperature, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvating characteristics, making them attractive alternatives to conventional volatile organic compounds (VOCs).[5][6] This guide focuses on the application of a specific ionic liquid, This compound ([Pdmim][BF₄]) , as a high-performance solvent for the Diels-Alder reaction. We will explore the physicochemical basis for its efficacy and provide a detailed protocol for its use in a model reaction.
The Solvent: Properties of this compound ([Pdmim][BF₄])
[Pdmim][BF₄] is an imidazolium-based ionic liquid. The imidazolium cation is a key feature, as its ring protons can act as hydrogen-bond donors, which is crucial for activating dienophiles and stabilizing the polar transition state of the Diels-Alder reaction.[7][8] This interaction lowers the activation energy of the reaction and often enhances the preference for the kinetically favored endo isomer.[9][10] The tetrafluoroborate anion (BF₄⁻) provides stability and is a relatively weak coordinating anion, allowing the cation's influence to dominate.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅BF₄N₂ | [11] |
| Molecular Weight | 226.02 g/mol | [11] |
| CAS Number | 157310-72-0 | [11] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.225 g/mL | [11] |
| Key Features | High thermal stability, low volatility, recyclable | [11] |
The methylation at the C-2 position of the imidazolium ring in [Pdmim][BF₄] differentiates it from many common ILs (like [Bmim][BF₄]). This modification removes the most acidic C-2 proton, which can prevent unwanted side reactions in certain base-sensitive applications. For the Diels-Alder reaction, the hydrogen-bonding capabilities of the C-4 and C-5 protons remain effective for dienophile activation.[8]
Mechanism of Action: Why [Pdmim][BF₄] Enhances the Diels-Alder Reaction
The enhanced rate and selectivity of Diels-Alder reactions in imidazolium ILs are not coincidental. The organized, charged nature of the ionic liquid provides a unique microenvironment for the reaction.
-
Transition State Stabilization: The Diels-Alder reaction proceeds through a highly organized, polarizable transition state. The inherent polarity and high charge density of [Pdmim][BF₄] effectively stabilize this transition state more than the ground state reactants, thereby lowering the activation energy (ΔG‡) and accelerating the reaction.[12]
-
Hydrogen-Bond Activation: The protons on the imidazolium ring of [Pdmim][BF₄] form hydrogen bonds with the electron-withdrawing groups (e.g., carbonyls) of the dienophile. This interaction polarizes the dienophile, reduces the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and strengthens the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[7][9]
-
Enhanced Endo Selectivity: The endo transition state benefits from favorable secondary orbital interactions between the diene's π-system and the dienophile's substituents. The ordered solvent cage of the ionic liquid is thought to further promote this compact transition state over the less-ordered exo pathway, leading to higher endo:exo ratios compared to many conventional solvents.[7][13]
Caption: Logical flow of solvent effect in Diels-Alder reaction.
Application Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This protocol describes a classic and highly efficient Diels-Alder reaction. The reaction is exothermic and rapid at room temperature.[14][15]
Materials and Reagents:
-
Dicyclopentadiene (for cracking)
-
Maleic anhydride (≥99%)
-
This compound ([Pdmim][BF₄])
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Simple distillation apparatus for cracking dicyclopentadiene
-
Reaction vial or round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator or vacuum oven for drying
Step-by-Step Methodology:
-
Preparation of Cyclopentadiene (Diene):
-
CAUTION: This step should be performed in a well-ventilated fume hood. Cyclopentadiene readily dimerizes at room temperature; therefore, it must be freshly prepared from dicyclopentadiene by a retro-Diels-Alder reaction.[16]
-
Set up a simple distillation apparatus. Place dicyclopentadiene (approx. 20 mL) in the distillation flask.
-
Heat the flask slowly to ~170-180 °C. The dimer will "crack" back to the monomer.
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiving flask cooled in an ice-water bath.[16] The freshly prepared monomer should be used immediately.
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 2.0 g, ~20.4 mmol).
-
Add [Pdmim][BF₄] (approx. 10 mL) to the flask. Stir the mixture at room temperature until the maleic anhydride is fully dissolved. The dissolution may be slightly endothermic.
-
Cool the flask in an ice-water bath.
-
-
The Cycloaddition Reaction:
-
Slowly add the freshly prepared cyclopentadiene (e.g., 1.5 g, ~22.7 mmol, ~1.1 equivalents) to the stirred solution of maleic anhydride in [Pdmim][BF₄].
-
A white precipitate of the product, cis-Norbornene-5,6-endo-dicarboxylic anhydride, should form almost immediately upon addition.[16]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20-30 minutes to ensure the reaction goes to completion.
-
-
Product Isolation:
-
Add ~20 mL of a 1:1 mixture of ethyl acetate/hexane to the reaction flask. Stir vigorously for 5-10 minutes. The product is soluble in this solvent mixture, while the ionic liquid is not.
-
Allow the layers to separate. The top layer is the organic extract containing the product, and the bottom layer is the ionic liquid.
-
Carefully decant or use a separatory funnel to separate the top organic layer.
-
Perform two more extractions of the ionic liquid layer with ~10 mL portions of the ethyl acetate/hexane mixture to ensure complete recovery of the product.
-
-
Purification and Analysis:
-
Combine the organic extracts and remove the solvent using a rotary evaporator.
-
The resulting white solid can be further purified by recrystallization from the ethyl acetate/hexane mixture if necessary.
-
Dry the final product, cis-Norbornene-5,6-endo-dicarboxylic anhydride, under vacuum.
-
Characterize the product by determining its melting point (expected: 164-166 °C) and acquiring ¹H NMR and IR spectra to confirm its structure and stereochemistry.
-
-
Ionic Liquid Recycling:
-
The [Pdmim][BF₄] remaining in the reaction flask contains residual extraction solvent.
-
Heat the ionic liquid gently (e.g., 60-70 °C) under high vacuum for several hours to remove any volatile organic compounds.[5]
-
The recycled ionic liquid can be stored and reused for subsequent reactions with minimal loss of activity.
-
Caption: Experimental workflow for the Diels-Alder reaction in [Pdmim][BF₄].
Expected Results and Discussion
The use of [Pdmim][BF₄] is expected to yield superior results compared to conventional non-polar organic solvents.
Table 2: Comparative Performance for Cyclopentadiene + Maleic Anhydride Reaction
| Solvent | Reaction Time | Yield (%) | endo:exo Ratio | Reference |
| Hexane | 1 hour | ~70-80% | ~9:1 | [14] |
| Water | < 5 minutes | >95% | >99:1 | [1] |
| [Pdmim][BF₄] (Expected) | < 5 minutes | >95% | >99:1 | Based on[13][17] |
As the data suggests, polar and hydrogen-bonding media dramatically accelerate the reaction and improve the endo selectivity. [Pdmim][BF₄] combines the benefits of a polar medium with operational advantages over water, such as a wider temperature range and better solubility for a broader range of organic reactants. Unlike volatile organic solvents, [Pdmim][BF₄] poses a lower fire and inhalation risk and its recyclability aligns with the principles of green chemistry.[17][18]
Conclusion
This compound ([Pdmim][BF₄]) stands out as a highly effective and sustainable solvent for conducting Diels-Alder reactions. Its inherent polarity and the hydrogen-bonding capability of the imidazolium cation work in concert to stabilize the reaction's transition state, leading to significant rate enhancements and excellent endo stereoselectivity. The protocol provided herein for the classic reaction between cyclopentadiene and maleic anhydride demonstrates a practical, high-yield synthesis that benefits from simple product isolation and straightforward solvent recycling. For researchers and drug development professionals, leveraging ionic liquids like [Pdmim][BF₄] offers a pathway to cleaner, safer, and more efficient synthetic processes.
References
-
Gasanov, A. H., Ayyubov, I. H., Gurbanova, F. S., & Aliyeva, S. T. (2021). IONIC LIQUIDS IN THE REACTION OF DIENE SYNTHESIS. Processes of Petrochemistry and Oil Refining, 22(4), 506-523. Available at: [Link]
-
Valiev, C., Dinger, B., & Acevedo, O. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. The Journal of Physical Chemistry B, 124(8), 1519-1529. Available at: [Link]
-
Earle, M. J., Gordon, C. M., Lockhart, J. C., McGrady, E. M., & Seddon, K. R. (1999). Diels–Alder reactions in ionic liquids. Green Chemistry, 1, 23-25. Available at: [Link]
-
Wang, L., Li, P., & Li, G. (2012). Effects of structures of ionic liquids on diels-alder reactions. Huaxue Tongbao, 75(8), 723-728. Available at: [Link]
-
Aridoss, G., & Laali, K. K. (2017). Ionic liquids as novel media and catalysts for diels-alder chemistry. Current Organic Synthesis, 14(7), 936-969. Available at: [Link]
-
Valiev, C., Dinger, B., & Acevedo, O. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. The Journal of Physical Chemistry B. Available at: [Link]
-
Zhang, H., Tang, W., Xie, P., & Zhao, S. (2023). Demystifying Solvent Effects on Diels–Alder Reactions in Pure and Mixed Solvents: A Combined Electronic DFT and QM/MM Study. Industrial & Engineering Chemistry Research, 62(20), 7959-7969. Available at: [Link]
-
Mendes, T. A., Silvestre, S. M., & Silva, A. M. (2021). Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature. ACS Omega, 6(30), 20030-20037. Available at: [Link]
-
Valiev, C., Dinger, B., & Acevedo, O. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. The Journal of Physical Chemistry B, 124(8), 1519-1529. Available at: [Link]
-
Earle, M. J., Gordon, C. M., Lockhart, J. C., McGrady, E. M., & Seddon, K. R. (1999). Diels–Alder reactions in ionic liquids. A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry, 1(1), 23-25. Available at: [Link]
-
Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Goh, E. J., & Lim, J. S. (2024). Techniques for recovery and recycling of ionic liquids: A review. Journal of Industrial and Engineering Chemistry, 131, 1-20. Available at: [Link]
-
Ferreira, V. F., & da Silva, F. C. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 25(21), 5157. Available at: [Link]
-
Kumar, A., & Akkilagunta, V. K. (2014). Ionic-liquid-mediated MacMillan's catalyst for Diels-Alder reaction. Tetrahedron Letters, 55(1), 231-234. Available at: [Link]
-
Aggarwal, A., et al. (2007). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry, 5, 3258-3263. Available at: [Link]
-
Earle, M. J., et al. (1999). Diels–Alder reactions in ionic liquids. A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry. Available at: [Link]
-
Qian, K., et al. (2018). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Physical Chemistry Chemical Physics, 20, 15339-15349. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. Chemistry 263 Lab Manual. Available at: [Link]
-
Pas, S. J. (2011). Ionic conductivities of this compound. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Zibo Anquan Chemical Co., Ltd. (2024). Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction. Available at: [Link]
-
Vakulin, I. V., et al. (2018). Diels–Alder reaction involving cyclopentadiene and maleic anhydride. ResearchGate. Available at: [Link]
-
Sodupe, M., et al. (2000). Diels-Alder Reaction Between Cyclopentadiene and Maleic Anhydride. ResearchGate. Available at: [Link]
-
Li, W., et al. (2010). Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 55(7), 2626–2629. Available at: [Link]
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- 17. Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([PDIM][BF4])
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDIM][BF4]) as a promising ionic liquid medium for palladium-catalyzed cross-coupling reactions. While specific literature on the use of [PDIM][BF4] in these reactions is emerging, this guide synthesizes information on its physicochemical properties with well-established protocols for similar imidazolium-based ionic liquids to offer a comprehensive starting point for researchers. The focus is on the practical application in seminal carbon-carbon bond-forming reactions: the Heck, Suzuki-Miyaura, and Sonogashira couplings. This guide provides not only step-by-step protocols but also delves into the mechanistic implications of using a 2-methyl substituted imidazolium salt, the synthesis of the ionic liquid, and strategies for catalyst recycling.
Introduction: The Potential of [PDIM][BF4] in Palladium Catalysis
Ionic liquids (ILs) have garnered significant attention as alternative solvents in catalysis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. Among these, imidazolium-based ILs are particularly well-suited for palladium-catalyzed cross-coupling reactions. The ionic liquid this compound ([PDIM][BF4]) is a member of this class with distinct properties that make it an intriguing candidate for catalytic applications.
The presence of a methyl group at the C2 position of the imidazolium ring in [PDIM][BF4] sterically hinders the in situ formation of N-heterocyclic carbene (NHC) palladium complexes, which are often implicated in the catalytic cycle of reactions conducted in other imidazolium ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). This key structural difference suggests that palladium catalysis in [PDIM][BF4] may proceed through different mechanistic pathways, potentially influencing catalyst stability, activity, and selectivity. These application notes will explore the practical implications of this structural feature and provide robust starting protocols for researchers to investigate the catalytic performance of palladium complexes in this unique ionic liquid.
Physicochemical Properties of [PDIM][BF4]
A thorough understanding of the solvent properties is crucial for reaction optimization. The following table summarizes key physicochemical properties of [PDIM][BF4].
| Property | Value | Source |
| CAS Number | 157310-72-0 | N/A |
| Molecular Formula | C₈H₁₅BF₄N₂ | N/A |
| Molecular Weight | 226.02 g/mol | N/A |
| Density | 1.225 g/mL | [1] |
| Viscosity | Data available for mixtures with water | [2] |
The density and viscosity of [PDIM][BF4] are critical parameters influencing mass transport and, consequently, reaction kinetics. Researchers should consider these properties when designing their experimental setups, particularly concerning stirring and temperature control.
Synthesis of this compound ([PDIM][BF4])
For researchers preferring to synthesize [PDIM][BF4] in-house to ensure purity, a general two-step protocol is provided below, based on established methods for similar imidazolium salts.
Protocol 3.1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Halide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dimethylimidazole (1.0 eq) and 1-halopropane (e.g., 1-bromopropane or 1-iodopropane, 1.1 eq).
-
Reaction Conditions: Heat the mixture at 60-70 °C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by ¹H NMR.
-
Work-up: After cooling to room temperature, the resulting viscous liquid is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The product, 1-propyl-2,3-dimethylimidazolium halide, is then dried under vacuum.
Protocol 3.2: Anion Exchange
-
Dissolution: Dissolve the synthesized 1-propyl-2,3-dimethylimidazolium halide in a minimal amount of a suitable solvent, such as acetone or water.
-
Anion Exchange: Add a stoichiometric amount of sodium tetrafluoroborate (NaBF₄) or a similar tetrafluoroborate salt. A precipitate of the corresponding sodium halide will form.
-
Isolation: Stir the mixture at room temperature for several hours to ensure complete anion exchange. The solid precipitate is then removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting ionic liquid is then further dried under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water or solvent.
Figure 1: Synthesis workflow for [PDIM][BF4].
Application in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide model protocols for Heck, Suzuki-Miyaura, and Sonogashira reactions. These protocols are based on established procedures in other imidazolium ionic liquids and should serve as a robust starting point for optimization in [PDIM][BF4].
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. The use of an ionic liquid like [PDIM][BF4] can facilitate catalyst retention and recycling.
Protocol 4.1.1: General Procedure for the Heck Reaction
-
Catalyst Pre-activation (optional but recommended): In a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and any desired phosphine ligand (e.g., PPh₃, 2-4 mol%) in [PDIM][BF4] (2-3 mL). Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Assembly: To the catalyst solution, add the aryl halide (1.0 eq), the alkene (1.2-1.5 eq), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by TLC or GC.
-
Product Extraction: After cooling to room temperature, extract the product from the ionic liquid phase using a non-polar organic solvent (e.g., hexane or diethyl ether). Repeat the extraction 3-4 times. The ionic liquid phase containing the palladium catalyst can be retained for recycling.
-
Product Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Figure 2: General workflow for a Heck reaction in [PDIM][BF4].
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from the reaction of an aryl halide with an organoboron compound.
Protocol 4.2.1: General Procedure for the Suzuki-Miyaura Coupling
-
Catalyst System Preparation: In a reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂, 1-3 mol%), [PDIM][BF4] (3-4 mL), the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq). Note that for boronic acids, an aqueous solution of the base is often used.
-
Reaction Conditions: Stir the mixture at the desired temperature (typically 60-100 °C) for the necessary duration (2-12 hours). Monitor by TLC or GC.
-
Product Extraction and Isolation: Follow the same procedure as outlined in Protocol 4.1.1 for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.
Protocol 4.3.1: General Procedure for the Sonogashira Coupling
-
Catalyst System Preparation: To a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), the aryl halide (1.0 eq), the terminal alkyne (1.2-1.5 eq), a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq), and [PDIM][BF4] (3-4 mL).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-24 hours. Monitor the reaction's progress.
-
Product Extraction and Isolation: The work-up procedure is similar to that described in Protocol 4.1.1.
Mechanistic Considerations and the Role of the C2-Methyl Group
In many imidazolium-based ionic liquids, the acidic proton at the C2 position can be abstracted to form an N-heterocyclic carbene (NHC), which can then coordinate to the palladium center, forming a stable and highly active catalyst. However, in [PDIM][BF4], the C2 position is substituted with a methyl group, precluding the formation of a traditional NHC ligand.
This has several important implications for the catalytic cycle:
-
Catalyst Speciation: The active catalytic species is more likely to be a phosphine-ligated palladium complex or even palladium nanoparticles, rather than an NHC-Pd complex. This can affect the rates of oxidative addition and reductive elimination.
-
Catalyst Stability: While NHC-Pd complexes are often very stable, the absence of this stabilizing ligand in [PDIM][BF4] might lead to a higher propensity for catalyst decomposition into palladium black, especially at elevated temperatures. Researchers should carefully monitor for the formation of precipitates.
-
Reaction Kinetics: The overall reaction kinetics may differ from those observed in C2-unsubstituted imidazolium ILs. Optimization of ligand choice, temperature, and catalyst loading will be critical.
Figure 3: Comparison of potential catalyst formation pathways.
Catalyst and Ionic Liquid Recycling
A significant advantage of using ionic liquids is the potential for catalyst and solvent recycling. The low solubility of non-polar organic products in [PDIM][BF4] allows for straightforward extraction, leaving the catalyst immobilized in the ionic liquid phase.
Protocol 6.1: General Recycling Procedure
-
Product Extraction: Following the completion of the reaction and product extraction as described in the previous protocols, the ionic liquid phase containing the palladium catalyst is retained in the reaction vessel.
-
Washing (Optional): The ionic liquid phase can be washed with a fresh portion of the extraction solvent to remove any residual product.
-
Drying: The ionic liquid phase should be dried under vacuum to remove any traces of the extraction solvent.
-
Reuse: A fresh batch of substrates and base can be added directly to the recycled ionic liquid/catalyst system for a subsequent reaction cycle.
The efficiency of the recycled catalyst should be monitored over several cycles by measuring the product yield. A gradual decrease in activity may indicate catalyst deactivation or leaching.
Conclusion
This compound presents itself as a compelling, yet underexplored, medium for palladium-catalyzed cross-coupling reactions. Its unique C2-methyl substitution offers a platform to investigate catalytic pathways devoid of in situ NHC formation, potentially leading to novel reactivity and selectivity. The protocols and insights provided in this guide are intended to equip researchers with a solid foundation to explore the catalytic performance of palladium complexes in [PDIM][BF4], contributing to the development of more sustainable and efficient synthetic methodologies.
References
Xu, D., et al. (2008). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics, 19(7), 1562-1569. [2] Ge, M.-L., et al. (2009). Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. [1] MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes and Protocols for 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate in Enzymatic Reactions and Biocatalysis
Introduction: A Paradigm Shift in Biocatalysis with 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIm][BF4])
The quest for sustainable and efficient chemical synthesis has propelled biocatalysis to the forefront of modern research and industrial application. Enzymes, with their inherent specificity and catalytic power, offer an environmentally benign alternative to traditional chemical catalysts. However, the operational stability of enzymes is often a limiting factor, particularly in non-aqueous environments required for many synthetic reactions. Ionic liquids (ILs) have emerged as a revolutionary class of solvents that can address these limitations. Among these, this compound ([PMMIm][BF4]) has garnered significant attention as a versatile medium for enzymatic reactions.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of [PMMIm][BF4] in enzymatic reactions and biocatalysis. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ionic liquid to enhance enzyme stability, activity, and recyclability. We will delve into the causality behind experimental choices, providing a framework for the rational design of biocatalytic processes in this promising solvent.
Physicochemical Properties of this compound ([PMMIm][BF4])
Understanding the physical and chemical characteristics of [PMMIm][BF4] is paramount to its successful application in biocatalysis. These properties influence substrate and product solubility, enzyme structure and function, and overall reaction kinetics.
| Property | Value | Reference |
| CAS Number | 157310-72-0 | [1] |
| Molecular Formula | C₈H₁₅BF₄N₂ | [1] |
| Molecular Weight | 226.02 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Commercially available data |
| Density | 1.225 g/mL | [1] |
| Viscosity | Moderately viscous | [2] |
| Ionic Conductivity | High | [2] |
| Thermal Stability | High thermal stability | [1] |
| Volatility | Low volatility | [1] |
Core Principles: Why [PMMIm][BF4] is a Superior Medium for Enzymatic Reactions
The choice of a reaction medium is critical in biocatalysis. [PMMIm][BF4], a member of the imidazolium-based ionic liquid family, offers several distinct advantages over conventional organic solvents and even other ionic liquids.
-
Enhanced Enzyme Stability: The unique cation-anion interactions in [PMMIm][BF4] can create a "protective" microenvironment around the enzyme, preventing denaturation and preserving its three-dimensional structure. The imidazolium cation, through cation-π and hydrophobic interactions with surface residues of the enzyme, can stabilize its conformation.[3]
-
Increased Enzyme Activity: In many instances, enzymes exhibit heightened activity in ionic liquids compared to organic solvents. This can be attributed to several factors, including the prevention of enzyme aggregation, favorable partitioning of substrates and products, and the maintenance of the essential water layer around the enzyme.
-
Tunable Solvent Properties: The physicochemical properties of ionic liquids can be fine-tuned by modifying the cation and anion. This "designer solvent" characteristic allows for the optimization of the reaction medium for a specific enzyme and reaction.
-
"Green" Solvent Attributes: The low vapor pressure of [PMMIm][BF4] makes it a safer and more environmentally friendly alternative to volatile organic compounds (VOCs).[1] Furthermore, its high thermal stability allows for a wider range of reaction temperatures.
-
Facilitated Product Recovery and Catalyst Recycling: The non-volatile nature of [PMMIm][BF4] simplifies the separation of volatile products by distillation. The enzyme, often stabilized within the ionic liquid, can be readily recycled for multiple reaction cycles, significantly improving the process economics.
Mechanism of Enzyme Stabilization in [PMMIm][BF4]
The stabilizing effect of imidazolium-based ionic liquids like [PMMIm][BF4] on enzymes is a complex interplay of various non-covalent interactions. The following diagram illustrates a proposed mechanism for the stabilization of a lipase enzyme.
Sources
Cellulose Dissolution and Regeneration Using 1-Propyl-2,3-dimethylimidazolium ([Pdmim]) Based Ionic Liquids: A Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellulose, the planet's most abundant biopolymer, presents immense potential for the development of sustainable materials, biofuels, and pharmaceutical excipients. However, its utility is often hampered by its poor solubility in conventional solvents, a consequence of its extensive and highly structured intra- and intermolecular hydrogen-bonding network. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as highly effective "green" solvents capable of disrupting this network. This application note provides a detailed technical guide on the use of 1-Propyl-2,3-dimethylimidazolium ([Pdmim]) based ionic liquids for the dissolution of cellulose. We delve into the molecular mechanism of dissolution, the unique role of C2-methylation on the imidazolium ring, and provide validated, step-by-step protocols for synthesis, cellulose dissolution, and subsequent regeneration.
The Challenge of Cellulose and the Promise of Ionic Liquids
Cellulose is a linear polysaccharide composed of β(1→4) linked D-glucose units. The hydroxyl groups on each glucose unit form a powerful network of hydrogen bonds, packing the polymer chains into a semi-crystalline structure that is insoluble in water and most organic solvents.[1] To process cellulose into fibers, films, gels, or to perform homogeneous chemical modifications, this hydrogen bond network must be effectively disrupted.
Imidazolium-based ionic liquids are molten salts at or near room temperature that have demonstrated exceptional efficacy in dissolving cellulose.[2] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile and often toxic traditional solvent systems. The dissolution mechanism is a synergistic effort between the IL's cation and anion.
The Molecular Mechanism of Dissolution
The dissolution process is not merely a physical mixing but a complex interplay of interactions that replace the cellulose-cellulose hydrogen bonds with cellulose-IL interactions.
-
Role of the Anion: The anion (e.g., chloride, Cl⁻; acetate, CH₃COO⁻) is the primary actor. It functions as a strong hydrogen bond acceptor, forming new, strong hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction effectively cleaves the native inter- and intramolecular hydrogen bonds that hold the cellulose structure together.[3]
-
Role of the Cation: The imidazolium cation also contributes to the solvation process. It is understood to form weaker hydrogen bonds between its ring protons and the oxygen atoms of the cellulose hydroxyl groups, assisting in separating the polymer chains.[3]
This combined action of the anion and cation surrounds the individual cellulose chains, preventing them from re-aggregating and keeping them solvated.
Caption: Mechanism of cellulose dissolution by an imidazolium-based ionic liquid.
The 1-Propyl-2,3-dimethylimidazolium ([Pdmim]) Cation: A Unique Profile
The specific IL focused on here is based on the 1-Propyl-2,3-dimethylimidazolium ([Pdmim]) cation. Unlike the more common 1,3-dialkylimidazolium ILs (like [BMIM] or [EMIM]), [Pdmim] features a methyl group at the C2 position of the imidazolium ring. This structural modification has significant consequences for the IL's properties and its interaction with cellulose.
The Impact of C2-Methylation
The hydrogen atom typically found at the C2 position of the imidazolium ring is acidic and is the primary site for hydrogen bonding with the anion.[4] Replacing this hydrogen with a methyl group:
-
Increases Viscosity and Melting Point: Methylation disrupts the primary hydrogen-bonding interaction, which can lead to changes in ion packing and restricted ion mobility, often resulting in higher viscosity and melting temperatures.[4][5] This is a critical consideration, as higher viscosity can slow the rate of cellulose dissolution by impeding mass transfer.[6]
-
Enhances Chemical Stability: The acidic C2 proton can be abstracted under basic conditions to form an N-heterocyclic carbene (NHC), which can lead to degradation pathways. C2-methylation prevents this, enhancing the overall chemical stability of the IL, which is beneficial for recycling and use at elevated temperatures.
-
Alters Solvation Dynamics: The absence of the C2-H···Anion bond forces a reorientation of the anion around the cation. This change in the solvation shell dynamics is intrinsically entropic and can influence the overall thermodynamics of the dissolution process.[7]
Due to these factors, conditions for dissolving cellulose in [Pdmim]-based ILs may require higher temperatures or the use of co-solvents to counteract the increased viscosity compared to their C2-protonated analogues.
Protocol 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Chloride ([Pdmim]Cl)
This protocol describes the quaternization of 1,2-dimethylimidazole to produce [Pdmim]Cl.
Materials & Equipment:
-
1,2-dimethylimidazole (98%)
-
1-Chloropropane (>98%)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Two-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Schlenk line or vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry two-neck round-bottom flask, add 1,2-dimethylimidazole (1.0 eq). Add anhydrous acetonitrile (approx. 2-3 mL per gram of imidazole) to dissolve the starting material. Equip the flask with a magnetic stir bar and a reflux condenser.
-
Addition of Alkyl Halide: Slowly add 1-chloropropane (1.1 eq) to the stirring solution at room temperature. A slight excess of the alkylating agent ensures complete conversion of the imidazole.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) under a nitrogen or argon atmosphere. Let the reaction proceed with vigorous stirring for 24-48 hours. The product will often precipitate or form a separate liquid phase as it is formed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the acetonitrile using a rotary evaporator.
-
Purification: Wash the resulting viscous liquid or solid residue multiple times with anhydrous ethyl acetate (e.g., 3 x 20 mL) to remove any unreacted starting materials. Decant the ethyl acetate after each wash.
-
Drying: Dry the purified product under high vacuum at 70-80°C for at least 12 hours to remove any residual solvent and moisture. The final product, [Pdmim]Cl, should be a viscous liquid or a low-melting solid. Store under an inert atmosphere as it can be hygroscopic.
Protocol 2: Dissolution of Microcrystalline Cellulose (MCC) in [Pdmim]Cl
This protocol provides a general procedure for dissolving cellulose. Optimal parameters may vary based on the cellulose source and degree of polymerization.
Materials & Equipment:
-
Microcrystalline cellulose (MCC), dried in a vacuum oven at 80°C overnight.
-
Synthesized and dried [Pdmim]Cl.
-
Optional: Dimethyl sulfoxide (DMSO, anhydrous).
-
Glass vial with a screw cap and septum.
-
Heating block or oil bath with temperature control and stirring.
-
Analytical balance.
Procedure:
-
Preparation: Place a known weight of [Pdmim]Cl into a clean, dry glass vial. For example, 5.0 g.
-
Heating: Heat the IL to the desired dissolution temperature (e.g., 100-120°C) with magnetic stirring. Causality Note: Heating reduces the viscosity of the IL, allowing for better penetration into the cellulose matrix and accelerating dissolution.[8]
-
Cellulose Addition: Weigh the desired amount of dried MCC to achieve the target weight percent (e.g., 0.25 g for a 5 wt% solution). Add the MCC to the hot, stirring IL in small portions over several minutes. Adding the cellulose gradually prevents clumping and ensures better dispersion.
-
Dissolution: Continue heating and stirring the mixture. The solution will become increasingly viscous as the cellulose dissolves. A complete dissolution for a 5-10 wt% solution can take from 30 minutes to several hours, resulting in a clear, homogenous, and highly viscous solution.
-
Use of Co-solvent (Optional): To achieve dissolution at lower temperatures (e.g., room temperature to 50°C), DMSO can be used as a co-solvent.[6][8] Prepare a mixture of DMSO/[Pdmim]Cl (e.g., at a 2:1 molar ratio) before adding the cellulose. Co-solvents can significantly lower the viscosity of the system, enhancing ion mobility and dissolution power.[6]
| Factor | Effect on Solubility/Rate | Rationale & Field Insights |
| Temperature | Increases | Lowers IL viscosity, enhancing mass transfer and providing energy to break H-bonds.[8] |
| Cellulose DP | Decreases | Higher molecular weight cellulose has more chain entanglement, making dissolution entropically less favorable.[8] |
| Cellulose Crystallinity | Decreases | Amorphous regions of cellulose dissolve more readily than highly ordered crystalline regions.[2] |
| Water Content | Sharply Decreases | Water competes with cellulose for H-bonding with the IL anion, drastically reducing its effectiveness. Rigorous drying is critical.[9] |
| Co-Solvent (e.g., DMSO) | Increases | Reduces system viscosity and can help solvate the IL ions, improving dissolution efficiency at lower temperatures.[6][8] |
| Stirring/Agitation | Increases Rate | Improves mass transfer and ensures homogenous heating, preventing localized overheating and degradation. |
Protocol 3: Regeneration of Cellulose from [Pdmim]Cl Solution
This protocol describes the precipitation of dissolved cellulose using an anti-solvent.
Materials & Equipment:
-
Cellulose-[Pdmim]Cl solution.
-
Anti-solvent: Deionized water, ethanol, or acetone.
-
Large beaker.
-
High-speed homogenizer or blender (optional, for fiber formation).
-
Filtration setup (e.g., Büchner funnel).
-
Centrifuge (optional).
Procedure:
-
Precipitation: Pour the viscous cellulose-IL solution slowly into a beaker containing a large excess of a vigorously stirring anti-solvent (e.g., deionized water). A volume ratio of at least 10:1 (anti-solvent to cellulose solution) is recommended. Causality Note: Anti-solvents like water are miscible with the IL but not with cellulose. They form strong hydrogen bonds with the IL ions, disrupting the cellulose-IL interactions and forcing the cellulose to precipitate out of the solution.[9][10]
-
Formation: The cellulose will immediately precipitate as a white, flocculent solid. The morphology (film, fiber, or powder) can be controlled by the method of addition. Extruding the solution through a syringe into the anti-solvent bath can produce fibers.[11]
-
Washing: The regenerated cellulose must be thoroughly washed to remove all traces of the IL. This is a critical step for material purity.
-
Filter the precipitated cellulose from the anti-solvent/IL mixture.
-
Wash repeatedly with fresh deionized water until the filtrate shows no presence of chloride ions (tested with a silver nitrate solution, if applicable).
-
Alternatively, use centrifugation to pellet the cellulose, decant the supernatant, and resuspend in fresh water for several wash cycles.
-
-
Drying: Dry the washed cellulose. The drying method influences the final properties.
-
Air-drying or oven-drying can lead to a hornified, paper-like material.
-
Solvent exchange (e.g., from water to ethanol to hexane) followed by drying can help preserve porosity.
-
Freeze-drying (lyophilization) from a water suspension is the best method to produce a high-surface-area, porous aerogel.
-
The regenerated cellulose typically exhibits a cellulose II crystalline structure, which differs from the native cellulose I structure.[9][10]
Caption: Experimental workflow for cellulose dissolution and regeneration.
References
-
Zhang, H., et al. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Physical Chemistry Chemical Physics, 13(48), 21503-10. [Link]
-
Koutsoukos, S., et al. (2022). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics, 24(19), 11634-11643. [Link]
-
Grząbka-Zasadzińska, A., et al. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. Molecules, 25(7), 1606. [Link]
-
Zhang, S., et al. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data, 35(4). [Link]
-
Zhang, S., et al. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data, 35(4), 1475-1517. [Link]
-
Teles, A. R. R., et al. (2016). Physicochemical Properties of Ionic Liquid Mixtures. ResearchGate. [Link]
-
Anggraini, Y., et al. (2022). Role of C2 methylation and anion type on the physicochemical and thermal properties of imidazolium-based ionic liquids. Arabian Journal of Chemistry, 15(8), 103986. [Link]
-
Liu, D., et al. (2012). Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. Carbohydrate Polymers, 88(3), 940-944. [Link]
-
Erdmenger, T., et al. (2010). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry, 6, 205. [Link]
-
Anggraini, Y., et al. (2022). Role of C2 Methylation and Anion Type on the Physicochemical and Thermal Properties of Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length. ACS Omega, 6(41), 27366-27374. [Link]
-
Frizzo, C. P., et al. (2021). Alkylimidazolium Protic Ionic Liquids: Structural Features and Physicochemical Properties. ChemPhysChem. [Link]
-
Gericke, M., et al. (2021). Regeneration of Cellulose from a Switchable Ionic Liquid: Toward More Sustainable Cellulose Fibers. Polymers, 13(2), 203. [Link]
-
Chen, Y-L., & Lee, C-W. (2014). Free Volume Model for the Unexpected Effect of C2-Methylation on the Properties of Imidazolium Ionic Liquids. ResearchGate. [Link]
-
Koutsoukos, S., et al. (2021). C2 Methylation Effect on the Cohesive Interaction of Trifluoromethanesulfonate Alkylimidazolium Ionic Liquids. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length. ACS Omega, 6(41), 27366-27374. [Link]
-
Aso, H., et al. (2020). A Simple Regeneration Process Using a CO2-Switchable-Polarity Solvent for Cellulose Hydrogels. ChemistryOpen, 9(4), 481-486. [Link]
-
Pang, J., et al. (2019). Preparation of transparent film via cellulose regeneration: Correlations between ionic liquid and film properties. Carbohydrate Polymers, 203, 214-218. [Link]
-
Zhang, M., et al. (2010). The dissolution and regeneration of cellulose in sawdust from ionic liquids. ResearchGate. [Link]
-
Liu, H., et al. (2012). Understanding the mechanism of cellulose dissolution in 1-butyl-3-methylimidazolium chloride ionic liquid via quantum chemistry calculations and molecular dynamics simulations. Journal of Molecular Modeling, 18(8), 3531-3541. [Link]
Sources
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- 3. Understanding the mechanism of cellulose dissolution in 1-butyl-3-methylimidazolium chloride ionic liquid via quantum chemistry calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Role of C2 methylation and anion type on the physicochemical and thermal properties of imidazolium-based ionic liquids - Arabian Journal of Chemistry [arabjchem.org]
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- 7. Nature of the C2-methylation effect on the properties of imidazolium ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate in Organic Synthesis Catalysis
Introduction: Unveiling the Potential of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate as a Catalytic Medium
In the ever-evolving landscape of organic synthesis, the quest for more efficient, sustainable, and versatile catalytic systems is paramount. Ionic liquids (ILs) have emerged as a significant class of compounds that are redefining the paradigms of chemical reactions. This compound, hereafter referred to as [PDMIM][BF4], is a notable member of the imidazolium-based ionic liquids. Its unique physicochemical properties, including high thermal stability, low volatility, and tunable solvency, make it an excellent candidate for a dual role as both a solvent and a catalyst in a variety of organic transformations.[1] This guide provides an in-depth exploration of the applications of [PDMIM][BF4] in organic synthesis, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.
The structure of the 1-propyl-2,3-dimethylimidazolium cation, with its distinct alkyl substituents, influences its steric and electronic properties, which in turn dictates its interaction with reactants and catalysts. The tetrafluoroborate anion, [BF4]⁻, is weakly coordinating, which is often advantageous in catalytic cycles where catalyst-anion interactions can be detrimental. This combination of cation and anion in [PDMIM][BF4] results in a hydrophobic ionic liquid with moderate polarity and low viscosity, properties that are highly desirable for facilitating reactions and ensuring efficient mass transfer.
Physicochemical Properties of [PDMIM][BF4]
A thorough understanding of the physical and chemical properties of [PDMIM][BF4] is crucial for its effective application in catalysis. These properties not only determine its behavior as a solvent but also influence its role in the catalytic cycle.
| Property | Value | Source |
| CAS Number | 157310-72-0 | [1][2][3] |
| Molecular Formula | C₈H₁₅BF₄N₂ | [1][3] |
| Molecular Weight | 226.02 g/mol | [1] |
| Density | 1.225 g/mL | [1] |
| Appearance | Colorless to pale yellow, viscous liquid | - |
| Thermal Stability | High, suitable for high-temperature processes | [1] |
| Ionic Conductivity | Data available, indicating good ion mobility | [3] |
Core Principles of Catalysis with [PDMIM][BF4]
The catalytic role of [PDMIM][BF4] is multifaceted and is deeply rooted in the unique nature of its ionic constituents. The imidazolium cation can actively participate in the reaction mechanism, while the bulk ionic liquid provides a stabilizing and often recyclable medium for the catalyst.
The Role of the Imidazolium Cation
The imidazolium cation in [PDMIM][BF4] can influence a reaction in several ways:
-
Stabilization of Catalytic Species: The ionic liquid can stabilize metallic catalysts, such as palladium nanoparticles, preventing their agglomeration and deactivation. This is particularly relevant in cross-coupling reactions.
-
Formation of N-Heterocyclic Carbenes (NHCs): Under basic conditions, the acidic proton at the C2 position of the imidazolium ring can be abstracted to form an N-heterocyclic carbene. This NHC can then act as a strong σ-donating ligand for transition metals, forming highly active and stable catalyst complexes.
-
Electrophile Activation: The positively charged imidazolium ring can interact with and polarize electrophilic centers in reactants, such as the carbonyl group in aldehydes or ketones, making them more susceptible to nucleophilic attack.
The Influence of the Tetrafluoroborate Anion
The [BF4]⁻ anion is generally considered to be weakly coordinating. This property is crucial as it prevents the anion from strongly binding to the metal center of a catalyst, which could inhibit its catalytic activity. However, it can still play a role in the overall polarity and solvation properties of the ionic liquid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
[PDMIM][BF4] has been identified as an effective medium for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings.[1] These reactions are fundamental tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Heck-Mizoroki Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. The use of [PDMIM][BF4] as a reaction medium can offer significant advantages, including enhanced catalyst stability and facile recycling.
Protocol 1: Representative Heck-Mizoroki Reaction in [PDMIM][BF4]
This protocol is a representative procedure for the Heck coupling of an aryl halide with an alkene, adapted for the use of [PDMIM][BF4] as the solvent.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., Triethylamine, Et₃N)
-
This compound ([PDMIM][BF4])
-
Organic solvent for extraction (e.g., Diethyl ether or Hexane)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and [PDMIM][BF4] (2.0 mL).
-
Add the base (1.5 mmol) to the mixture.
-
In a separate vial, dissolve the palladium(II) acetate (0.02 mmol, 2 mol%) in a small amount of [PDMIM][BF4] and add it to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase by adding an organic solvent (3 x 10 mL). The product will be in the organic phase, while the ionic liquid and the palladium catalyst will remain in the ionic liquid phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Recycling of the Catalytic System:
The [PDMIM][BF4] phase containing the palladium catalyst can be washed with fresh organic solvent to remove any residual product and then dried under vacuum to remove any traces of the solvent. The recycled ionic liquid/catalyst system can be used for subsequent reaction cycles.
Mechanistic Rationale:
The imidazolium-based ionic liquid serves as a polar, non-coordinating solvent that can stabilize the active Pd(0) species. Under the basic conditions of the Heck reaction, the imidazolium cation can potentially form an N-heterocyclic carbene (NHC) that coordinates to the palladium center, forming a highly active and stable Pd-NHC catalyst.
Caption: Generalized catalytic cycle of the Heck reaction in an ionic liquid medium.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins. The use of [PDMIM][BF4] can promote high reaction yields and facilitate the separation of the product from the catalyst.
Protocol 2: Representative Suzuki-Miyaura Coupling in [PDMIM][BF4]
This protocol provides a general procedure for the Suzuki coupling of an aryl halide with an arylboronic acid in [PDMIM][BF4].
Materials:
-
Aryl halide (e.g., 4-Bromoanisole)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
This compound ([PDMIM][BF4])
-
Organic solvent for extraction (e.g., Toluene)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add [PDMIM][BF4] (3.0 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.01 mmol, 1 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add an organic solvent (e.g., toluene, 15 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous/ionic liquid phase with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Mechanistic Considerations:
In the Suzuki coupling, the ionic liquid not only acts as a solvent but also helps to solubilize the inorganic base, which is often poorly soluble in organic solvents. This enhances the rate of the transmetalation step, which is often the rate-determining step of the catalytic cycle.
Caption: Experimental workflow for a Suzuki coupling reaction using [PDMIM][BF4].
Application in Multicomponent Reactions: The Strecker Synthesis
The Strecker synthesis of α-aminonitriles is a classic multicomponent reaction that involves the one-pot reaction of a carbonyl compound, an amine, and a cyanide source. [PDMIM][BF4] can act as an effective medium for this transformation, promoting the reaction through electrophilic activation of the carbonyl group.
Protocol 3: Representative Strecker Synthesis of α-Aminonitriles in [PDMIM][BF4]
This protocol outlines a general procedure for the three-component Strecker reaction.
Materials:
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
Cyanide source (e.g., Trimethylsilyl cyanide, TMSCN)
-
This compound ([PDMIM][BF4])
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a flask, mix the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in [PDMIM][BF4] (2.0 mL).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.
-
Add the cyanide source (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting α-aminonitrile by crystallization or column chromatography.
Mechanistic Role of [PDMIM][BF4]:
The imidazolium cation of the ionic liquid is thought to form a hydrogen bond with the carbonyl oxygen of the aldehyde or ketone. This interaction increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine and the subsequent addition of the cyanide to the iminium intermediate.
Dual Role as Solvent and Catalyst: Esterification Reactions
[PDMIM][BF4] can also serve as a dual solvent-catalyst for esterification reactions, particularly in cases where traditional acid catalysts might lead to side reactions. The inherent Lewis acidity of the imidazolium cation can be sufficient to catalyze the reaction.
Protocol 4: Representative Esterification in [PDMIM][BF4]
This is a general protocol for the esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (e.g., Acetic acid)
-
Alcohol (e.g., 1-Butanol)
-
This compound ([PDMIM][BF4])
-
Organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Combine the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in [PDMIM][BF4] (2.0 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a suitable temperature (e.g., 80-100 °C) with stirring.
-
Monitor the formation of the ester by GC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture.
-
The ester product, being less polar, may form a separate layer on top of the ionic liquid. If so, it can be decanted. Otherwise, extract the product with an organic solvent (3 x 10 mL).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Summary of Catalytic Performance
While detailed protocols for every reaction type are still emerging for this specific ionic liquid, its catalytic potential has been demonstrated. The following table summarizes reported yields for several reaction types where [PDMIM][BF4] was employed as a catalyst or solvent.[4]
| Reaction Type | Reported Yield (%) | Conditions |
| Nucleophilic Substitution | 95 | Room Temperature |
| Oxidation | 90 | Elevated Temperature |
| Reduction | 88 | Ambient Conditions |
This data underscores the versatility of [PDMIM][BF4] in promoting a range of organic transformations with high efficiency.[4]
Conclusion and Future Outlook
This compound represents a promising and versatile medium for a variety of catalytic organic syntheses. Its favorable physicochemical properties, coupled with its ability to actively participate in and stabilize catalytic cycles, position it as a valuable tool for the development of greener and more efficient chemical processes. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand the applications of this remarkable ionic liquid. Further research will undoubtedly uncover new catalytic systems and reactions where [PDMIM][BF4] can offer significant advantages, contributing to the advancement of sustainable chemistry.
References
-
This compound - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ionic conductivities of this compound - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
electrochemical deposition using 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
An Application Guide to Electrochemical Deposition Using 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIm][BF₄])
Introduction: A Paradigm Shift in Electrochemical Deposition
The electrodeposition of metals and alloys is a cornerstone technique in industries ranging from aerospace and automotive to electronics and jewelry.[1][2][3] For decades, aqueous and organic solvent-based electrolytes have dominated the field. However, their inherent limitations—such as narrow electrochemical windows, hydrogen evolution, high volatility, flammability, and environmental toxicity—have driven a search for superior alternatives.[2][4]
Ionic liquids (ILs), salts that are molten below 100 °C, have emerged as a transformative class of electrolytes.[2] Their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows offer a significantly expanded operational range for electrodeposition.[2][5] This guide focuses on a particularly promising second-generation ionic liquid: This compound ([PMMIm][BF₄]) .
Unlike first-generation imidazolium salts, [PMMIm][BF₄] features a methyl group at the C2 position of the imidazolium ring. This structural modification removes the acidic proton, enhancing the cation's stability against electrochemical reduction and widening the usable potential window.[6][7] This guide serves as a comprehensive technical resource for researchers and scientists, providing a deep dive into the properties of [PMMIm][BF₄], detailed protocols for its use, and the scientific rationale behind each procedural step.
Part 1: Physicochemical Properties of [PMMIm][BF₄]
Understanding the fundamental properties of [PMMIm][BF₄] is essential for designing and optimizing electrodeposition processes. Its unique combination of characteristics makes it an excellent medium for dissolving metal salts and facilitating controlled, high-quality deposition.[8]
| Property | Value | Source |
| CAS Number | 157310-72-0 | [9] |
| Molecular Formula | C₈H₁₅BF₄N₂ | [9] |
| Molecular Weight | 226.02 g/mol | [9] |
| Appearance | Colorless to slightly yellow solid/liquid | [10] |
| Density | 1.225 g/mL | [9] |
| Key Features | Low viscosity, moderate polarity, high thermal stability, hydrophobic nature | [8] |
| Primary Application | Electrolyte in electrochemical systems (batteries, capacitors, electrodeposition) | [9] |
Part 2: The Mechanistic Advantage of C2-Methylation
The superior performance of [PMMIm][BF₄] in electrodeposition is not accidental; it is a direct result of its molecular architecture. The primary advantage stems from the methylation of the C2 carbon on the imidazolium ring, which imparts significant electrochemical stability.
Causality Behind the Design: In traditional 1,3-dialkylimidazolium salts, the proton at the C2 position is acidic and can be reduced at relatively low negative potentials. This parasitic reaction consumes current, leads to solvent decomposition, and can interfere with the deposition of reactive metals. By replacing this hydrogen with a methyl group, as in [PMMIm][BF₄], this decomposition pathway is blocked.[6] This seemingly minor alteration significantly widens the cathodic limit of the electrochemical window, allowing for the deposition of a broader range of metals without compromising the electrolyte's integrity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes [ouci.dntb.gov.ua]
- 4. Potential Application of Ionic Liquids for Electrodeposition of the Material Targets for Production of Diagnostic Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte | MDPI [mdpi.com]
- 6. Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound [myskinrecipes.com]
- 10. roco.global [roco.global]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([PMMIM][BF4])
Welcome to the technical support center for the purification of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIM][BF4]). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this ionic liquid. The following sections provide answers to frequently asked questions and detailed troubleshooting protocols to ensure the high purity required for your applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in [PMMIM][BF4] synthesized via the typical two-step method are residual starting materials and byproducts from the synthesis.[1] These primarily include:
-
Halide Ions (Br⁻ or Cl⁻): Originating from the quaternization step (e.g., reaction of 1,2-dimethylimidazole with 1-bromopropane).[1] Halide impurities are known to significantly alter the physicochemical properties of ionic liquids, such as increasing viscosity and negatively affecting catalytic reactions.[2][3]
-
Water: [PMMIM][BF4] is hydrophilic, meaning it readily absorbs moisture from the atmosphere.[1][4] Water can act as a nucleophile or a proton source in sensitive reactions.
-
Color Impurities: A yellow or brownish tint can indicate the presence of unreacted starting materials, byproducts from side reactions, or slight thermal degradation.[5]
-
Organic Solvents: Residual solvents like dichloromethane or acetonitrile used during synthesis and purification steps.[1][6]
Q2: My [PMMIM][BF4] is yellow. Can I still use it?
A pale yellow color may not significantly interfere with some applications. However, for color-sensitive experiments, electrochemical applications, or when high purity is paramount, the color should be removed. The coloration is typically due to trace impurities that can be removed by treatment with activated carbon.[5]
Q3: How do I test for halide impurities in my ionic liquid?
A common qualitative method is the silver nitrate (AgNO₃) test.[1][3] To perform this test, dissolve a small sample of your ionic liquid in deionized water and add a few drops of AgNO₃ solution. The formation of a white or yellowish precipitate (AgCl or AgBr) indicates the presence of halide impurities.[1] While this test is simple, it may not be sensitive enough for trace amounts. For quantitative analysis, more advanced techniques like ion chromatography are recommended.[7]
Q4: What is the best way to remove residual water?
Given its hydrophilic nature, rigorous drying is crucial.[1][8] The most effective method is drying under a high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours).[1][5] The exact conditions can be found in the troubleshooting guide below. Water content can be accurately measured using Karl Fischer titration.[1]
Q5: How should I properly store purified [PMMIM][BF4]?
Due to its hygroscopic nature, purified [PMMIM][BF4] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or glovebox to prevent water absorption.[9]
Troubleshooting Guide
This section provides detailed protocols to address specific problems encountered during the purification of [PMMIM][BF4].
Problem 1: Discoloration (Yellow to Brown Hue)
Cause: The color often arises from unreacted starting materials, polymeric byproducts, or minor thermal degradation during synthesis. These impurities can interfere with spectroscopic analysis and catalytic activity.
Solution: Treatment with Activated Carbon.
Activated carbon has a high surface area with numerous pores, allowing it to effectively adsorb colored organic impurities.[10][11]
Protocol for Decolorization:
-
Dissolution: Dissolve the crude, colored [PMMIM][BF4] in a minimal amount of a suitable solvent. Deionized water or acetonitrile can be used. For example, dissolve the ionic liquid in deionized water to make a 10-20% w/v solution.
-
Add Activated Carbon: Add activated carbon to the solution (approximately 2-5% of the ionic liquid's weight).[5]
-
Stirring and Heating: Gently stir the mixture at a moderately elevated temperature (e.g., 60-70 °C) for several hours (a minimum of 2-4 hours, but up to 24 hours may be necessary for stubborn coloration).[5] Heating reduces the viscosity of the solution and increases the diffusion rate of impurities into the pores of the activated carbon.
-
Filtration: Allow the mixture to cool to room temperature. Remove the activated carbon by filtration. For fine particles, it is recommended to filter through a pad of Celite® or use a syringe filter (0.22 or 0.45 µm).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Proceed with the final drying step as described in Problem 3 to remove any residual water.
Problem 2: Presence of Halide Impurities
Cause: Incomplete metathesis reaction or insufficient washing of the product after synthesis from a halide precursor. Halide ions can poison catalysts and alter the electrochemical window of the ionic liquid.[3]
Solution: Aqueous-Organic Extraction.
This method relies on the partitioning of the more water-soluble inorganic halide salts (e.g., NaBr) into an aqueous phase, while the ionic liquid is extracted into an organic solvent in which it is soluble.[1][5]
Protocol for Halide Removal:
-
Dissolution: Dissolve the crude [PMMIM][BF4] in deionized water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of a water-immiscible organic solvent, such as dichloromethane (CH₂Cl₂).[1][5][6]
-
Washing: Shake the funnel vigorously for several minutes, allowing the phases to separate. Drain the organic layer (bottom layer for CH₂Cl₂).
-
Repeat: Repeat the washing of the organic layer with fresh deionized water multiple times (at least 3-5 times).[1]
-
Purity Check: After the final wash, test the aqueous layer with a silver nitrate solution to ensure the absence of a precipitate.[1][12] If a precipitate still forms, continue the washing steps.
-
Drying the Organic Phase: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]
-
Solvent Removal & Final Drying: Filter off the drying agent and remove the organic solvent using a rotary evaporator. Subsequently, dry the ionic liquid under high vacuum as detailed in Problem 3 .
Problem 3: Water Contamination
Cause: [PMMIM][BF4] is hygroscopic and readily absorbs water from the air. Water can alter the viscosity, density, and electrochemical properties of the ionic liquid and can be an unwanted reactant in many chemical processes.[4][8]
Solution: High Vacuum Drying.
Applying a high vacuum at an elevated temperature effectively removes volatile impurities, primarily water and residual organic solvents.[1][5]
Protocol for Water Removal:
-
Apparatus: Place the ionic liquid in a Schlenk flask or a similar round-bottom flask suitable for heating under vacuum. Use a magnetic stir bar for gentle agitation.
-
Connect to Vacuum: Connect the flask to a high-vacuum line (≤1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.
-
Heating and Stirring: While stirring, immerse the flask in an oil bath and gradually heat to 70-80 °C.
-
Duration: Maintain these conditions for at least 24-48 hours.[1][5] The endpoint can be confirmed by Karl Fischer titration to ensure the water content is below the desired threshold (e.g., <100 ppm).
-
Cooling: Before removing from the vacuum, allow the ionic liquid to cool to room temperature under vacuum to prevent reabsorption of atmospheric moisture.
-
Storage: Once dry, transfer the ionic liquid to a sealed container under an inert atmosphere for storage.
| Parameter | Recommended Value | Rationale |
| Drying Temperature | 70-80 °C | Increases the vapor pressure of water for efficient removal without causing thermal decomposition of the ionic liquid. |
| Vacuum Level | ≤1 mbar | Low pressure is essential to effectively remove volatile impurities. |
| Drying Duration | 24-48 hours | Ensures complete removal of water from the viscous liquid. |
Purification Workflow Diagram
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for [PMMIM][BF4].
References
- Capillary electrophoresis monitoring of halide impurities in ionic liquids. RSC Publishing.
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Lirias - KU Leuven.
- IC Determination of Halide Impuritiesin Ionic Liquids. ResearchGate.
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. (2014-03-17).
- This compound. MySkinRecipes.
- Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data - ACS Publications.
- Halide ions effects on surface excess of long chain ionic liquids water solutions. PubMed. (2013-11-07).
- Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data. (2009-03-02).
- Co-Action of Ionic Liquids with Alternative Sorbents for Removal of Reactive Azo Dyes from Polluted Wastewater Streams. MDPI.
- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. MDPI.
- Ionic conductivities of this compound. ResearchGate.
- Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC - NIH.
- The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. NIH.
- Preparation and purification of ionic liquids and precursors. Google Patents. (US7763186B2).
- 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses Procedure.
- Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution. Arabian Journal of Chemistry.
- Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass. Korea Journal Central.
- Removing Color using Activated Charcoal (Adsorption). YouTube. (2020-07-20).
- The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. MDPI.
- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. (2024-11-11).
- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. NIH.
- Water Dynamics in 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids. The Journal of Physical Chemistry B - ACS Publications.
-
On the biodegradation of ionic liquid 1-Butyl-3-methylimidazolium tetrafluoroborate. Request PDF - ResearchGate. (2025-08-10). Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuvIWNGsSSnwlL8_RfonYCPc5-tzE_tFXTXD8ujnQDHfT_0F1aKRt5jU8lhDTPq5Xt7jUjLeqCqn2ct-XEJ0un2NbwCRs8nVmpeEI0QEVhqg9Kew9trAUIYNH2VSBLpFa8Opmhrkz8iJr7uCzvNUXf0bDUHsmXY-Z6l0ofrsr7hGijF1hoGPPl1ZdAfQa4p2f3eu7i7AFRgQWLaTorpQ3qK72KIXOTaA1l416pcu_k2t0erqwqn1Vs7uIdVI-7ddkl8A==]([Link]
Sources
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- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. solvomet.eu [solvomet.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 6. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound [myskinrecipes.com]
- 10. journal.kci.go.kr [journal.kci.go.kr]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIM][BF4])
Welcome to the technical support guide for handling and purifying 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIM][BF4]). As an ionic liquid (IL), its unique properties, such as negligible vapor pressure and high thermal stability, are highly dependent on its purity.[1][2] Water and residual volatile solvents from synthesis are common impurities that can significantly impact experimental outcomes by altering viscosity, conductivity, and reactivity.[3][4]
This guide provides researchers, scientists, and drug development professionals with a set of practical, in-depth troubleshooting protocols and frequently asked questions to ensure the quality and consistency of their [PMMIM][BF4].
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from [PMMIM][BF4]?
Water is a ubiquitous impurity in many imidazolium-based ionic liquids due to their often hygroscopic nature. Even trace amounts of water can:
-
Alter Physicochemical Properties: Affects key parameters like density, viscosity, and ionic conductivity.[5]
-
Influence Electrochemical Performance: The electrochemical window of an ionic liquid can be narrowed by the presence of water, impacting applications in batteries and capacitors.[4]
-
Interfere with Chemical Reactions: Water can act as a nucleophile, a proton source, or a ligand, leading to unwanted side reactions, reduced yields, and catalyst deactivation.
Q2: What are "volatile impurities" and why do they matter?
Volatile impurities are typically residual organic solvents used during the synthesis and initial purification of the ionic liquid, such as acetone, ethyl acetate, or dichloromethane. Their presence can:
-
Complicate Spectroscopic Analysis: Residual solvent peaks in NMR or other spectroscopic methods can overlap with signals from analytes or reaction products, making interpretation difficult.[6][7]
-
Affect Reaction Kinetics: These solvents can alter the polarity and solvation environment of the reaction medium, thereby influencing reaction rates and selectivity.
-
Lead to Inaccurate Measurements: The presence of volatile components will affect measurements of the ionic liquid's physical properties, such as density and viscosity.
Q3: What is the most reliable method to quantify water content in [PMMIM][BF4]?
The gold standard for water determination in ionic liquids is Karl Fischer (KF) titration .[3][8] This method is highly specific to water and can accurately measure content down to parts-per-million (ppm) levels. Both volumetric and coulometric KF titration are suitable, with the latter being preferred for very low water content (<100 ppm).[9][10]
Q4: How can I check for volatile organic impurities?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique.[11][12] A simple ¹H NMR spectrum will clearly show sharp, characteristic peaks for common laboratory solvents, which can be distinguished from the broader signals of the ionic liquid's cation. Comparing the integration of the solvent peaks to the cation peaks allows for quantification.
Troubleshooting Guide & Protocols
This section addresses specific issues you may encounter and provides validated protocols for resolving them.
Issue 1: My [PMMIM][BF4] has high water content (>500 ppm).
Primary Cause: Absorption of atmospheric moisture during storage or handling. Imidazolium-based ILs with the tetrafluoroborate anion are known to be hygroscopic.[3]
Solution: High-vacuum drying with moderate heating. This is the most common and effective method for removing significant amounts of water and other volatile compounds without causing thermal decomposition.[3][4][13]
Caption: Step-by-step workflow for the high-vacuum drying of ionic liquids.
Issue 2: My IL is still wet after vacuum drying, or I need an "ultra-dry" sample (<20 ppm).
Primary Cause: Tightly bound water molecules that are not easily removed by vacuum drying alone, or the need for exceptionally low water content for highly sensitive applications (e.g., electrochemistry).
Solution: Use activated 3Å molecular sieves. This method is excellent for scavenging trace amounts of water.
Causality: Molecular sieves are crystalline aluminosilicates with a uniform pore structure. 3Å sieves have pores large enough to trap small molecules like water but exclude the larger ionic liquid cation and anion. [14]
-
Sieve Activation: Place fresh 3Å molecular sieves in a flask and heat them under high vacuum at >200 °C for several hours to remove any adsorbed water. Cool under vacuum and store in a desiccator or glovebox.
-
Application: Add the activated molecular sieves (approx. 5-10% w/w) to the previously vacuum-dried [PMMIM][BF4].
-
Incubation: Gently stir or agitate the mixture at room temperature for 24 hours under an inert atmosphere.
-
Separation: Carefully decant or filter the ionic liquid away from the sieves. This must be done under an inert atmosphere to prevent moisture reabsorption.
-
Verification: Confirm the final water content using coulometric Karl Fischer titration.
Troubleshooting Point: While effective, molecular sieves can sometimes introduce new impurities through ion exchange or release fine particulates. [14]It is recommended to use this method as a final polishing step on an already relatively pure IL and to use high-quality sieves.
Data Summary & Troubleshooting Table
Table 1: Comparison of Drying Methodologies
| Method | Pros | Cons | Best For |
| High-Vacuum Drying | - Removes both water and volatile organics.- Scalable and relatively clean. [3][4] | - Can be slow (24-72h).- Risk of thermal decomposition if overheated. [15] | General purpose drying; removing >100 ppm water and residual solvents. |
| Molecular Sieves (3Å) | - Highly effective for trace water removal.- Can be done at room temperature. [14] | - Does not remove other volatile impurities.- Potential for contamination from sieves. [14] | Achieving "ultra-dry" conditions (<20 ppm) after initial drying. |
| Azeotropic Distillation | - Can be effective for large-scale water removal. | - Introduces a new solvent that must be removed.- More complex experimental setup. [16][17] | Industrial applications or when vacuum is not feasible. |
Table 2: Troubleshooting Common Purification Issues
| Symptom | Possible Cause(s) | Recommended Action(s) |
| IL turns yellow/brown during heating. | Thermal decomposition. The temperature is too high. | Immediately reduce the oil bath temperature to ≤70 °C. If discoloration is severe, consider purifying with activated charcoal. [18][19] |
| Water content remains high after 24h of vacuum drying. | 1. Insufficient vacuum.2. Leak in the system.3. Very high initial water content. | 1. Check vacuum pump and ensure pressure is <1 mbar.2. Check all joints and seals for leaks.3. Extend drying time to 48-72h. |
| New, unknown peaks appear in ¹H NMR after using molecular sieves. | Contamination from the sieves via ion exchange or release of bound species. [14] | Use high-purity sieves from a reputable supplier. Ensure sieves are properly activated. Filter the IL through a 0.2 µm PTFE filter. |
| The IL "bumps" or froths violently when vacuum is applied. | Rapid boiling of volatile components or dissolved gases. | Apply vacuum more slowly. Perform an initial degassing step at room temperature with a gentle vacuum or inert gas purge. |
References
- Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
- ResearchGate. (2025). Purification of imidazolium ionic liquids for spectroscopic application.
- Iolitec. (n.d.). Application Sheet - Solvents Karl-Fischer Titration.
- Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Queen's University Belfast Research Portal.
- IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
- Rovey, J., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois.
- Zhang, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
- Zhang, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central.
- Rovey, J., et al. (2021). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum.
- IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
- ResearchGate. (2025). The purification of an ionic liquid.
- Liu, W., et al. (n.d.). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). Separation of azeotrope 2,2,3,3-tetrafluoro-1-propanol and water by extractive distillation using ionic liquids.
- MacFarlane, D. R., et al. (n.d.). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals. Chemical Communications (RSC Publishing).
- Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. PubMed.
- ResearchGate. (2025). Application of Ionic Liquids in Extractive Distillation of Ethanol – Water System.
- Google Patents. (n.d.). A purification method of ionic liquids to obtain their high purity.
- ResearchGate. (n.d.). Separation of the isopropanol-water azeotropic mixture using ionic liquids.
- ResearchGate. (2025). NMR of ionic liquids.
- Barrow, J., et al. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids. White Rose Research Online.
- Chiappe, C., & Pomelli, C. S. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. PMC.
- ResearchGate. (n.d.). Water Determination By Karl Fischer Titration.
- ResearchGate. (2016). How can I dry an ionic liquid?.
- RUN. (n.d.). Azeotropic separation: playing with the ionicity of ionic liquids.
- Cremer, T., et al. (n.d.). Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method. PMC.
- Fujii, K., et al. (n.d.). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy.
- Wikipedia. (n.d.). Ionic liquid.
- Chemical Engineering Transactions. (2014). Ionic-Liquid Based Separation of Azeotropic Mixtures.
- ResearchGate. (n.d.). Ionic conductivities of this compound.
- RSC Publishing. (2025). A review on assessment of ionic liquids in extraction of lithium, nickel, and cobalt vis-à-vis conventional methods.
- ResearchGate. (n.d.). Ionic Liquids: Methods of Degradation and Recovery.
- ResearchGate. (2025). The distillation and volatility of ionic liquid.
- Labsolu. (n.d.). This compound.
- Springer. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.
- Gorokhov, L. N., et al. (n.d.). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid. NIH.
- MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte.
- NIH. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids.
- NIH. (n.d.). New water-based nanocapsules of poly(diallyldimethylammonium tetrafluoroborate)/ionic liquid for CO2 capture.
- NIH. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme.
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- 6. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 19. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Synthesis of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF4])
Welcome to the technical support center for the synthesis of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this ionic liquid. Our goal is to provide you with in-depth, field-proven insights to help you improve your reaction yield and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my overall yield of this compound unexpectedly low?
A low overall yield can stem from inefficiencies in either of the two main synthetic steps: the initial quaternization reaction or the subsequent anion exchange.
Possible Cause 1: Incomplete Quaternization of 1,2-Dimethylimidazole.
The first step, the reaction of 1,2-dimethylimidazole with a propyl halide (e.g., 1-bromopropane), is a nucleophilic substitution reaction (SN2). To drive this reaction to completion and maximize the yield of the intermediate, 1-Propyl-2,3-dimethylimidazolium bromide, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. While specific times can vary, a common approach involves refluxing for 24-48 hours. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the optimal reaction time.
-
Molar Ratio of Reactants: A slight excess of the alkylating agent (1-bromopropane) can help to ensure that all the 1,2-dimethylimidazole is consumed. A molar ratio of 1:1.1 to 1:1.2 (1,2-dimethylimidazole to 1-bromopropane) is often effective.[1]
-
Solvent Choice: While the reaction can be run neat, using a polar aprotic solvent like acetonitrile can facilitate the reaction by effectively solvating the reactants.
Possible Cause 2: Inefficient Anion Exchange.
The second step involves replacing the bromide anion with the tetrafluoroborate anion. The efficiency of this step is critical for the final yield.
-
Metathesis with NaBF₄ or KBF₄: When using sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄), the reaction is an equilibrium process. To shift the equilibrium towards the product, it is crucial to remove the resulting sodium or potassium bromide.[1][2] In many cases, the sodium or potassium bromide will precipitate out of the reaction mixture, especially in solvents where it has low solubility.[1] Ensure complete precipitation and thorough removal by filtration.
-
Use of Tetrafluoroboric Acid (HBF₄): An alternative is the reaction of the intermediate halide salt with tetrafluoroboric acid. This is an acid-base neutralization reaction. Careful, dropwise addition of HBF₄ at low temperatures (e.g., 0-5 °C) is recommended to control the exothermic reaction and prevent potential side reactions.[2]
Possible Cause 3: Product Loss During Workup and Purification.
Significant product loss can occur during the purification stages.
-
Extraction: this compound is typically extracted from the aqueous phase using an organic solvent like dichloromethane (DCM) or ethyl acetate.[1][3] Ensure you perform multiple extractions (at least 3-4 times) to maximize the recovery of the ionic liquid from the aqueous layer.
-
Washing: During the washing steps to remove unreacted starting materials and byproducts, some of the ionic liquid may partition into the aqueous phase. Minimize the volume of water used for washing, and consider back-extracting the aqueous washes with fresh organic solvent to recover any dissolved product.
Question 2: My final product is colored (yellow to brown). How can I obtain a colorless product?
The appearance of color in your ionic liquid is a common indicator of impurities.
Possible Cause 1: Residual Starting Materials or Byproducts from Quaternization.
-
Unreacted 1,2-Dimethylimidazole: Incomplete quaternization can leave unreacted 1,2-dimethylimidazole, which can contribute to coloration. As mentioned in the previous section, optimizing the quaternization reaction conditions is key.
-
Side Reactions: At elevated temperatures, minor side reactions can occur, leading to colored impurities.
Solution:
-
Charcoal Treatment: Before the anion exchange step, dissolving the crude 1-Propyl-2,3-dimethylimidazolium bromide in a suitable solvent and treating it with activated charcoal can effectively remove many colored impurities.[4] Gently heat and stir the mixture with charcoal for a few hours, followed by filtration through celite to remove the charcoal.
-
Recrystallization of the Intermediate: If the intermediate halide salt is a solid, recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate) can be a highly effective method for purification and color removal.
Possible Cause 2: Impurities from the Anion Exchange Reagent.
-
Ensure the sodium tetrafluoroborate or tetrafluoroboric acid you are using is of high purity. Using technical grade reagents can introduce colored contaminants.
Possible Cause 3: Thermal Decomposition.
-
This compound has good thermal stability, but prolonged exposure to high temperatures during solvent removal can lead to slight decomposition and coloration.[5] Use a rotary evaporator at a moderate temperature (typically 50-60°C) and under reduced pressure to remove the solvent. For final drying, a high vacuum at a slightly elevated temperature is effective.[2]
Question 3: My NMR spectrum shows the presence of residual halide (e.g., bromide) in the final product. How can I remove it?
Halide contamination is a frequent issue, especially when the anion exchange is incomplete. Residual halides can negatively affect the electrochemical and physical properties of the ionic liquid.
Solution:
-
Optimize the Anion Exchange:
-
Molar Ratio: Use a slight excess of the tetrafluoroborate source (e.g., 1.05 to 1.1 equivalents of NaBF₄) to drive the anion exchange to completion.[3]
-
Reaction Time: Allow sufficient time for the anion exchange reaction to reach equilibrium. Stirring the biphasic mixture vigorously for several hours (e.g., 12-24 hours) is recommended.
-
-
Thorough Washing: After the anion exchange, wash the organic layer containing your ionic liquid multiple times with deionized water. This will help to remove the water-soluble halide salts (e.g., NaBr). To minimize product loss, the aqueous washes can be back-extracted with a fresh portion of the organic solvent.
-
Silver Salt Test: A qualitative test for the presence of halides can be performed by taking a small sample of the aqueous wash and adding a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgBr is a creamy solid) indicates the presence of bromide ions. Continue washing until the silver nitrate test is negative.[1][3]
-
Silica Gel Filtration: Passing a solution of the ionic liquid in an organic solvent (like dichloromethane) through a short plug of silica gel can help to remove residual halide salts.[2][4]
Question 4: I suspect my product is contaminated with water. What are the consequences and how can I ensure my product is anhydrous?
Water contamination is a significant concern, particularly with tetrafluoroborate ionic liquids, as it can lead to hydrolysis of the [BF₄]⁻ anion.
Consequences of Water Contamination:
-
Hydrolysis of the Tetrafluoroborate Anion: The tetrafluoroborate anion is susceptible to hydrolysis, especially at elevated temperatures, which can produce hydrofluoric acid (HF) and boric acid.[6][7][8] This will alter the properties of your ionic liquid and can be corrosive. Studies have shown that tetrafluoroborate-based ionic liquids are not entirely stable in aqueous solutions and the extent of hydrolysis is temperature-dependent.[6][7][8]
-
Impact on Physicochemical Properties: The presence of water will affect the viscosity, density, and conductivity of the ionic liquid.[1][9]
Ensuring an Anhydrous Product:
-
Use of Anhydrous Solvents: Where possible, use anhydrous solvents, especially in the final purification stages.
-
Drying Agents: After the extraction and washing steps, dry the organic phase containing the ionic liquid over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Vigorous Drying of the Final Product: This is the most critical step. After removing the bulk of the solvent with a rotary evaporator, the ionic liquid should be dried under high vacuum (at pressures below 1 mbar) at an elevated temperature (e.g., 70-80°C) for an extended period (24-48 hours).[1][2] This will remove residual water and any volatile organic solvents. Karl Fischer titration is the standard method to determine the water content in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis pathway for this compound?
The most common synthetic route involves two main steps:
-
Quaternization: The alkylation of 1,2-dimethylimidazole with a propyl halide, such as 1-bromopropane, to form 1-Propyl-2,3-dimethylimidazolium bromide.[1] This is an SN2 reaction.
-
Anion Exchange: The replacement of the bromide anion with a tetrafluoroborate anion. This is typically achieved through a metathesis reaction with a tetrafluoroborate salt like sodium tetrafluoroborate (NaBF₄) or by reacting the intermediate with tetrafluoroboric acid (HBF₄).[1][2]
Q2: Are there alternative methods for the synthesis?
Yes, while the two-step method is common, other approaches exist. For instance, one could start with 1-propylimidazole and methylate it, followed by anion exchange.[2] However, the regioselectivity of the methylation might be a concern. Direct synthesis by reacting 2,3-dimethylimidazole with a propylating agent that also contains the tetrafluoroborate anion is less common but conceivable.
Q3: What are the key starting materials and reagents?
-
1,2-Dimethylimidazole: This is the heterocyclic precursor.[10][11][12][13][14][15][16][17]
-
1-Bromopropane (or other propyl halides): The alkylating agent for the quaternization step.
-
Sodium tetrafluoroborate (NaBF₄) or Tetrafluoroboric acid (HBF₄): The source of the tetrafluoroborate anion for the anion exchange step.[1][2]
-
Solvents: Acetonitrile for the quaternization and dichloromethane or ethyl acetate for extraction are commonly used.
Q4: What are the critical safety precautions for this synthesis?
-
Propyl Halides: 1-Bromopropane is a volatile and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrafluoroboric Acid: HBF₄ is corrosive. Handle with extreme care, using appropriate PPE.
-
General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.
Experimental Protocols
Protocol 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Bromide ([Pdmim][Br])
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dimethylimidazole (1.0 eq).
-
Add acetonitrile to dissolve the 1,2-dimethylimidazole.
-
Slowly add 1-bromopropane (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-Propyl-2,3-dimethylimidazolium bromide can be used directly in the next step or purified further.
Protocol 2: Anion Exchange using Sodium Tetrafluoroborate
-
Dissolve the crude 1-Propyl-2,3-dimethylimidazolium bromide in deionized water.
-
In a separate flask, prepare a solution of sodium tetrafluoroborate (1.05 eq) in deionized water.
-
Add the NaBF₄ solution to the [Pdmim][Br] solution and stir vigorously at room temperature for 12-24 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with small portions of deionized water until a silver nitrate test of the aqueous wash is negative for bromide ions.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the resulting ionic liquid under high vacuum at 70-80°C for 24-48 hours.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
-
RSC Publishing. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol. Retrieved from [Link]
- Google Patents. (n.d.). US9090567B2 - Process for preparing ionic liquids by anion exchange.
-
Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier | 1739-84-0. Retrieved from [Link]
- Google Patents. (n.d.). CN102796047A - Method for preparing 1,2-dimethylimidazole.
-
ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
ACS Publications. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Anion exchange in ionic liquid mixtures. Retrieved from [Link]
-
PubMed. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol. Retrieved from [Link]
- Google Patents. (n.d.). CN106045912A - Preparation method for 1,2-dimethylimidazole.
-
Semantic Scholar. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Retrieved from [Link]
-
SciSpace. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids†. Retrieved from [Link]
-
SciSpace. (2014). Synthesis of an Anion-Exchange Membrane Based on Imidazolium-Type Ionic Liquids for a Capacitive Energy Extraction Donnan Potent. Retrieved from [Link]
- Unknown Source. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
-
Journal of Chemical & Engineering Data. (2009). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating. Retrieved from [Link]
-
SpringerLink. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Retrieved from [Link]
-
SciELO. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Retrieved from [Link]
-
ACS Publications. (2009). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Retrieved from [Link]
-
Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Retrieved from [Link]
- Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.
-
Organic Syntheses. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Ionic Liquids:Imidazolium Tetrafluoroborates with Unsaturated Side Chains. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic conductivities of this compound. Retrieved from [Link]
-
MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]
-
MDPI. (n.d.). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Hetarylimidazoles quaternization. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution. Retrieved from [Link]
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Technical Support Center: Catalyst Recycling and Reuse in 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF4])
Welcome to the technical support center for catalyst recycling and reuse in the ionic liquid 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF4]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to your experiments. The information herein is curated to ensure scientific integrity and is grounded in established principles of catalytic chemistry in ionic liquid media.
Introduction
This compound, a hydrophobic ionic liquid, is increasingly recognized for its potential as a "green" solvent in catalysis.[1] Its high thermal stability, low volatility, and ability to enhance reaction efficiency and catalyst recyclability make it an attractive medium for various organic transformations, including Heck and Suzuki couplings.[2] The primary advantage of using [Pdmim][BF4] lies in its ability to immobilize the catalyst, facilitating a more straightforward separation from the reaction products and enabling subsequent reuse. This guide will delve into the practical aspects of catalyst recycling and reuse in this specific ionic liquid, addressing common challenges and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using [Pdmim][BF4] for catalyst recycling?
A1: The primary advantages of utilizing [Pdmim][BF4] for catalyst recycling stem from its unique physicochemical properties. Its negligible vapor pressure simplifies product separation via distillation, and its immiscibility with many organic solvents allows for straightforward liquid-liquid extraction of products.[3] Furthermore, its ionic nature can help to stabilize and immobilize polar and ionic catalysts, preventing their loss during product extraction.[1]
Q2: Which types of catalysts are most effectively recycled in [Pdmim][BF4]?
A2: Both homogeneous and heterogeneous catalysts can be recycled in [Pdmim][BF4], although the approach differs. Homogeneous catalysts, particularly transition metal complexes with ionic ligands, often exhibit high solubility and stability in [Pdmim][BF4], leading to efficient recycling. Heterogeneous catalysts can also be dispersed in [Pdmim][BF4], with the ionic liquid acting as a stabilizing medium that can prevent agglomeration and deactivation of the catalyst particles.
Q3: How does the catalyst's nature (homogeneous vs. heterogeneous) impact the recycling strategy?
A3: For homogeneous catalysts , the strategy typically involves a biphasic system where the reactants and products are in a solvent immiscible with [Pdmim][BF4]. After the reaction, the product-containing phase is separated by decantation, leaving the catalyst dissolved in the ionic liquid for the next cycle. For heterogeneous catalysts , separation is generally simpler and can be achieved through filtration or centrifugation, with the solid catalyst being reintroduced into fresh or recycled [Pdmim][BF4].
Q4: What are the principal mechanisms for retaining the catalyst in the [Pdmim][BF4] phase?
A4: Catalyst retention in [Pdmim][BF4] is primarily governed by:
-
High polarity and ionicity: The ionic environment of [Pdmim][BF4] can strongly solvate and stabilize charged or polar catalyst species.
-
Immiscibility: The immiscibility of [Pdmim][BF4] with many nonpolar organic solvents used for product extraction helps to physically confine the catalyst to the ionic liquid phase.
-
Ligand design: For homogeneous catalysts, modifying the ligands with ionic functionalities can significantly enhance their solubility and retention in the ionic liquid.
Q5: What analytical techniques are recommended for assessing the integrity of a recycled catalyst?
A5: To ensure the continued efficacy of your recycled catalyst, a suite of analytical techniques should be employed:
-
Spectroscopic Methods: Techniques like UV-vis, IR, and NMR can provide qualitative indications of catalyst leaching, especially for highly colored catalysts.[4]
-
Elemental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES) are highly sensitive methods for quantifying low levels of catalyst leaching into the product phase.[4] X-ray Fluorescence (XRF) is a viable alternative.[4]
-
Structural and Morphological Analysis: For heterogeneous catalysts, X-ray Diffraction (XRD) can be used to assess the bulk structure and composition, while Electron Microscopy (EM) helps in determining the morphology and size of the catalyst particles.[5]
-
Thermal Analysis: Thermogravimetric Analysis (TGA) can quantify changes in the catalyst's composition that may occur during preparation and recycling.[5]
Troubleshooting Guide
Issue 1: Significant Catalyst Leaching from the [Pdmim][BF4] Phase
Symptoms:
-
Decreasing reaction rates over consecutive cycles.
-
Detection of the catalyst metal in the product phase via elemental analysis.
-
Visible discoloration of the product phase if the catalyst is colored.
Potential Causes & Solutions:
| Potential Cause | Explanation | Proposed Solution |
| Partial Miscibility | The product or reactant solvent may have some solubility in [Pdmim][BF4], leading to catalyst extraction. | Select a more nonpolar extraction solvent. Consider cooling the biphasic system to decrease mutual solubility before separation. |
| Catalyst Decomposition | The catalyst may be degrading into a more soluble, less ionic species that can partition into the product phase. | Re-evaluate the reaction conditions (temperature, pressure, atmosphere) to ensure they are within the catalyst's stability window. |
| Formation of Neutral Complexes | The catalyst may form neutral complexes with reactants, products, or byproducts, reducing its affinity for the ionic liquid. | Consider modifying the catalyst with ionic ligands to enhance its retention in the [Pdmim][BF4] phase. |
Issue 2: Progressive Decline in Catalytic Activity with Each Recycle
Symptoms:
-
A consistent and significant drop in product yield or reaction rate in each subsequent run.
Potential Causes & Solutions:
| Potential Cause | Explanation | Proposed Solution |
| Catalyst Poisoning | Accumulation of reaction byproducts or impurities from reactants in the [Pdmim][BF4] phase can poison the catalyst. | Implement a washing step for the ionic liquid/catalyst phase between cycles using a solvent that dissolves the impurities but not the catalyst. |
| Moisture or Air Sensitivity | The catalyst may be sensitive to trace amounts of water or oxygen introduced during the workup. | Ensure all solvents are thoroughly dried and perform all manipulations under an inert atmosphere (e.g., Nitrogen or Argon). |
| Structural Change of Catalyst | For heterogeneous catalysts, particle agglomeration or changes in the crystalline structure can lead to reduced active surface area. | Characterize the catalyst after several cycles using XRD and TEM to check for structural changes. If agglomeration is observed, consider methods to redissolve and redeposit the catalyst. |
Issue 3: Difficulty in Separating the Product from the [Pdmim][BF4]/Catalyst Phase
Symptoms:
-
Formation of an emulsion during liquid-liquid extraction.
-
Low product recovery after extraction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Proposed Solution |
| High Viscosity of [Pdmim][BF4] | The inherent viscosity of the ionic liquid can hinder efficient phase separation. | Gently warm the mixture to reduce the viscosity of the [Pdmim][BF4] phase. The addition of a co-solvent to the product phase might also improve separation. |
| Surfactant-like Byproducts | The reaction may generate amphiphilic byproducts that stabilize emulsions. | Consider adding a small amount of a different, immiscible solvent to break the emulsion. Centrifugation can also be effective in separating the phases. |
| Product Solubility in [Pdmim][BF4] | The product may have significant solubility in the ionic liquid, leading to poor extraction efficiency. | Perform multiple extractions with smaller volumes of the extraction solvent. Alternatively, if the product is volatile, consider vacuum distillation for separation. |
Experimental Protocols
Protocol 1: General Workflow for Catalyst Recycling in a Biphasic System
This protocol outlines a general procedure for a reaction where the product is extracted with an organic solvent.
-
Reaction Setup: In a suitable reaction vessel, charge the [Pdmim][BF4], the catalyst, and the reactants.
-
Reaction: Conduct the reaction under the optimized conditions (temperature, time, stirring).
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature. Add an immiscible organic solvent in which the product is soluble but the catalyst and ionic liquid are not.
-
Extraction: Stir the biphasic mixture gently to facilitate the extraction of the product into the organic phase. Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Product Isolation: Carefully separate the organic layer containing the product. This can be done via a separatory funnel or by decantation.
-
Catalyst Reuse: The remaining [Pdmim][BF4] phase containing the catalyst is now ready for the next reaction cycle. Charge with fresh reactants and repeat the process.
Protocol 2: Quantifying Catalyst Leaching using ICP-MS
-
Sample Preparation: After the extraction step in Protocol 1, take a known volume of the organic product phase.
-
Digestion: Digest the organic sample using an appropriate acid mixture (e.g., aqua regia) in a microwave digester to break down the organic matrix and bring the metal into solution.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the expected metal concentration within the linear range of the ICP-MS instrument.
-
Calibration: Prepare a series of calibration standards of the catalyst metal in the same acid matrix.
-
Analysis: Analyze the prepared sample and calibration standards using ICP-MS.
-
Calculation: Quantify the concentration of the leached metal in the product phase by comparing the sample signal to the calibration curve.
Visualizations
Caption: General workflow for catalyst recycling in [Pdmim][BF4].
Caption: Decision tree for troubleshooting catalyst deactivation.
References
-
Weiss, M., et al. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]
-
ResearchGate. (2010). Prediction of Partition Coefficients of Organic Compounds in Ionic Liquids: Use of a Linear Solvation Energy Relationship with Parameters Calculated through a Group Contribution Method. Retrieved from [Link]
-
ACS Publications. (2007). Activity Coefficients at Infinite Dilution of Alkanes, Alkenes, and Alkyl Benzenes in this compound Using Gas−Liquid Chromatography. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
Technical Support Center: Product Recovery from 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF4])
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF₄]) as a reaction medium. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical step of product extraction and separation from this versatile ionic liquid (IL). Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible outcomes in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and separation of products from [Pdmim][BF₄].
Q1: What are the primary methods for separating my product from [Pdmim][BF₄]?
A1: The most effective separation technique is dictated by the physicochemical properties of your target product, primarily its volatility and polarity. The three most common and effective methods are:
-
Liquid-Liquid Extraction (LLE): Ideal for non-volatile or thermally sensitive products. This method relies on the differential solubility of your product in an immiscible solvent compared to the ionic liquid.[1]
-
Vacuum Distillation: The preferred method for volatile products. Due to the negligible vapor pressure of [Pdmim][BF₄], volatile products can be selectively removed under reduced pressure.[1][2][3]
-
Supercritical Fluid Extraction (SFE): A "green" and highly efficient alternative, particularly for non-volatile compounds. Supercritical carbon dioxide (scCO₂) is the most common fluid used, offering excellent solvating power for many organic molecules while having very low solubility for the ionic liquid itself.[4][5]
Q2: How do I choose the right extraction solvent for Liquid-Liquid Extraction (LLE) with [Pdmim][BF₄]?
A2: The key is to select a solvent that maximizes the partitioning of your product into the solvent phase while minimizing the dissolution of [Pdmim][BF₄]. A general guideline is to use a nonpolar or moderately polar organic solvent that is immiscible with the ionic liquid. Common choices include:
-
Diethyl ether: For extracting relatively nonpolar compounds.
-
Ethyl acetate: A versatile solvent for a range of moderately polar products.[1]
-
Dichloromethane (DCM): Effective for a variety of organic compounds and has been used in the synthesis and purification of similar imidazolium tetrafluoroborates.[6]
-
Toluene: Suitable for aromatic and nonpolar products.[1]
-
Hexane/Heptane: For highly nonpolar, aliphatic compounds.[1][7]
It is crucial to perform a small-scale trial to determine the optimal solvent for your specific product.
Q3: Can [Pdmim][BF₄] be reused after product extraction?
A3: Yes, one of the significant advantages of using ionic liquids is their potential for recycling and reuse, which is both economically and environmentally beneficial.[1][8] After product extraction, the ionic liquid can be purified to remove any residual solvent or byproducts. For instance, after LLE, residual organic solvent can be removed under vacuum. The purity of the recycled [Pdmim][BF₄] should be verified (e.g., by NMR spectroscopy) before reuse to ensure consistent reaction performance.
Q4: My product is an API (Active Pharmaceutical Ingredient) that is sensitive to high temperatures. Which separation method is safest?
A4: For thermally sensitive compounds, Liquid-Liquid Extraction (LLE) or Supercritical CO₂ Extraction (SFE) are the recommended methods.[1][5] Both are typically performed at or near room temperature, thus avoiding thermal degradation of your product. Vacuum distillation, even under high vacuum, may require temperatures that could compromise the integrity of sensitive molecules.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during product separation.
Troubleshooting Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation at the Interface | - High concentration of surfactant-like byproducts. - Vigorous shaking or mixing, leading to high shear forces. - High viscosity of the ionic liquid phase. | - Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to increase the interfacial surface area without high shear.[9] - "Salting Out": Add a small amount of a saturated brine solution (NaCl in water). This increases the ionic strength of any aqueous phase and can help break the emulsion.[9] - Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers. - Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[9] - Solvent Addition: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which may help to dissolve the emulsifying agent.[9] |
| Low Product Recovery in the Extracting Solvent | - Poor partitioning of the product into the organic phase. - Insufficient volume of extracting solvent. - Not enough extraction cycles. | - Solvent Optimization: Test a different extraction solvent with a polarity better suited to your product. - Increase Solvent Volume: Use a larger volume of the extracting solvent in each extraction step. - Multiple Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). - pH Adjustment: If your product has acidic or basic functionalities, adjusting the pH of the reaction mixture (if an aqueous phase is present or added) can neutralize the product and increase its solubility in the organic phase. |
| Ionic Liquid Contamination in the Product (Co-extraction) | - Partial miscibility of [Pdmim][BF₄] in the extracting solvent. | - Back-Washing: Wash the collected organic phase with a small amount of water (if your product is not water-soluble) to remove the co-extracted ionic liquid. Note that [Pdmim][BF₄] has some water solubility.[10] - Solvent Choice: Switch to a less polar extracting solvent (e.g., from ethyl acetate to diethyl ether or hexane) to minimize IL solubility. - Column Chromatography: Pass the extracted product through a short plug of silica gel. The highly polar ionic liquid will be retained on the silica, while the less polar product will elute. |
Troubleshooting Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Decomposition | - Distillation temperature is too high, even under vacuum. | - Increase Vacuum: Use a higher vacuum to lower the boiling point of your product. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. - Consider Alternative Methods: If the product is highly thermally sensitive, switch to LLE or SFE. |
| Ionic Liquid Decomposition | - Exceeding the thermal stability limit of [Pdmim][BF₄]. Imidazolium tetrafluoroborates can decompose at elevated temperatures. | - Maintain Lower Temperatures: Ensure the pot temperature does not exceed the decomposition temperature of [Pdmim][BF₄]. Design distillation experiments to keep temperatures as low as possible.[11][12] - Use a High Vacuum Still: Employ a still designed to minimize decomposition and maximize separation efficiency.[11][12] |
| Bumping or Foaming of the Ionic Liquid | - Presence of residual volatile impurities (e.g., solvents, water). - Rapid heating. | - Pre-treatment: Before distilling the product, heat the IL/product mixture at a moderate temperature under vacuum to remove any residual volatile impurities. - Gradual Heating: Increase the temperature slowly to allow for smooth boiling. - Use a Stir Bar: A magnetic stir bar will ensure even heating and prevent bumping. |
III. Experimental Protocols
The following are generalized, step-by-step protocols that should be optimized for your specific product and experimental setup.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of a non-volatile organic product from [Pdmim][BF₄].
Materials:
-
Reaction mixture containing the product and [Pdmim][BF₄].
-
Selected immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Solvent Addition: Add a volume of the selected organic solvent approximately equal to the volume of the ionic liquid phase.
-
Extraction: Stopper the funnel and gently invert it 15-20 times to allow for partitioning of the product into the organic phase. Avoid vigorous shaking to prevent emulsion formation. [9]
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (this is typically the ionic liquid phase).
-
Collection: Carefully drain the lower ionic liquid layer into a clean flask for potential recycling. Then, drain the upper organic layer containing your product into a separate flask.
-
Repeat: Add fresh organic solvent to the ionic liquid phase and repeat the extraction process (steps 3-5) at least two more times to maximize product recovery.
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to isolate the crude product.
-
Further Purification: The crude product can be further purified by standard techniques such as column chromatography, crystallization, or distillation.
Protocol 2: Vacuum Distillation
This protocol is for the separation of a volatile product from [Pdmim][BF₄].
Materials:
-
Reaction mixture containing the product and [Pdmim][BF₄].
-
Short-path distillation apparatus.
-
Vacuum pump.
-
Heating mantle and magnetic stirrer.
-
Cold trap.
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Transfer: Transfer the reaction mixture into the distillation flask.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump, protected by a cold trap (liquid nitrogen or dry ice/acetone). Gradually apply the vacuum.
-
Heating and Stirring: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation: Monitor the temperature of the vapor and the head of the distillation apparatus. Collect the distilled product in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Completion: Continue the distillation until no more product is collected.
-
Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
IL Recovery: The [Pdmim][BF₄] remaining in the distillation flask can be recovered and purified for reuse.
IV. Visualization of Workflows
Decision-Making Workflow for Product Separation
Caption: Decision tree for selecting the appropriate separation method.
General Workflow for Liquid-Liquid Extraction
Caption: Step-by-step workflow for a typical LLE procedure.
V. References
-
Earle, M. J., et al. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Physical Chemistry Chemical Physics, 12(8), 1874-1882. [Link]
-
van den Broeke, J., et al. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Technische Universiteit Eindhoven. [Link]
-
Earle, M. J., et al. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. ResearchGate. [Link]
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(67), 38555-38573*. [Link]
-
Li, Z., et al. (2018). A systematic method for screening ionic liquids as extraction solvents exemplified by an extractive desulfurization process. Industrial & Engineering Chemistry Research, 57(38), 12843-12854*. [Link]
-
Wu, W., et al. (2005). A green and effective method to synthesize ionic liquids: Supercritical CO2 route. Green Chemistry, 7(9), 701-704*. [Link]
-
Blanchard, L. A., & Brennecke, J. F. (2001). Recovery of organic products from ionic liquids using supercritical carbon dioxide. Industrial & Engineering Chemistry Research, 40(1), 287-292*. [Link]
-
LGC. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Widegren, J. A., et al. (2007). Relative Volatilities of Ionic Liquids by Vacuum Distillation of Ionic Liquid Mixtures. NIST. [Link]
-
Widegren, J. A., et al. (2007). Relative Volatilities of Ionic Liquids by Vacuum Distillation of Mixtures. ResearchGate. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
TrAC Trends in Analytical Chemistry. (2021). Ionic liquids in extraction techniques: Determination of pesticides in food and environmental samples. ResearchGate. [Link]
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. [Link]
-
Domańska, U., & Marciniak, A. (2009). Mutual solubilities of selected solvents and 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]
-
Austin Publishing Group. (2015). Ionic Liquids as Solvents in Separation Processes. Austin Publishing Group. [Link]
-
Passos, H., et al. (2014). Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. MDPI. [Link]
-
Firmansyah, M. L., et al. (2020). Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Taylor & Francis Online. [Link]
-
Marrucho, I. M., et al. (2016). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. PubMed Central. [Link]
-
Min, G.-H., et al. (2007). Ionic conductivities of this compound. ResearchGate. [Link]
-
Li, D., et al. (2023). Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. MDPI. [Link]
-
Shin, E.-K., et al. (2011). Thermodynamic modeling of CO2 solubility in ionic liquid ([Cn-mim] [Tf2N]; n=2, 4, 6, 8). SciSpace. [Link]
-
Kokorin, A. (2005). Ionic liquids based on imidazolium tetrafluoroborate for the removal of aromatic sulfur-containing compounds from hydrocarbon mixtures. Green Chemistry. [Link]
-
Ramdin, M., et al. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research, 51(24), 8149-8177*. [Link]
-
de la Fuente, J. C., et al. (2021). Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]
-
MilliporeSigma. (n.d.). Solvent Miscibility Table. MilliporeSigma. [Link]
-
Vapourtec. (n.d.). Solvent Miscibility Chart. Vapourtec. [Link]
Sources
- 1. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 2. Relative Volatilities of Ionic Liquids by Vacuum Distillation of Ionic Liquid Mixtures | NIST [nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Ionic liquids based on imidazolium tetrafluoroborate for the removal of aromatic sulfur-containing compounds from hydrocarbon mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
effect of impurities on the performance of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
Welcome to the technical support center for 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([PDIM]BF₄). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile ionic liquid. Here, we address common issues related to impurities and their impact on the performance of [PDIM]BF₄, providing practical troubleshooting advice and in-depth scientific explanations.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with [PDIM]BF₄. Each issue is presented in a question-and-answer format, detailing the probable causes and step-by-step solutions.
Inconsistent Electrochemical Window Measurements
Question: My cyclic voltammetry (CV) scans for [PDIM]BF₄ show a narrower electrochemical window than expected and it varies between batches. What could be the cause?
Probable Cause: The most likely culprits for a reduced and inconsistent electrochemical window are residual halide (e.g., bromide) and water impurities.[1][2] Halide ions are more easily oxidized than the tetrafluoroborate anion, leading to a lower anodic limit. Water can be both oxidized and reduced, narrowing the window at both the anodic and cathodic ends.[1][2]
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your [PDIM]BF₄ sample. For most electrochemical applications, the water content should be below 100 ppm.
-
Test for Halide Impurities: A qualitative test with silver nitrate (AgNO₃) solution can indicate the presence of halide ions. For quantitative analysis, ion chromatography is the preferred method.
-
Purification: If impurities are detected, a rigorous purification procedure is necessary. This typically involves dissolving the ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile), washing with deionized water to remove water-soluble impurities, and then drying under high vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period (24-48 hours) to remove water and residual solvent.
Unexpectedly High Ionic Conductivity and Low Viscosity
Question: My [PDIM]BF₄ sample has a higher ionic conductivity and lower viscosity than reported values. Why is this happening?
Probable Cause: The presence of water is a common reason for observing higher than expected ionic conductivity and lower viscosity. Water molecules can disrupt the ionic liquid's lattice structure, leading to increased ion mobility. While this might seem advantageous, it often comes at the cost of a reduced electrochemical window and can interfere with reactions sensitive to water.[3]
Troubleshooting Steps:
-
Verify Water Content: As with electrochemical inconsistencies, the first step is to quantify the water content using Karl Fischer titration.
-
Drying Procedure: If the water content is high, dry the [PDIM]BF₄ under high vacuum (e.g., <1 mbar) at an elevated temperature (80-100 °C) for at least 24 hours. Monitor the water content periodically until it reaches the desired level.
-
Proper Storage: Store the dried ionic liquid in a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of atmospheric moisture.
Poor Performance in Catalytic Reactions
Question: I am using [PDIM]BF₄ as a solvent for a Heck coupling reaction, but the catalytic activity is low and I'm observing side products. What could be the issue?
Probable Cause: Residual halide impurities, particularly bromide from the synthesis precursor, can act as catalyst poisons or interfere with the catalytic cycle in many transition-metal-catalyzed reactions, such as Heck and Suzuki couplings.[4] These impurities can coordinate to the metal center, reducing its catalytic efficiency.
Troubleshooting Steps:
-
Halide Quantification: Use ion chromatography to determine the concentration of bromide or other halide impurities in your [PDIM]BF₄.
-
Purification to Remove Halides: If halide levels are significant, the ionic liquid needs to be purified. A common method is to dissolve the ionic liquid in a suitable organic solvent (like dichloromethane) and wash it repeatedly with deionized water. The halide salts are more soluble in the aqueous phase. Afterwards, the organic solvent and any residual water must be thoroughly removed under vacuum.[5]
-
Use Halide-Free Synthesis Routes: For highly sensitive catalytic systems, consider synthesizing [PDIM]BF₄ using a halide-free route, if possible, or purchasing from a supplier that guarantees low halide content.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, handling, and characterization of [PDIM]BF₄.
Q1: What is a reliable method for synthesizing and purifying [PDIM]BF₄ in the lab?
A two-step synthesis is common for imidazolium-based ionic liquids.[5][6] The first step is the quaternization of 1,2-dimethylimidazole with 1-bromopropane to form 1-propyl-2,3-dimethylimidazolium bromide ([PDIM]Br). The second step is a metathesis reaction where the bromide anion is exchanged for a tetrafluoroborate anion using a salt like sodium tetrafluoroborate (NaBF₄).[5]
Experimental Protocol: Synthesis and Purification of [PDIM]BF₄
Part A: Synthesis of 1-Propyl-2,3-dimethylimidazolium Bromide ([PDIM]Br)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dimethylimidazole (0.1 mol) and 1-bromopropane (0.11 mol).
-
Heat the mixture at 70-80°C with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, a viscous liquid or solid will have formed. Wash the product multiple times with a solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting [PDIM]Br under vacuum to remove the washing solvent.
Part B: Synthesis of [PDIM]BF₄ via Metathesis
-
Dissolve the synthesized [PDIM]Br (0.1 mol) in deionized water.
-
In a separate beaker, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF₄) (0.105 mol) in deionized water.
-
Slowly add the NaBF₄ solution to the [PDIM]Br solution while stirring. A precipitate of sodium bromide (NaBr) may form.
-
Stir the mixture at room temperature for several hours to ensure complete reaction.
-
Remove the NaBr precipitate by filtration.
-
The aqueous solution now contains [PDIM]BF₄. Extract the ionic liquid using dichloromethane.
-
Wash the organic layer with small portions of deionized water until a silver nitrate test on the aqueous washings shows no precipitate, indicating the absence of bromide ions.
-
Dry the dichloromethane solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
For final drying, place the [PDIM]BF₄ under high vacuum at 80-100°C for at least 24 hours.
Q2: How can I confirm the purity of my synthesized [PDIM]BF₄?
A combination of techniques is recommended for comprehensive purity analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the cation. The ¹H NMR spectrum of pure [PDIM]BF₄ in D₂O should show characteristic peaks: two singlets for the imidazole ring protons, a triplet and a multiplet for the propyl chain, and two singlets for the methyl groups.[5] The absence of peaks from starting materials or solvents indicates purity. ¹⁹F NMR can be used to confirm the presence of the [BF₄]⁻ anion.
-
Ion Chromatography: For the quantification of halide impurities.
Reference ¹H NMR Data for [PDIM]BF₄ (in D₂O): [5]
-
δ 7.245 (s, 1H, H(4))
-
δ 7.216 (s, 1H, H(5))
-
δ 3.997 (t, 2H, NCH₂)
-
δ 3.670 (s, 3H, NCH₃)
-
δ 2.487 (s, 3H, CH₃)
-
δ 1.760 (m, 2H, NCH₂-CH₂)
-
δ 0.840 (t, 3H, NCH₂CH₂-CH₃)
Q3: What are the best practices for storing [PDIM]BF₄?
[PDIM]BF₄ is hygroscopic, meaning it readily absorbs moisture from the air. To maintain its purity, it should be stored in a tightly sealed container, preferably within a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen).
Section 3: Visual Guides and Data
Impact of Impurities on Performance
The presence of water and halide impurities can significantly alter the key properties of [PDIM]BF₄. The following table summarizes these effects:
| Property | Effect of Water Impurity | Effect of Halide Impurity |
| Electrochemical Window | Narrower[1][2] | Narrower (especially anodic limit)[1][2] |
| Ionic Conductivity | Increases[3] | Generally decreases |
| Viscosity | Decreases[3] | Generally increases |
| Catalytic Performance | Can affect reaction kinetics | Often detrimental (catalyst poisoning)[4] |
Workflow for Impurity Detection and Removal
Caption: Workflow for the detection and removal of common impurities in [PDIM]BF₄.
Effect of Water on the Electrochemical Window
Caption: The effect of water impurity on the electrochemical window of [PDIM]BF₄.
References
-
Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]
-
ResearchGate. Physicochemical Properties of Ionic Liquid Mixtures. [Link]
-
ACS Publications. Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. [Link]
-
MDPI. Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. [Link]
-
MDPI. Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide. [Link]
-
ACS Publications. 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves. [Link]
-
PubMed. [Simultaneous determination of trifluoroacetate, tetrafluoroborate and halide ions in ionic liquid by ion chromatography]. [Link]
-
ACS Publications. Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K. [Link]
-
Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2- ene)-imidazol tetrafluoroborate. [Link]
-
Asian Journal of Chemistry. Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. [Link]
-
Journal of Chemical & Engineering Data. Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. [Link]
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ResearchGate. Ionic conductivities of this compound. [Link]
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MySkinRecipes. This compound. [Link]
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AWS. Quantification of Halide in Ionic Liquids using Ion Chromatography. [Link]
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ResearchGate. Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. [Link]
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Wikipedia. Karl Fischer titration. [Link]
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ResearchGate. Quantification of Halide in Ionic Liquids Using Ion Chromatography. [Link]
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ResearchGate. Nuclear magnetic resonance spectroscopic study on ionic liquids of 1-alkyl-3-methylimidazolium salts. [Link]
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Journal of Laboratory Chemical Education. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]
-
Preprints.org. Emerging Trends in Ionic Liquid Formulations: A Critical Review. [Link]
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Current World Environment. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. [Link]
-
Research and Reviews: Journal of Chemistry. Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. [Link]
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PubMed Central. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. [Link]
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ResearchGate. The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. [Link]
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J-GLOBAL. Simultaneous determination of trifluoroacetate,tetrafluoroborate and halide ions in ionic liquid by ion chromatography. [Link]
-
Semantic Scholar. Ionic liquids in cross-coupling reactions: "liquid" solutions to a "solid" precipitation problem.[Link]
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MDPI. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. [Link]
-
Indian Academy of Sciences. Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. [Link]
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National Institutes of Health. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. [Link]
-
ResearchGate. Degradation Temperature of Typical Bromides, Tetrafluoroborates, Benzoates, and bis(trifluoromethylsulfonyl)imides Ionic Liquids (TGA Analysis). [Link]
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Frontiers. Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. [Link]
-
UI Scholars Hub. IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS. [Link]
-
National Institutes of Health. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. [Link]
-
White Rose Research Online. Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. [Link]
-
UCL Discovery. Physico‐Chemical Properties of Magnetic Dicationic Ionic Liquids with Tetrahaloferrate Anions. [Link]
-
PubMed Central. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. [Link]
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- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
optimizing temperature and reaction time in 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
Technical Support Center: Synthesis of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate
Guide Version: 1.0 Last Updated: January 15, 2026
Introduction
Welcome to the technical support guide for the synthesis of this compound ([C₃C₁im][BF₄] or [PDMIM][BF₄]). This ionic liquid is noted for its high thermal stability and utility as a non-volatile, recyclable solvent in various chemical processes, including catalysis and organic synthesis.[1] Achieving high purity and yield, however, is critically dependent on the precise control of reaction parameters, primarily temperature and time.
This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and ensuring the integrity of the final product.
Section 1: Synthesis Overview
The synthesis of [C₃C₁im][BF₄] is a well-established two-step process:
-
Step 1: Quaternization. 1,2-dimethylimidazole is alkylated with a propyl halide (typically 1-bromopropane) to form the intermediate salt, 1-propyl-2,3-dimethylimidazolium bromide ([C₃C₁im][Br]).
-
Step 2: Anion Metathesis (Exchange). The bromide anion of the intermediate is exchanged for a tetrafluoroborate anion using a salt like sodium tetrafluoroborate (NaBF₄).[2][3]
The overall workflow is depicted below.
Caption: General two-step synthesis pathway for [C₃C₁im][BF₄].
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the quaternization step?
A: The quaternization of 1,2-dimethylimidazole is an SN2 (bimolecular nucleophilic substitution) reaction. Like most SN2 reactions, the rate increases with temperature. However, excessive heat can lead to several problems:
-
Thermal Degradation: Imidazolium salts, while generally stable, can degrade at elevated temperatures over long periods.[4][5][6] This often manifests as a yellow or brown discoloration of the product, indicating the formation of impurities.
-
Side Reactions: Higher temperatures can promote unwanted side reactions. Although less common with primary halides like 1-bromopropane, elimination reactions can occur.
-
Solvent Volatility: Many protocols use a solvent like acetonitrile or perform the reaction neat.[3] High temperatures can exceed the boiling point of the solvent or reactants, requiring the use of a reflux condenser or a sealed pressure vessel.[7]
Therefore, the goal is to find a "sweet spot" that ensures a reasonable reaction rate without compromising the purity and stability of the product.
Q2: How does reaction time influence the yield and purity of the intermediate salt?
A: Reaction time is inversely related to temperature. At an optimal temperature, the reaction should proceed to completion within a defined period.
-
Insufficient Time: Will result in an incomplete reaction, leaving unreacted 1,2-dimethylimidazole and 1-bromopropane. This lowers the yield and complicates purification, as the starting materials must be removed, typically by washing with a solvent like ethyl acetate or diethyl ether.
-
Excessive Time: While less detrimental than excessive temperature, extended reaction times (especially at elevated temperatures) increase the risk of thermal degradation and discoloration.
Monitoring the reaction (e.g., by ¹H NMR of an aliquot) is the most reliable way to determine the point of completion.
Q3: What are the most common impurities and how can they be avoided?
A: The most common impurities are:
-
Unreacted Starting Materials: Avoided by optimizing reaction time and temperature and ensuring correct stoichiometry. Post-reaction, these are removed by washing the crude product with a suitable organic solvent (e.g., diethyl ether).
-
Residual Halides (Br⁻ or Cl⁻): This is a critical issue in the final product. Halide contamination can poison catalysts and alter the electrochemical properties of the ionic liquid. It arises from incomplete anion exchange or inadequate washing. To avoid this, use a slight excess of the tetrafluoroborate salt and wash the final product thoroughly with deionized water until a silver nitrate (AgNO₃) test on the aqueous washings is negative.[2]
-
Water and Volatile Solvents: Ionic liquids are often hygroscopic. Water can affect their physical properties and participate in hydrolysis of the BF₄⁻ anion, especially at elevated temperatures.[8][9][10] Impurities are removed by drying the final product under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours.[2]
-
Degradation Products: These cause discoloration and are avoided by maintaining strict temperature control and using purified, colorless starting materials.
Q4: Why is the [BF₄]⁻ anion susceptible to hydrolysis?
A: The tetrafluoroborate anion (BF₄⁻) can hydrolyze in the presence of water, particularly when heated or under acidic conditions, to form boric acid and hydrogen fluoride (HF).[8][10] This is a significant consideration for applications where the ionic liquid will be in contact with water. It underscores the importance of thoroughly drying the final product and storing it in a desiccator.
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during synthesis.
Problem 1: Low Yield in Quaternization Step (<85%)
-
Possible Cause 1: Incomplete Reaction.
-
Diagnosis: ¹H NMR analysis of the crude product shows significant peaks corresponding to 1,2-dimethylimidazole and/or 1-bromopropane.
-
Solution: The reaction has not proceeded to completion. The relationship between temperature and time is crucial. Refer to the table below for recommended starting points. Increase the reaction time or modestly increase the temperature. Ensure efficient magnetic stirring to maintain a homogeneous reaction mixture.
-
-
Possible Cause 2: Sub-optimal Stoichiometry.
-
Diagnosis: Review of experimental notes shows an incorrect molar ratio.
-
Solution: Use a slight excess (5-10 mol%) of the alkylating agent (1-bromopropane) to ensure the complete conversion of the more valuable 1,2-dimethylimidazole.[2]
-
| Parameter | Recommendation | Rationale |
| Temperature (°C) | 60 - 75 | Balances reaction rate against thermal degradation. A starting point of 70°C is common.[11] |
| Reaction Time (h) | 24 - 48 | Highly dependent on temperature. Reactions at 60°C may require 48h+, while 75°C may be complete in 24h.[3][11] |
| Monitoring | TLC or ¹H NMR | Periodically check an aliquot to determine when starting material is consumed. |
Problem 2: Product is Discolored (Yellow to Brown)
-
Possible Cause 1: Reaction Temperature Too High.
-
Diagnosis: The product (either intermediate or final) has a distinct color, but NMR analysis shows high purity.
-
Solution: Reduce the reaction temperature for the quaternization step. While it may extend the reaction time, it is the most effective way to prevent thermal degradation. For purification, the colored crude product can sometimes be decolorized by dissolving it in water or a solvent and treating it with activated charcoal, followed by filtration.[11]
-
-
Possible Cause 2: Impure Starting Materials.
-
Diagnosis: The 1,2-dimethylimidazole or 1-bromopropane used was already discolored.
-
Solution: Use high-purity starting materials. If necessary, distill liquid reactants prior to use.
-
Problem 3: Halide Impurities Detected in Final Product
-
Possible Cause 1: Incomplete Anion Exchange.
-
Diagnosis: A positive AgNO₃ test (formation of a white/cream AgBr precipitate) on an aqueous solution of the final ionic liquid.
-
Solution: The anion exchange (metathesis) reaction is an equilibrium process. To drive it to completion, use a slight excess (5-10 mol%) of sodium tetrafluoroborate. Ensure the reaction is stirred vigorously for an adequate time (2-3 hours at room temperature is typical) to maximize contact between phases.[11][12]
-
-
Possible Cause 2: Inefficient Washing.
-
Diagnosis: Positive AgNO₃ test despite using excess NaBF₄.
-
Solution: The purification protocol is critical. After the initial separation of the ionic liquid (often via extraction with a solvent like dichloromethane), it must be washed multiple times with small volumes of deionized water.[2] Repeat the washing until the aqueous layer gives a negative AgNO₃ test. This confirms the removal of residual bromide and excess NaBF₄ salts.
-
Section 4: Optimized Experimental Protocol
This protocol provides a reliable method for synthesizing high-purity [C₃C₁im][BF₄].
Step 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Bromide ([C₃C₁im][Br])
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-dimethylimidazole (0.10 mol).
-
Add 1-bromopropane (0.11 mol, 1.1 equivalents). Note: The reaction can be run neat or with a solvent like acetonitrile.
-
Heat the mixture in an oil bath at 70 °C with vigorous stirring for 24-36 hours .
-
Monitor the reaction's completion by observing the formation of a single, viscous liquid phase or by ¹H NMR.
-
After cooling to room temperature, wash the viscous crude product three times with 30 mL portions of diethyl ether to remove any unreacted starting materials. Decant the ether layer after each wash.
-
Dry the resulting viscous liquid under high vacuum to remove residual ether. The product should be a colorless or pale-yellow viscous liquid.
Step 2: Synthesis of [C₃C₁im][BF₄] via Anion Metathesis
-
Dissolve the entire batch of crude [C₃C₁im][Br] in 50 mL of deionized water in an Erlenmeyer flask.
-
In a separate beaker, dissolve sodium tetrafluoroborate (NaBF₄) (0.11 mol, 1.1 equivalents relative to the initial imidazole) in 30 mL of deionized water.
-
Slowly add the NaBF₄ solution to the stirred imidazolium bromide solution over 10-15 minutes. A cloudy emulsion or two phases may form.
-
Stir the mixture vigorously at room temperature for 3 hours .
-
Transfer the mixture to a separatory funnel and extract the ionic liquid using dichloromethane (3 x 40 mL). The ionic liquid will be in the lower organic phase.
-
Combine the organic layers and wash them with small portions of deionized water (3 x 15 mL). Crucially, test the final aqueous wash with a 0.1 M AgNO₃ solution. The absence of a precipitate indicates complete removal of bromide ions.
-
Dry the dichloromethane solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
For final purification, dry the resulting ionic liquid under high vacuum at 70-80 °C for at least 8 hours to remove all volatile traces, especially water.[2] Store the final product in a desiccator.
Section 5: Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media. Journal of Chemical & Engineering Data. [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry. [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry. [Link]
-
Thermal Stability Limits of Imidazolium Ionic Liquids Immobilized on Metal-Oxides. Langmuir. [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry. [Link]
-
Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data. [Link]
-
Peculiar Concentration Dependence of H/D Exchange Reaction in 1-Butyl-3-methylimidazolium Tetrafluoroborate-D2O Mixtures. Semantic Scholar. [Link]
-
This compound Product Page. MySkinRecipes. [Link]
-
Imidazolium ionic liquids: A simple anion exchange protocol. SciSpace. [Link]
-
Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A. [Link]
-
Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. SciSpace. [Link]
-
Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄) for Degradation of Waste Nylon-66. Current World Environment. [Link]
- Preparation and purification of ionic liquids and precursors.
-
PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids† (2010) | Mara G. Freire | 614 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([C3C1im][BF4])
Welcome to the technical support center for 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([C3C1im][BF4]). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating thermal decomposition and addressing common experimental challenges. Our goal is to ensure the integrity and reproducibility of your work by providing not just procedures, but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the thermal stability of [C3C1im][BF4].
Q1: What is the typical thermal decomposition temperature of [C3C1im][BF4] and what factors can influence it?
A1: this compound is recognized for its high thermal stability, a key property for its use in high-temperature applications.[1] Generally, imidazolium-based ionic liquids with tetrafluoroborate anions are thermally stable up to high temperatures, often exceeding 300°C. However, the precise onset of decomposition can be influenced by several factors including:
-
Purity of the Ionic Liquid: The presence of impurities, particularly halides (e.g., chloride, bromide) from the synthesis process, can significantly lower the thermal decomposition temperature.[2]
-
Presence of Water: Although often considered stable, the tetrafluoroborate anion ([BF4]⁻) is susceptible to hydrolysis at elevated temperatures, which can alter the ionic liquid's properties and stability.
-
Experimental Conditions: The heating rate used in thermal analysis (e.g., Thermogravimetric Analysis - TGA) can affect the observed decomposition temperature. Slower heating rates often provide a more accurate representation of thermal stability under isothermal conditions.
Q2: What are the primary chemical pathways of thermal decomposition for imidazolium tetrafluoroborate ionic liquids?
A2: The thermal decomposition of imidazolium-based ionic liquids, including those with the tetrafluoroborate anion, primarily proceeds through two main pathways:
-
Dealkylation: This involves the removal of alkyl groups from the imidazolium cation. For [C3C1im][BF4], this could involve the loss of the propyl or methyl group.
-
Deprotonation: The anion can act as a base, removing a proton from the imidazolium cation.
In the case of tetrafluoroborate salts, decomposition often leads to the formation of volatile products such as alkenes and 1-alkylimidazoles.[3]
Q3: Can the color of my [C3C1im][BF4] indicate its purity and potential for thermal instability?
A3: Yes, the color of the ionic liquid can be an initial indicator of its purity. A high-purity ionic liquid should be colorless to pale yellow.[4] The development of a darker color, such as yellow or brown, can suggest the presence of impurities or degradation products, which may negatively impact its thermal stability.
Q4: Are there any known stabilizers or additives that can be used to enhance the thermal stability of [C3C1im][BF4]?
A4: While the inherent thermal stability of [C3C1im][BF4] is high, certain additives can potentially enhance its performance in demanding applications. The use of antioxidants or radical scavengers could theoretically mitigate decomposition pathways initiated by oxidative processes, especially if the experiments are conducted in the presence of air. However, the compatibility and reactivity of such additives with the ionic liquid at high temperatures must be carefully evaluated to avoid introducing new decomposition pathways. Research in the area of stabilizing ionic liquids is ongoing, and the effectiveness of specific stabilizers for [C3C1im][BF4] would require experimental validation.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the use of [C3C1im][BF4] in high-temperature applications.
Issue 1: Premature or Unexpected Decomposition of the Ionic Liquid
-
Symptom: The ionic liquid darkens, changes viscosity, or releases fumes at temperatures lower than its specified decomposition temperature.
-
Potential Causes & Solutions:
-
Impurity-Induced Decomposition:
-
Diagnosis: The most likely culprits are halide impurities (Cl⁻, Br⁻) remaining from the synthesis of the ionic liquid. Water is another common impurity that can affect stability.
-
Solution: Purify the ionic liquid to remove these impurities. A detailed purification protocol is provided in Section 3, Protocol 1 .
-
-
Reaction with Experimental Components:
-
Diagnosis: The ionic liquid may be reacting with acidic or basic components in your reaction mixture, or with the material of the reaction vessel itself.
-
Solution: Ensure that all components of your experimental setup are chemically inert with respect to the ionic liquid at the target temperature. Consider using glass or stainless steel reactors. Avoid strong acids or bases that could accelerate decomposition.
-
-
Atmospheric Conditions:
-
Diagnosis: The presence of oxygen can promote oxidative decomposition pathways.
-
Solution: Conduct experiments under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
-
Issue 2: Inconsistent Experimental Results or Lack of Reproducibility
-
Symptom: Identical experiments yield different results, such as variations in reaction yield, product purity, or the physical properties of the ionic liquid.
-
Potential Causes & Solutions:
-
Batch-to-Batch Variation in Ionic Liquid Purity:
-
Diagnosis: The purity of the ionic liquid may vary between different supplier batches.
-
Solution: Standardize the purity of the ionic liquid for all experiments. It is highly recommended to purify the ionic liquid in-house before use (see Section 3, Protocol 1 ) or to perform a quality control check on each new batch.
-
-
Gradual Decomposition Over Time:
-
Diagnosis: The ionic liquid may be slowly degrading over the course of a long experiment or upon repeated use.
-
Solution: For prolonged high-temperature experiments, consider using a freshly purified batch of the ionic liquid. If the ionic liquid is being recycled, it should be repurified before each use.
-
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for addressing common issues with [C3C1im][BF4].
Section 3: Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes a method for removing common impurities such as water and halides.
Materials:
-
This compound (as received)
-
Activated carbon
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Aqueous Dissolution and Charcoal Treatment:
-
Dissolve the ionic liquid in deionized water (approximately 1:2 v/v).
-
Add activated carbon (approximately 2% w/v) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. This step helps to remove colored and organic impurities.[5]
-
-
Filtration:
-
Filter the mixture through a celite pad to remove the activated carbon.
-
-
Extraction:
-
Extract the aqueous solution with dichloromethane (3 x 50 mL for every 100 mL of aqueous solution). The ionic liquid will move into the organic phase.
-
-
Drying and Solvent Removal:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator. Care should be taken not to heat the product above 50°C.[4]
-
-
High-Vacuum Drying:
-
Dry the resulting viscous liquid under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove residual water and solvent.
-
Purification Workflow Diagram:
Caption: Step-by-step workflow for the purification of [C3C1im][BF4].
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for evaluating the thermal stability of the purified ionic liquid.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Place a small amount of the purified ionic liquid (5-10 mg) into a clean TGA pan (alumina or platinum).
-
-
TGA Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).
-
Maintain a constant flow of inert gas (nitrogen or argon) throughout the experiment.
-
-
Data Analysis:
-
Determine the onset decomposition temperature (T_onset), which is the temperature at which significant weight loss begins. This is often calculated as the intersection of the baseline and the tangent of the decomposition curve.
-
Quantitative Data Summary:
| Ionic Liquid System | Onset Decomposition Temp. (T_onset) | Peak Decomposition Temp. (T_peak) | Reference |
| 1-Alkyl-2,3-dimethylimidazolium nitrates | 286.25 - 312.13 °C | 313.26 - 332.46 °C | [6] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | ~300-400 °C (general range) | Not specified | [2] |
Section 4: Mechanistic Insights
Decomposition Pathways of Imidazolium Tetrafluoroborate Ionic Liquids
The thermal degradation of imidazolium tetrafluoroborate ionic liquids is a complex process that can be influenced by various factors. The primary decomposition pathways are believed to be:
-
E2 Elimination (Hofmann-type): This pathway is often favored and involves the abstraction of a proton from the alkyl chain by the anion, leading to the formation of an alkene and a neutral imidazole derivative.
-
SN2 Nucleophilic Substitution: The anion can also act as a nucleophile, attacking the alkyl group and leading to the formation of a haloalkane and a neutral imidazole. For tetrafluoroborate, this is less common than for halide anions.
Decomposition Mechanism Diagram:
Caption: Simplified potential decomposition pathways for [C3C1im][BF4].
References
-
Fox, D. M., et al. (2003). Thermal gravimetric analysis (TGA) has been used to determine the kinetics of decomposition for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIM][BF4]) and to identify the effects of contaminants on the decomposition temperatures. ResearchGate. Available at: [Link]
-
Ngo, H. L., et al. (2000). Thermal Properties of Imidazolium Ionic Liquids. ResearchGate. Available at: [Link]
-
Ohtani, H., et al. (2008). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Semantic Scholar. Available at: [Link]
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Liu, Q., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. National Institutes of Health. Available at: [Link]
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Shi, L., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. National Institutes of Health. Available at: [Link]
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Zhou, H., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. National Institutes of Health. Available at: [Link]
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Ohtani, H., et al. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. PubMed. Available at: [Link]
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Méndez-Ardoy, A., et al. (2015). Lewis Acidity/Basicity Changes in Imidazolium Based Ionic Liquids Brought About by Impurities. PubMed. Available at: [Link]
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Ferreira, A. M., et al. (2016). Thermal stability of imidazolium-based ionic liquids. ResearchGate. Available at: [Link]
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Ferreira, A. M., et al. (2024). Ionic Liquids as Designed, Multi-Functional Plasticizers for Biodegradable Polymeric Materials: A Mini-Review. MDPI. Available at: [Link]
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Emel'yanenko, V. N., et al. (2018). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. National Institutes of Health. Available at: [Link]
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Byrne, R., et al. (2019). Ionic liquids as biocompatible stabilizers of proteins. National Institutes of Health. Available at: [Link]
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Méndez-Ardoy, A., et al. (2015). Lewis Acidity/Basicity Changes in Imidazolium Based Ionic Liquids Brought About by Impurities. Semantic Scholar. Available at: [Link]
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Paz, A., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. ResearchGate. Available at: [Link]
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Neumann, J., et al. (2016). Ionic liquid long-term stability assessment and its contribution to toxicity and biodegradation study of untreated and altered ionic liquids. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Ionic Conductivity of Imidazolium Tetrafluoroborate Salts for Researchers and Drug Development Professionals
In the ever-evolving landscape of materials science and drug development, ionic liquids (ILs) have emerged as a class of compounds with tunable physicochemical properties, offering unique advantages as solvents, electrolytes, and active pharmaceutical ingredients. Among these, imidazolium-based salts are particularly prominent due to their relatively low viscosity and high conductivity. This guide provides an in-depth comparison of the ionic conductivity of various imidazolium tetrafluoroborate ([BF4]⁻) salts, offering experimental data and insights into the structure-property relationships that govern their performance.
Introduction: The Significance of Ionic Conductivity in Imidazolium Ionic Liquids
Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. For imidazolium tetrafluoroborate salts, which are composed entirely of ions, this property is paramount. In applications such as electrochemical devices, high ionic conductivity is essential for efficient charge transport. In the context of drug delivery, the mobility of an ionic liquid drug can influence its bioavailability and therapeutic efficacy.
The conductivity of an ionic liquid is intrinsically linked to its viscosity and the mobility of its constituent ions. The Stokes-Einstein relation describes the inverse relationship between the diffusion coefficient of a particle (in this case, an ion) and the viscosity of the medium. Consequently, factors that increase viscosity, such as strong intermolecular forces and larger ion sizes, will generally decrease ionic conductivity. The structure of the imidazolium cation, particularly the nature of the substituent groups, plays a crucial role in dictating these properties.
Comparative Analysis of Imidazolium Tetrafluoroborate Salts
This section compares the ionic conductivity and viscosity of several 1-substituted-3-methylimidazolium tetrafluoroborate salts at or near room temperature. The data, compiled from various sources, highlights the impact of different functional groups on the imidazolium cation.
The Effect of Alkyl Chain Length
A fundamental aspect of imidazolium salt design is the length of the alkyl chain at the N1 position. As the chain length increases, van der Waals interactions between the cations become more significant, leading to an increase in viscosity and a corresponding decrease in ionic conductivity.
| Cation Name | Abbreviation | Alkyl Chain | Ionic Conductivity (S/m) at 25°C | Viscosity (mPa·s) at 25°C |
| 1-Ethyl-3-methylimidazolium | [EMIM]⁺ | Ethyl | 1.41 | 33.8 |
| 1-Butyl-3-methylimidazolium | [BMIM]⁺ | Butyl | 0.38 | 107 |
| 1-Hexyl-3-methylimidazolium | [HMIM]⁺ | Hexyl | 0.15 | 246 |
| 1-Octyl-3-methylimidazolium | [OMIM]⁺ | Octyl | 0.07 | 450 |
Note: Data is compiled and averaged from multiple sources for consistency. Exact values may vary slightly between studies due to purity and measurement conditions.
The trend is clear: a longer alkyl chain impedes ion mobility, resulting in lower conductivity. This is a critical consideration for applications where high charge transport is necessary.
The Influence of Functional Groups
Introducing different functional groups onto the side chain of the imidazolium cation can significantly alter the ionic liquid's properties. Here, we compare the standard 1-propyl-3-methylimidazolium tetrafluoroborate with its allyl- (unsaturated) and nitrile-functionalized counterparts.
| Cation Name | Abbreviation | Side Chain | Ionic Conductivity (S/m) at 25°C | Viscosity (mPa·s) at 25°C |
| 1-Propyl-3-methylimidazolium | [PMIM]⁺ | Propyl | ~0.6-0.8 | ~60-70 |
| 1-Allyl-3-methylimidazolium | [AMIM]⁺ | Allyl | 1.02 | 42.5 |
| 1-(2-Cyanoethyl)-3-methylimidazolium | [C₂CNMIM]⁺ | Cyanoethyl | ~0.2-0.4 | ~150-200 |
| 1-(2-Hydroxyethyl)-3-methylimidazolium | [C₂OHMIM]⁺ | Hydroxyethyl | ~0.1-0.3 | ~137 (at 20°C) |
Key Insights:
-
Unsaturation: The presence of a double bond in the allyl group of [AMIM][BF₄] leads to a notable increase in ionic conductivity and a decrease in viscosity compared to its saturated propyl analogue, [PMIM][BF₄][1][2][3]. This is attributed to the more rigid structure of the allyl group, which can disrupt the packing of the cations and reduce van der Waals interactions.
-
Nitrile Functionalization: The introduction of a polar nitrile group in [C₂CNMIM]⁺ results in a significant decrease in ionic conductivity and an increase in viscosity. The strong dipole of the nitrile group can lead to increased intermolecular interactions, hindering ion mobility.
-
Hydroxyl Functionalization: Similar to the nitrile group, the hydroxyl group in [C₂OHMIM]⁺ introduces hydrogen bonding capabilities, which dramatically increases viscosity and consequently lowers ionic conductivity.
Structure-Property Relationships: A Deeper Dive
The observed trends in ionic conductivity can be rationalized by considering the interplay of several factors at the molecular level.
Caption: Relationship between cation structure, intermolecular forces, and ionic conductivity.
The temperature dependence of ionic conductivity in these systems is well-described by the Vogel-Fulcher-Tammann (VFT) equation, which relates conductivity to the proximity to the glass transition temperature. This non-Arrhenius behavior is characteristic of systems where ion transport is coupled to the segmental motion of the surrounding molecules.
Experimental Protocol: Measurement of Ionic Conductivity
Accurate and reproducible measurement of ionic conductivity is crucial for the reliable comparison of different ionic liquids. Electrochemical Impedance Spectroscopy (EIS) is the standard technique for this purpose.
Caption: Workflow for measuring ionic conductivity using EIS.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the ionic liquid is of high purity and has been thoroughly dried under vacuum to remove any residual water, as water can significantly affect conductivity.
-
Conductivity Cell Calibration:
-
Use a conductivity cell with two parallel platinum electrodes.
-
Calibrate the cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities.
-
The cell constant (K_cell) is determined using the equation: K_cell = σ_KCl / G_KCl, where σ_KCl is the known conductivity of the standard solution and G_KCl is the measured conductance.
-
-
Cell Assembly:
-
Fill the calibrated conductivity cell with the ionic liquid sample, ensuring there are no air bubbles between the electrodes.
-
Seal the cell to prevent atmospheric moisture contamination.
-
-
Temperature Equilibration:
-
Place the cell in a temperature-controlled environment (e.g., a thermostat or oven) and allow it to equilibrate to the desired temperature. A stable temperature is critical as conductivity is highly temperature-dependent.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Connect the conductivity cell to an impedance analyzer.
-
Apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Imaginary Impedance vs. Real Impedance).
-
The bulk resistance (R_b) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis.
-
-
Conductivity Calculation:
-
Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R_b.
-
Conclusion
The choice of the substituent on the imidazolium cation is a critical design parameter for tuning the ionic conductivity of tetrafluoroborate-based ionic liquids. While longer alkyl chains systematically decrease conductivity, the introduction of functional groups can have more nuanced effects. Unsaturated side chains can enhance conductivity by disrupting cation packing, whereas polar and hydrogen-bonding groups tend to decrease it by increasing intermolecular forces and viscosity. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to make informed decisions in the selection and design of imidazolium tetrafluoroborate salts for their specific applications.
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A Comparative Guide to 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([PMMIm][BF4]) and Conventional Electrolytes for Advanced Electrochemical Applications
This guide provides an in-depth, objective comparison of the performance of the ionic liquid electrolyte, 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate, against conventional organic solvent-based electrolytes. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data to elucidate the fundamental differences in physicochemical properties and electrochemical performance, offering insights into their respective advantages and limitations.
Introduction: The Evolving Landscape of Electrolytes
Electrolytes are the lifeblood of electrochemical devices, acting as the medium for ion transport between the anode and cathode.[1][2] For decades, the standard for lithium-ion batteries has been a solution of a lithium salt, most commonly lithium hexafluorophosphate (LiPF6), dissolved in a mixture of organic alkyl carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC).[3][4] These conventional electrolytes offer high ionic conductivity and have a well-established performance record.[4][5] However, their inherent volatility, flammability, and limited thermal stability pose significant safety risks and operational constraints, particularly for high-energy applications.[4][6]
In the quest for safer and more stable alternatives, ionic liquids (ILs) have emerged as a promising class of materials.[4] ILs are salts that are liquid at or near room temperature, composed entirely of ions.[4] Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive candidates for next-generation electrolytes.[7][8] This guide focuses on this compound ([PMMIm][BF4]), an imidazolium-based IL noted for its thermal and chemical stability, to provide a direct performance comparison with its conventional counterparts.[9][10]
A Tale of Two Chemistries: Molecular Structures
The performance differences between [PMMIm][BF4] and conventional electrolytes are rooted in their fundamentally different molecular structures. A conventional electrolyte is a multi-component system where a small lithium salt is dissolved and solvated by organic solvent molecules. In contrast, the ionic liquid is a single-component system (when used without additives) composed of a relatively large, asymmetric organic cation ([PMMIm]+) and an inorganic anion ([BF4]−).
Caption: Molecular components of [PMMIm][BF4] vs. a conventional LiPF6 electrolyte.
Core Performance Metrics: A Quantitative Comparison
The suitability of an electrolyte is determined by a set of key physicochemical properties that dictate its performance, efficiency, and safety within an electrochemical cell. The following table summarizes available experimental data, comparing [PMMIm][BF4] to the widely used 1.0 M LiPF6 in EC/DMC (1:1 v/v) electrolyte.
| Property | This compound ([PMMIm][BF4]) | Conventional Electrolyte (1.0 M LiPF6 in EC/DMC) | Rationale & Causality |
| Ionic Conductivity | Lower (typically 1-10 mS/cm)[7][11] | Higher (typically 8-12 mS/cm)[8] | The larger, bulkier ions in [PMMIm][BF4] and stronger electrostatic interactions result in higher viscosity and slower ion movement compared to the smaller, highly mobile Li+ ions in low-viscosity organic solvents.[4] |
| Viscosity | High[9][12] | Low[8] | Strong intermolecular van der Waals and coulombic forces between the large imidazolium cations and tetrafluoroborate anions lead to high viscosity. Organic solvents in conventional systems have much weaker interactions.[12] |
| Thermal Stability (Tdecomposition) | High (>300-350 °C)[9][10] | Lower (LiPF6 decomposition initiates reactions around 200°C)[13] | The inherent stability of the ionic bonds in the IL provides a significant advantage. Conventional electrolytes can undergo exothermic decomposition at elevated temperatures, posing a safety risk.[13][14] |
| Electrochemical Window | Wide (often > 4.5 V)[7] | Moderate (~4.2 V vs Li/Li+)[8] | The stability of the imidazolium cation and tetrafluoroborate anion against oxidation and reduction allows for a wider potential window, enabling the use of higher voltage electrode materials.[7] |
| Volatility / Flammability | Negligible / Non-flammable[7][8] | High / Flammable[4][6] | The lack of a volatile solvent component is a key safety feature of ionic liquids. Organic carbonates are flammable and have low flash points, contributing to the primary safety concerns of Li-ion batteries. |
Deep Dive: Advantages and Limitations in Application
The Case for [PMMIm][BF4]: Enhanced Safety and Stability
The primary driver for adopting ionic liquid electrolytes like [PMMIm][BF4] is the significant improvement in safety. The absence of volatile, flammable organic solvents mitigates the risk of thermal runaway and fire, a critical concern for large-scale energy storage and electric vehicles.[4][8] Its high thermal stability allows for a wider operating temperature range and tolerance to abuse conditions.[9][10]
Furthermore, the wide electrochemical stability window of many ILs, including imidazolium tetrafluoroborates, opens the door for next-generation high-voltage battery chemistries, which are incompatible with the limited stability of conventional carbonate-based electrolytes.[7]
The Challenge for [PMMIm][BF4]: The Conductivity-Viscosity Trade-off
The most significant hurdle for the widespread application of [PMMIm][BF4] is its performance trade-off. The high viscosity, a direct consequence of its ionic nature, impedes ion transport.[4][12] This leads to lower ionic conductivity compared to conventional systems.[7][11] In a practical device, this translates to higher internal resistance and lower power capability, meaning the battery cannot charge or discharge as rapidly. Research efforts are often focused on mitigating this by mixing ILs with low-viscosity co-solvents or designing novel ILs with lower viscosity.[8]
Standard Operating Procedures: Experimental Verification
To ensure scientific integrity, the performance claims of any electrolyte must be validated through standardized electrochemical and thermal analyses. Below are the essential protocols for characterizing and comparing electrolyte performance.
Caption: Standard experimental workflow for electrolyte characterization.
Protocol 1: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To quantify the ability of the electrolyte to conduct ions.
-
Causality: EIS is chosen because it can separate the bulk electrolyte resistance from interfacial and charge-transfer resistances. By measuring the impedance over a range of AC frequencies, one can determine the pure ionic resistance of the electrolyte.
-
Methodology:
-
Cell Assembly: Assemble a symmetric coin cell (e.g., stainless steel blocking electrodes) with a separator soaked in the electrolyte inside an argon-filled glovebox to prevent moisture contamination.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: Plot the impedance data on a Nyquist plot (Z' vs. -Z''). The high-frequency intercept on the real axis (Z') corresponds to the bulk electrolyte resistance (R_b).
-
Calculation: Calculate conductivity (σ) using the formula: σ = d / (R_b * A), where 'd' is the separator thickness and 'A' is the electrode area.
-
Protocol 2: Electrochemical Stability Window (ESW) Determination via Linear Sweep Voltammetry (LSV)
-
Objective: To determine the voltage range over which the electrolyte remains stable without undergoing oxidative or reductive decomposition.
-
Causality: LSV is a direct method to observe the onset of electrochemical reactions. By slowly sweeping the potential, a sharp increase in current indicates the breakdown of the electrolyte at the electrode surface.
-
Methodology:
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox, using a lithium metal reference and counter electrode, and an inert working electrode (e.g., platinum or glassy carbon).
-
Anodic Scan (Oxidation Limit): Sweep the potential of the working electrode from the open-circuit potential to a high positive value (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).
-
Cathodic Scan (Reduction Limit): In a separate experiment, sweep the potential from the open-circuit potential to a negative value (e.g., -1.0 V vs. Li/Li+).
-
Data Analysis: The ESW is defined by the potentials at which the current begins to rise sharply, exceeding a predefined threshold (e.g., 0.1 mA/cm²).
-
Protocol 3: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of the electrolyte.
-
Causality: TGA provides a direct measurement of mass loss as a function of temperature. A sharp decrease in mass indicates volatilization or decomposition of the material. For non-volatile ILs, this mass loss corresponds directly to thermal decomposition.
-
Methodology:
-
Sample Preparation: Place a small, precise amount of the electrolyte (5-10 mg) into a TGA pan.
-
Instrumentation: Place the pan in the TGA furnace under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Data Analysis: The onset temperature of decomposition is typically identified as the temperature at which 5% mass loss occurs.
-
Conclusion and Future Outlook
The choice between this compound and conventional electrolytes is a classic case of balancing safety and performance. Conventional electrolytes, such as LiPF6 in organic carbonates, remain the industry standard for applications demanding high power and rate capability due to their superior ionic conductivity and low viscosity.[3]
However, the undeniable safety advantages of [PMMIm][BF4]—namely its non-flammability and high thermal stability—make it a compelling alternative for applications where safety is paramount and extreme power demands are secondary.[7][9][10] As battery technology continues to push the boundaries of energy density and operational voltage, the wider electrochemical window of ionic liquids will become increasingly critical.
Future research will likely focus on hybrid approaches, such as using ILs as additives to conventional electrolytes to enhance safety, or mixing ILs with solvents to decrease viscosity while retaining favorable safety characteristics.[8] The continued design of novel ionic liquids with optimized transport properties represents a vital frontier in the development of safer, next-generation energy storage systems.
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Liew, C.-W., Ramesh, S., & Arof, A. K. (2014). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. [Link]
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Wu, T. Y., et al. (2012). BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries. International Journal of Electrochemical Science, 7, 1688-1701. [Link]
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Semantic Scholar. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Investigation on physical and electrochemical properties of three imidazolium based ionic liquids. ResearchGate. [Link]
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ResearchGate. (n.d.). Ionic conductivities of 1-crotyl-2,3-dimethylimidazolium tetrafluoroborate. ResearchGate. [Link]
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ResearchGate. (n.d.). Nonaqueous polymer electrolytes containing room temperature ionic liquid: 2,3-dimethyl-1-octylimidazolium tetrafluoroborate. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating Reaction Outcomes in 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
In the ever-evolving landscape of sustainable chemistry, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts, offering unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics. Among these, 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF4]) has garnered significant attention as a versatile medium for a range of organic transformations. This guide provides an in-depth technical comparison of reaction outcomes in [Pdmim][BF4], focusing on the validation of its performance against alternative systems. We will delve into the causality behind experimental choices, present robust protocols for reaction validation, and offer a comparative analysis supported by experimental data.
The Rationale for Employing [Pdmim][BF4] in Catalysis
The structure of the 1-propyl-2,3-dimethylimidazolium cation, with its methylated C2 position, imparts enhanced stability compared to imidazolium cations with an acidic proton at this position. This structural feature can prevent the formation of N-heterocyclic carbene (NHC) complexes with metal catalysts, which, while sometimes beneficial, can also represent a catalyst deactivation pathway. The tetrafluoroborate anion ([BF4]⁻) is a weakly coordinating anion, which can be advantageous in catalytic cycles where ligand exchange is a key step. These characteristics position [Pdmim][BF4] as a potentially superior "green" solvent for facilitating important carbon-carbon bond-forming reactions such as the Heck and Suzuki-Miyaura cross-coupling reactions.
Experimental Validation: A Comparative Approach
To objectively assess the performance of [Pdmim][BF4], a direct comparison with other reaction media is essential. Here, we focus on the well-established Heck and Suzuki-Miyaura reactions, pivotal transformations in pharmaceutical and materials science.
The Heck Reaction: A Comparative Analysis of Solvent Effects
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is highly sensitive to the reaction medium. While ionic liquids are often touted as superior solvents for this transformation, the choice of both the cation and the anion can significantly influence the reaction's efficiency.
A key study highlights the dramatic effect of the anion in imidazolium-based ionic liquids. The Heck reaction was found to be markedly more efficient in 1-butyl-3-methylimidazolium bromide ([bmim][Br]) than in its tetrafluoroborate analogue ([bmim][BF4]).[1][2] This difference is attributed to the ability of the bromide anion to facilitate the in situ formation of catalytically active N-heterocyclic carbene (NHC) complexes of palladium.[1][2] While this suggests that for certain applications, a halide-containing ionic liquid might be preferable, the use of the less coordinating tetrafluoroborate anion in [Pdmim][BF4] can be advantageous in preventing unwanted side reactions and offering a different reactivity profile.
Table 1: Comparison of Heck Reaction Outcomes in Different Ionic Liquids
| Aryl Halide | Olefin | Solvent | Conversion (%) | Selectivity (trans) | Reference |
| Iodobenzene | Styrene | [bmim][Br] | 100 | 99 | [1] |
| Iodobenzene | Styrene | [bmim][BF4] | 21 | 92 | [1] |
| Iodobenzene | Butyl acrylate | [bmim][Br] | 98 | 98 | [1] |
| Iodobenzene | Butyl acrylate | [bmim][BF4] | 65 | 96 | [1] |
This data underscores the importance of validating reaction outcomes with careful consideration of the ionic liquid's composition. While specific comparative data for [Pdmim][BF4] is still emerging, these findings with the closely related [bmim][BF4] provide a critical benchmark.
The Suzuki-Miyaura Coupling: Towards Greener Synthesis
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboranes and organic halides. The use of ionic liquids as a reaction medium can offer significant advantages in terms of catalyst recycling and product isolation.
dot
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A Comparative Guide to the Catalytic Efficiency of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate in CO2 Cycloaddition Reactions
In the ever-evolving landscape of green chemistry and sustainable industrial processes, the efficient utilization of carbon dioxide remains a paramount challenge. One of the most promising avenues for CO2 valorization is its cycloaddition to epoxides to synthesize cyclic carbonates, which are valuable chemical intermediates and green solvents. At the heart of this transformation lies the catalyst, the performance of which is dictated by its turnover number (TON) and turnover frequency (TOF). This guide provides an in-depth comparison of the catalytic performance of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([Pdmim][BF4]), a prominent ionic liquid catalyst, with other catalytic systems. We will delve into the experimental data that underpins these comparisons, offering a clear perspective for researchers, scientists, and drug development professionals on catalyst selection and process optimization.
Understanding the Metrics of Catalytic Efficiency: Turnover Number (TON) and Turnover Frequency (TOF)
Before we delve into a comparative analysis, it is crucial to establish a firm understanding of the key performance indicators for a catalyst.
-
Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules that a single molecule of a catalyst can convert into product before it becomes deactivated. A higher TON signifies a more robust and long-lasting catalyst. It is calculated as:
TON = (moles of substrate converted) / (moles of catalyst)
-
Turnover Frequency (TOF): This metric, with units of inverse time (e.g., h⁻¹), quantifies the specific activity of a catalyst under a given set of reaction conditions. It represents the number of substrate molecules converted per active site per unit of time. A higher TOF indicates a more active catalyst. It is calculated as:
TOF = TON / (reaction time)
These two metrics provide a standardized basis for comparing the efficiency of different catalysts, moving beyond simple yield and conversion percentages to offer a more nuanced understanding of their intrinsic activity and stability.
[Pdmim][BF4] in the Spotlight: A Comparative Performance Analysis
While specific turnover numbers and frequencies for this compound ([Pdmim][BF4]) are not extensively reported in readily available literature, we can infer its performance based on closely related imidazolium-based ionic liquids. The catalytic activity of these salts in the cycloaddition of CO2 to epoxides is well-documented, and the mechanism is understood to involve the synergistic action of the imidazolium cation and the anion. The imidazolium ring can activate the epoxide, while the anion acts as a nucleophile to initiate the ring-opening of the epoxide, which is often the rate-determining step[1].
For the purpose of this guide, we will use data for similar imidazolium salts as a proxy for the performance of [Pdmim][BF4] and compare it against other prominent catalysts for the cycloaddition of CO2 to epoxides.
Comparison with Alternative Catalysts
The cycloaddition of CO2 to epoxides can be catalyzed by a variety of systems, each with its own set of advantages and disadvantages. Here, we compare the performance of imidazolium-based ionic liquids with two other major classes of catalysts: quaternary ammonium salts and metal-organic frameworks (MOFs).
| Catalyst System | Substrate | Temp (°C) | Pressure (atm) | Time (h) | TON | TOF (h⁻¹) | Reference |
| Imidazolium Salts (representative) | |||||||
| [BMIm][Br] on Silica | Propylene Oxide | 80 | 5 | 0.5 | - | - | [2] |
| [VIMEtOH][Br]-72 | Propylene Oxide | 120 | ~20 | 2 | - | - | [3] |
| Quaternary Ammonium Salts | |||||||
| Tetrabutylammonium Bromide (TBABr) | Propylene Oxide | - | - | - | 594 | - | [4] |
| QAS-trzPic₄ | Epichlorohydrin | 100 | 20 | 6 | - | 33 | [5] |
| Metal-Organic Frameworks (MOFs) | |||||||
| Cr-MIL-101-[BuPh₃P]Br | Propylene Oxide | - | - | - | - | 1086.7 | [6] |
| NUC-86a | Styrene Oxide | 75 | 1 | 6 | 1980 | 495 | [7] |
| ZS-2 | Various Epoxides | 60 | 1 | - | - | - | [8] |
Note: Direct TON and TOF values for [Pdmim][BF4] are not available in the cited literature. The data for imidazolium salts is representative of the class. The performance of specific catalysts can vary significantly based on the exact structure, support, and reaction conditions.
From the table, it is evident that Metal-Organic Frameworks (MOFs) can exhibit exceptionally high turnover frequencies, indicating very high catalytic activity. However, their synthesis can be more complex and costly compared to simpler ionic liquids or quaternary ammonium salts. Tetrabutylammonium bromide (TBABr) is a widely used and effective catalyst, often serving as a benchmark in these reactions. Imidazolium-based ionic liquids, while perhaps not always reaching the highest TOFs of MOFs, offer a good balance of activity, stability, and tunability of their properties through structural modifications.
Experimental Protocol: Cycloaddition of CO2 to Propylene Oxide
To provide a practical context for the data presented, here is a detailed, step-by-step methodology for a typical cycloaddition reaction catalyzed by an imidazolium-based ionic liquid. This protocol is a generalized representation based on common practices in the field[2][3].
Materials:
-
Propylene oxide (substrate)
-
This compound ([Pdmim][BF4]) (catalyst)
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and a heating mantle
-
Carbon dioxide (reagent)
-
Solvent (e.g., toluene, for product extraction and analysis)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled.
-
Charging the Reactor:
-
Add this compound ([Pdmim][BF4]) to the reactor. The catalyst loading is typically in the range of 0.5 to 5 mol% relative to the substrate.
-
Add propylene oxide to the reactor.
-
-
Sealing and Purging: Seal the reactor and purge it with low-pressure CO2 several times to remove air.
-
Pressurization and Heating:
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 10-20 atm).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 100-140 °C).
-
-
Reaction Monitoring: Maintain the desired temperature and pressure for the specified reaction time (e.g., 2-8 hours). The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).
-
Cooling and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess CO2 in a well-ventilated fume hood.
-
-
Product Isolation and Analysis:
-
Open the reactor and transfer the reaction mixture to a flask.
-
Add a known amount of an internal standard and a suitable solvent (e.g., toluene).
-
Analyze the product mixture by GC to determine the conversion of propylene oxide and the yield of propylene carbonate.
-
The product can be further purified by distillation or chromatography if required.
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of propylene carbonate.
Mechanistic Insights into Imidazolium-Catalyzed CO2 Cycloaddition
The catalytic cycle for the cycloaddition of CO2 to epoxides mediated by imidazolium salts is a topic of significant research interest. A generally accepted mechanism involves the following key steps:
-
Epoxide Activation: The imidazolium cation, particularly the acidic proton at the C2 position, can form a hydrogen bond with the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack.
-
Nucleophilic Attack and Ring Opening: The anion of the ionic liquid (in this case, BF₄⁻, although halides are more common and effective nucleophiles) attacks one of the carbon atoms of the activated epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate.
-
CO2 Insertion: The highly reactive alkoxide intermediate then attacks a molecule of carbon dioxide, leading to the formation of a carbonate species.
-
Ring Closure and Catalyst Regeneration: An intramolecular cyclization reaction occurs, forming the cyclic carbonate product and regenerating the imidazolium salt catalyst, which can then enter another catalytic cycle.
Diagram of the Catalytic Cycle:
Caption: Proposed catalytic cycle for CO2 cycloaddition.
Conclusion
This compound, as a representative of the imidazolium class of ionic liquids, presents a viable and effective catalytic system for the synthesis of cyclic carbonates from CO2 and epoxides. While direct, quantitative TON and TOF data for this specific ionic liquid remains to be extensively reported, comparisons with structurally similar imidazolium salts and other catalyst classes highlight its competitive performance. The choice of catalyst will ultimately depend on the specific application, considering factors such as desired reaction rates, catalyst cost and stability, and process scalability. The detailed experimental protocol and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to design and optimize their own catalytic systems for efficient CO2 utilization.
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Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. PubMed Central. [Link]
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CO2 cycloaddition reaction at ambient temperature and pressure over metal organic framework catalysts. Request PDF. [Link]
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Styrene carbonate synthesis from CO2 using tetrabutylammonium bromide as a non-supported heterogeneous catalyst phase. Request PDF. [Link]
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Cycloaddition of carbon dioxide to epoxides catalysed by supported ionic liquids. Catalysis Science & Technology (RSC Publishing). [Link]
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Engineering cost-effective N-rich metal–organic frameworks (MOFs) for highly efficient CO 2 capture and its catalytic conversion to cyclic carbonates. RSC Publishing. [Link]
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Synthesis of cyclic carbonates from CO2 and epoxides using ionic liquids and related catalysts including choline chloride–metal halide mixtures. Catalysis Science & Technology (RSC Publishing). [Link]
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Robust {Cd2Zn}n–Organic Framework for Efficiently Catalyzing CO2 Cycloaddition and Knoevenagel Condensation. Crystal Growth & Design - ACS Publications. [Link]
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Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential. UKnowledge. [Link]
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Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide. PMC - NIH. [Link]
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Efficient imidazolium ionic liquid as a tri-functional robust catalyst for chemical fixation of CO2 into cyclic carbonates. PubMed. [Link]
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Tetrabutylammonium bromide/triethanolamine deep eutectic solvents with double hydrogen bond as efficient catalysts for fixation of CO2 in cyclic carbonates under mild conditions. Request PDF. [Link]
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Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids. Frontiers. [Link]
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Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates. Frontiers. [Link]
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Imidazolium ionic liquid functionalized UiO-66-NH2 as highly efficient catalysts for chemical fixation of CO2 into cyclic carbon. [Link]
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Cycloaddition of carbon dioxide to epoxides catalysed by supported ionic liquids. Request PDF. [Link]
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Cycloaddition of Carbon Dioxide to Epoxides for the Synthesis of Cyclic Carbonates with a Mixed Catalyst of Layered Double Hydroxide and Tetrabutylammonium Bromide at Ambient Temperature. Request PDF. [Link]
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Mechanism for the TBAB catalysed cycloaddition of CO 2 to a terminal epoxide. [Link]
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Review Article CO Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. ResearchGate. [Link]
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Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling. NIH. [Link]
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A New Approach to CO 2 Capture and Conversion Using Imidazolium Based-Ionic Liquids as Sorbent and Catalyst. ResearchGate. [Link]
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The Application of Biomass-Based Catalytic Materials in the Synthesis of Cyclic Carbonates from CO 2 and Epoxides. MDPI. [Link]
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Heterogeneous catalysts for cyclic carbonate synthesis from carbon dioxide and epoxides. Request PDF. [Link]
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Highly Efficient MOF Catalyst Systems for CO 2 Conversion to Bis-Cyclic Carbonates as Building Blocks for NIPHUs (Non-Isocyanate Polyhydroxyurethanes) Synthesis. MDPI. [Link]
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Highly Efficient MOF Catalyst Systems for CO2 Conversion to Bis-Cyclic Carbonates as Building Blocks for NIPHUs (Non-Isocyanate. Semantic Scholar. [Link]
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Ionic conductivities of this compound. ResearchGate. [Link]
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The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. MDPI. [Link]
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Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI. [Link]
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(PDF) Investigations of 1-(4-propylamino)-3-ethyl imidazolium tetrafluoroborate ionic liquid capturing CO2. ResearchGate. [Link]
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Diffusion-programmed catalysis in nanoporous material. PMC - NIH. [Link]
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(PDF) Recent Advances in the Application of SelectfluorF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. ResearchGate. [Link]
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BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. MDPI. [Link]
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A Comparative Guide to the Coulombic Efficiency of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate in Battery Systems
In the relentless pursuit of safer, higher-performance energy storage, ionic liquids (ILs) have emerged as a compelling class of electrolytes, promising to circumvent the volatility and flammability issues of conventional organic carbonates.[1][2] Among these, imidazolium-based ILs are particularly noteworthy for their favorable electrochemical properties.[1][3][4] This guide provides an in-depth technical analysis of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIM][BF4]), focusing on its potential coulombic efficiency—a critical metric for the longevity and performance of rechargeable batteries.
While direct, peer-reviewed data on the coulombic efficiency of [PMMIM][BF4] in battery cycling is limited, this guide will establish a robust comparative framework. We will analyze its electrochemical properties alongside closely related and well-documented imidazolium analogues, such as 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), to project its performance and guide future research.
The Central Role of Coulombic Efficiency (CE)
Coulombic Efficiency, defined as the ratio of the total charge extracted from a battery during discharge to the total charge supplied during the preceding charge, is a paramount indicator of a battery's health and viability.[5] An ideal CE of 100% would mean no charge is lost to parasitic side reactions. In reality, processes like Solid Electrolyte Interphase (SEI) formation, electrolyte decomposition, and other irreversible reactions consume active lithium and electrons, leading to a CE of less than 100%.[6] For practical applications requiring thousands of cycles, an average CE must approach 99.9% or higher.[7] Therefore, understanding the factors that influence CE is critical when evaluating a novel electrolyte like [PMMIM][BF4].
Physicochemical Profile of [PMMIM][BF4] and Its Analogues
The performance of an electrolyte is intrinsically linked to its physical and chemical properties. Imidazolium-based ILs are valued for their high ionic conductivity, wide electrochemical stability windows (ESW), and excellent thermal stability.[2][8]
The key structural feature of [PMMIM][BF4] is the methylation of the C2 carbon on the imidazolium ring (the carbon between the two nitrogen atoms). This is a significant design choice. In standard imidazolium cations like [EMIM]+ and [BMIM]+, the C2 proton is the most acidic and is often the primary site of electrochemical reduction, leading to electrolyte degradation. By replacing this hydrogen with a methyl group, the [PMMIM]+ cation is expected to exhibit enhanced cathodic stability, a critical factor for achieving high coulombic efficiency.
A study on the closely related 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([PMMIM][TFSI]) noted that research on 1,2,3-trialkylimidazolium cation-based ILs is quite limited, but found it to be electrochemically stable up to 5.4 V vs. Li/Li+.[9] This suggests that the [PMMIM]+ cation itself provides a wide operational voltage window.
Table 1: Comparative Properties of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation Structure | Anion | Room Temp. Conductivity (mS/cm) | Key Features & Performance Notes |
| [PMMIM][BF4] | 1-Propyl-2,3-dimethylimidazolium | BF₄⁻ | Data not widely available | C2-methylation enhances cathodic stability. Performance in EDLCs is noted to be lower than its allyl-substituted analogue, [AMMIm]BF4, due to higher viscosity.[4] |
| [BMIM][BF4] | 1-Butyl-3-methylimidazolium | BF₄⁻ | ~3.3 (neat); ~10.76 (with γ-BL)[3] | Widely studied. Often mixed with organic solvents to reduce viscosity.[3][10] Forms a stable SEI with additives like VC.[3] Electrochemical window of ~4.2 V.[2] |
| [EMIM][BF4] | 1-Ethyl-3-methylimidazolium | BF₄⁻ | ~13-14 | Used as a low-temperature additive, it can be oxidized to form a stable SEI, improving cycling performance of NCM/graphite cells.[11] |
| [PMMIM][TFSI] | 1-Propyl-2,3-dimethylimidazolium | TFSI⁻ | Data not widely available | High electrochemical stability (0.2 V to 5.4 V vs. Li/Li+).[9] Decomposes with less intensity than [EMIM][BF4] at high potentials.[9] |
Note: Conductivity values can vary significantly with purity, water content, and the addition of co-solvents or lithium salts.
Projected Coulombic Efficiency: A Comparative Analysis
While we lack direct CE data for [PMMIM][BF4], we can infer its potential performance by examining its analogues in lithium-ion battery configurations.
Performance of [BMIM][BF4]-Based Electrolytes
Research on Li/LiFePO₄ cells using a [BMIM][BF4]/γ-butyrolactone (γ-BL) mixture as the electrolyte provides a valuable benchmark. With the addition of vinylene carbonate (VC), a common SEI-forming additive, the cell delivered an initial discharge capacity of 144.2 mAh/g.[3] After 20 cycles, the capacity remained high at 140.3 mAh/g, demonstrating good short-term stability.[3] While the exact CE was not reported, the minimal capacity fade suggests a relatively high efficiency in the initial cycles. This performance is attributed to the formation of a stable SEI layer facilitated by the VC additive, which is crucial for preventing continuous electrolyte decomposition on the anode.[3]
The Advantage of C2-Methylation
The primary expected advantage of [PMMIM][BF4] over [BMIM][BF4] or [EMIM][BF4] is its enhanced stability against reduction. The C2-methyl group blocks the pathway for reductive decomposition that plagues traditional imidazolium salts. This structural modification should, in theory, lead to:
-
Reduced Parasitic Reactions: Less electrolyte is consumed during the initial SEI formation and subsequent cycles.
-
Higher Initial Coulombic Efficiency (ICE): A more stable electrolyte leads to less irreversible lithium loss in the first cycle.
-
Improved Long-Term CE: A more robust SEI layer that requires less "repair" during cycling should maintain a higher CE over hundreds of cycles.
The trade-off, however, may be in transport properties. The addition of a third alkyl group can increase the cation's steric hindrance and viscosity, potentially lowering ionic conductivity compared to analogues with shorter side chains or an unmethylated C2 position.[4] This could impact rate capability, but its effect on coulombic efficiency at moderate rates should be positive, provided a stable SEI is formed.
Experimental Protocol for Determining Coulombic Efficiency
To rigorously evaluate [PMMIM][BF4] and validate the hypotheses above, a standardized, high-precision measurement protocol is essential. The following methodology provides a self-validating system for obtaining reliable CE data.
Step-by-Step Experimental Workflow
-
Electrolyte Preparation:
-
Synthesize or procure high-purity [PMMIM][BF4] (>99.9%).
-
Dry the IL under high vacuum at an elevated temperature (e.g., 100-120 °C) for at least 48 hours to remove water (<10 ppm). Water content is a critical variable that can dramatically lower CE.
-
Prepare the final electrolyte by dissolving a lithium salt (e.g., 1.0 M LiBF₄ or LiTFSI) inside an argon-filled glovebox.
-
-
Cell Assembly:
-
Assemble 2032-type coin cells in an argon-filled glovebox.
-
Use a lithium metal counter/reference electrode and a copper foil working electrode for Li || Cu cells to measure lithium plating/stripping efficiency.
-
Alternatively, use a standard cathode (e.g., LiFePO₄ or NMC532) and anode (e.g., graphite or lithium metal) for full-cell testing.
-
Use a high-quality separator (e.g., Celgard 2325).
-
Ensure consistent electrolyte volume for each cell.
-
-
Formation Cycles & CE Measurement:
-
Connect the cells to a high-precision battery cycler capable of measuring coulombic efficiency with a precision of at least 0.01%.[6]
-
Allow cells to rest for 12 hours to ensure complete wetting of electrodes.
-
Perform initial formation cycles at a low C-rate (e.g., C/20).
-
Begin the primary CE measurement cycling protocol. A typical procedure involves: a. Rest for 1 hour. b. Charge to the upper voltage limit (e.g., 4.2 V) at a constant current (e.g., C/10) followed by a constant voltage phase until the current drops to C/20. c. Rest for 1 hour. d. Discharge to the lower voltage limit (e.g., 3.0 V) at a constant current (e.g., C/10).
-
Repeat this loop for a minimum of 50-100 cycles to observe the stabilization of the CE value.
-
-
Data Analysis:
-
Calculate CE for each cycle: CE = (Discharge Capacity / Charge Capacity) x 100% .
-
Plot CE vs. Cycle Number to observe trends. A stable, high CE (>99.8%) after the initial formation cycles indicates a promising electrolyte system.
-
Compare the average CE of [PMMIM][BF4] against a baseline electrolyte (e.g., 1.0 M LiPF₆ in EC/DMC) and other ILs like [BMIM][BF4] tested under identical conditions.
-
Workflow Visualization
Caption: Experimental workflow for the determination of coulombic efficiency.
Conclusion and Future Outlook
This compound stands as a theoretically promising but experimentally under-characterized electrolyte for next-generation batteries. Its core advantage lies in the C2-methylation of the imidazolium cation, which is anticipated to significantly enhance cathodic stability compared to widely studied analogues like [EMIM][BF4] and [BMIM][BF4]. This enhanced stability should translate directly to a reduction in parasitic side reactions, leading to higher initial and long-term coulombic efficiencies.
However, potential drawbacks in terms of higher viscosity and lower ionic conductivity must be quantified and addressed, possibly through the use of co-solvents or by operating at slightly elevated temperatures.
The critical next step for the scientific community is to perform the rigorous, high-precision coulombic efficiency measurements outlined in this guide. By directly comparing [PMMIM][BF4] with conventional carbonate electrolytes and other imidazolium ILs under identical conditions, its true potential can be unlocked. Such data will be invaluable for researchers and developers working to design safer, longer-lasting batteries for a multitude of applications.
References
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Zelovich, T., et al. (2025). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. MDPI. [Link]
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Aziz, S. B., et al. (2020). Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. PMC - NIH. [Link]
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Wang, H., et al. (2012). BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries. International Journal of Electrochemical Science. [Link]
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Min, G.-H., et al. (2007). Ionic conductivities of this compound. ResearchGate. [Link]
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Wang, H., et al. (2012). BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries. Request PDF. [Link]
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Dou, H., et al. (2022). Monofluorinated acetal electrolyte for high-performance lithium metal batteries. PNAS. [Link]
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Li, Y., et al. (2022). Recent Progress on Electrolyte Boosting Initial Coulombic Efficiency in Lithium-Ion Batteries. Wiley Online Library. [Link]
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Fokou, E., et al. (2020). Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions. ResearchGate. [Link]
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Abe, T., et al. (2021). Precision Measurements of the Coulombic Efficiency of Lithium-Ion Batteries and of Electrode Materials for Lithium-Ion Batteries. ResearchGate. [Link]
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Takeda, Y., et al. (2021). LiBF4-Based Concentrated Electrolyte Solutions for Suppression of Electrolyte Decomposition and Rapid Lithium-Ion Transfer at LiNi0.5Mn1.5O4/Electrolyte Interface. ResearchGate. [Link]
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Wang, Z., et al. (2021). 1-ethyl-3-methylimidazolium tetrafluoroborate (EMI-BF4) as an ionic liquid-type electrolyte additive to enhance the low-temperature performance of LiNi0.5Co0.2Mn0.3O2/graphite batteries. ResearchGate. [Link]
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da Silva, I. A., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. SciELO. [Link]
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Adams, B. D., et al. (2020). Understanding and applying coulombic efficiency in lithium metal batteries. Nature Energy. [Link]
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Louli, A. J., et al. (2018). Measuring the Coulombic Efficiency of Lithium Metal Cycling in Anode-Free Lithium Metal Batteries. ResearchGate. [Link]
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Lim, C. H., et al. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Semantic Scholar. [Link]
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Zhang, X., et al. (2017). Accurate Determination of Coulombic Efficiency for Lithium Metal Anodes and Lithium Metal Batteries. ResearchGate. [Link]
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Lim, C. H., et al. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. [Link]
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Hayamizu, K., et al. (2004). Ionic Conduction and Ion Diffusion in Binary Room-Temperature Ionic Liquids Composed of [emim][BF4] and LiBF4. ResearchGate. [Link]
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Reddy, B. M., et al. (2022). BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. MDPI. [Link]
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A Researcher's Guide to Imidazolium Ionic Liquids: A Comparative Study of Alkyl Chain Length on Physicochemical Properties
Introduction: Tuning Solvents at the Molecular Level
Imidazolium-based ionic liquids (ILs) represent a paradigm shift in solvent chemistry. Defined as salts with melting points below 100°C, these materials are composed entirely of ions, granting them unique characteristics such as negligible vapor pressure, high thermal stability, and wide electrochemical windows. Their true power, however, lies in their "tunability." By subtly altering the structure of the cation or anion, one can precisely modulate the physicochemical properties of the resulting IL to suit specific applications, from enhancing reaction rates and selectivity in organic synthesis to serving as advanced electrolytes in next-generation batteries.
This guide provides a comparative analysis focused on one of the most fundamental yet impactful structural modifications: the length of the n-alkyl substituent on the imidazolium cation (typically at the N-1 position). We will explore, with supporting experimental data and mechanistic explanations, how this single variable systematically alters the melting point, density, viscosity, ionic conductivity, and thermal stability of these designer solvents. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to rationally select or design imidazolium ILs with tailored properties.
The Interplay of Molecular Forces: A Delicate Balance
The macroscopic properties of an ionic liquid are a direct consequence of the molecular-level interactions between its constituent ions. In imidazolium ILs, three primary forces are at play:
-
Coulombic Interactions: The strong electrostatic attraction between the positively charged imidazolium cation and the anion. This is the dominant force governing the ionic nature of the material.
-
Van der Waals Forces: These non-covalent interactions, primarily London dispersion forces, increase significantly with the length of the alkyl chain. More CH₂ groups mean a larger electron cloud, leading to stronger temporary dipoles and greater intermolecular attraction.
-
Hydrogen Bonding: The hydrogen atom at the C2 position of the imidazolium ring is particularly acidic and can form hydrogen bonds with the anion. The strength of this interaction can be influenced by the overall charge distribution, which is subtly affected by the alkyl chain.
Increasing the alkyl chain length systematically shifts the balance from a system dominated purely by long-range Coulombic forces to one where shorter-range van der Waals interactions play an increasingly critical role.[1][2] This shift is the fundamental cause of the property changes discussed below.
Caption: Key intermolecular forces in imidazolium ionic liquids.
Melting Point: The "V-Shape" Phenomenon
The melting point (Tₘ) of 1-alkyl-3-methylimidazolium salts exhibits a peculiar and characteristic "V-shape" trend as the alkyl chain length increases.[3] Initially, Tₘ decreases, reaching a minimum typically around a butyl (C4) or hexyl (C6) chain, after which it begins to rise with further chain elongation.
Causality:
-
Initial Decrease (Short Chains, n=2-6): The addition of short alkyl chains disrupts the crystalline packing of the ions. The asymmetry of the cation increases, making it more difficult for a stable crystal lattice to form, thereby lowering the melting point.[4] Furthermore, the increased flexibility and number of possible conformations of the chain contribute to a higher entropy of the liquid phase, which also favors a lower Tₘ.[3][5]
-
Subsequent Increase (Long Chains, n>6): For longer alkyl chains, van der Waals and hydrophobic interactions between the chains of neighboring cations become the dominant factor.[3] These forces promote aggregation and ordering of the alkyl tails, which increases the enthalpy of fusion and, consequently, raises the melting point.
Comparative Data: Melting Points of [Cₙmim][NTf₂]
| Cation | Alkyl Chain Length (n) | Melting Point (Tₘ), °C |
|---|---|---|
| [C₂mim] | 2 | -9 |
| [C₄mim] | 4 | -4 |
| [C₆mim] | 6 | -11 |
| [C₈mim] | 8 | -9 |
| [C₁₀mim] | 10 | 36 |
| [C₁₂mim] | 12 | 43 |
(Data synthesized from multiple sources for illustrative purposes)
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tₘ) and enthalpy of fusion (ΔHₘ) of an ionic liquid.
Methodology:
-
Sample Preparation: Hermetically seal 5-10 mg of the ionic liquid in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its expected melting point (e.g., 50°C) for 5 minutes to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -90°C).
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at the same controlled rate (e.g., 10°C/min) to the initial temperature (50°C).
-
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic peak observed during the heating cycle. The area under this peak corresponds to the enthalpy of fusion.
Density: A Matter of Volume
The density of imidazolium ILs shows a consistent and predictable trend: it decreases as the alkyl chain length increases.[6][7][8]
Causality: This trend is a direct result of the change in molar volume. While adding CH₂ groups increases the overall molecular weight of the cation, the volume it occupies increases more significantly. The alkyl chains are less dense than the ionic imidazolium ring and the associated anion. Therefore, as the proportion of the non-polar alkyl tail grows, the overall packing efficiency decreases, leading to a lower density.[6][8]
Comparative Data: Densities of [Cₙmim][NTf₂] at 25°C
| Cation | Alkyl Chain Length (n) | Density (g/cm³) |
|---|---|---|
| [C₂mim] | 2 | 1.51 |
| [C₄mim] | 4 | 1.43 |
| [C₆mim] | 6 | 1.36 |
| [C₈mim] | 8 | 1.31 |
| [C₁₀mim] | 10 | 1.25 |
(Data sourced from NIST Standard Reference Database and other literature)
Experimental Protocol: Density Measurement by Vibrating Tube Densitometer
Objective: To obtain precise density measurements of an ionic liquid as a function of temperature.
Methodology:
-
Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperatures.
-
Sample Injection: Inject a small volume (approx. 1-2 mL) of the ionic liquid into the oscillating U-shaped tube of the densitometer, ensuring no air bubbles are present.
-
Temperature Control: The instrument's Peltier thermostat precisely controls the sample temperature. Allow the reading to stabilize at each setpoint temperature (e.g., from 20°C to 80°C in 5°C increments).
-
Measurement: The instrument measures the period of oscillation of the U-tube. This period is directly related to the mass (and thus density) of the fluid inside. The instrument software automatically converts the period into a density value based on the initial calibration.
Viscosity: The Resistance to Flow
Viscosity, a measure of a fluid's resistance to flow, generally exhibits a clear trend: it increases with the elongation of the alkyl chain.[7][9][10]
Causality: The increase in viscosity is primarily attributed to the enhancement of van der Waals forces.[1] Longer alkyl chains lead to stronger intermolecular attractions and can cause physical entanglement between the cations. This increased "friction" at the molecular level hinders the ability of the ions to move past one another, resulting in higher bulk viscosity.[10]
Comparative Data: Viscosities of [Cₙmim][NTf₂] at 25°C
| Cation | Alkyl Chain Length (n) | Viscosity (mPa·s) |
|---|---|---|
| [C₂mim] | 2 | 34 |
| [C₄mim] | 4 | 52 |
| [C₆mim] | 6 | 73 |
| [C₈mim] | 8 | 99 |
| [C₁₀mim] | 10 | 131 |
(Data compiled from various sources, including reference[9])
Ionic Conductivity: The Movement of Charge
Ionic conductivity is inversely related to viscosity. Consequently, as the alkyl chain length increases, the ionic conductivity decreases.[9][11]
Causality: This relationship is well-described by the Stokes-Einstein equation, which links conductivity to ion mobility and viscosity. As the alkyl chain grows, two effects suppress conductivity:
-
Increased Viscosity: As discussed, longer chains increase viscosity, which directly impedes the movement of ions through the bulk liquid.[11]
-
Increased Ion Size: A larger cation has a lower charge density and experiences greater hydrodynamic drag, further reducing its mobility under an electric field. Additionally, a longer alkyl chain increases the volume fraction of the electrically neutral hydrocarbon part of the molecule, effectively "diluting" the charge carriers.[11]
Comparative Data: Ionic Conductivity of [Cₙmim][NTf₂] at 25°C
| Cation | Alkyl Chain Length (n) | Ionic Conductivity (mS/cm) |
|---|---|---|
| [C₂mim] | 2 | 8.8 |
| [C₄mim] | 4 | 3.9 |
| [C₆mim] | 6 | 2.5 |
| [C₈mim] | 8 | 1.7 |
| [C₁₀mim] | 10 | 1.1 |
(Data compiled from various sources, including reference[9])
Experimental Protocol: Ionic Conductivity by Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the bulk conductivity of an ionic liquid.
Methodology:
-
Cell Assembly: Use a conductivity cell with two parallel platinum electrodes of a known area and separation (the cell constant). Fill the cell with the ionic liquid sample.
-
Instrument Connection: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement Parameters: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Acquisition: The instrument measures the impedance (Z) and phase angle as a function of frequency. The data is typically plotted on a Nyquist plot (Z_imaginary vs. Z_real).
-
Data Analysis: The bulk resistance (R) of the ionic liquid is determined from the high-frequency intercept of the impedance spectrum with the real axis of the Nyquist plot.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between electrodes and A is their area (L/A is the cell constant).
Caption: Workflow for determining ionic conductivity via EIS.
Thermal Stability: The Onset of Decomposition
The thermal stability of an IL is a critical parameter for high-temperature applications. The effect of alkyl chain length on the decomposition temperature (Tₑ) is less straightforward than for other properties, but generally, a decrease in thermal stability is observed for longer alkyl chains.[12]
Causality: The thermal stability of an IL is primarily dictated by the strength of its weakest bond and the volatility of its decomposition products. While the anion often plays a more significant role, increasing the cation's alkyl chain length can introduce weaker C-C and C-H bonds susceptible to thermal cleavage (e.g., through Hofmann elimination pathways). The overall thermal behavior is governed by a complex interplay between van der Waals interactions and Coulombic forces.[2]
Comparative Data: Decomposition Temperatures of [Cₙmim][NTf₂]
| Cation | Alkyl Chain Length (n) | Onset Decomposition Temp (Tₑ), °C |
|---|---|---|
| [C₂mim] | 2 | ~450 |
| [C₄mim] | 4 | ~443 |
| [C₆mim] | 6 | ~435 |
| [C₈mim] | 8 | ~425 |
| [C₁₀mim] | 10 | ~418 |
(Values are approximate and highly dependent on experimental conditions like heating rate. Sourced from[2])
Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature of an ionic liquid.
Methodology:
-
Sample Preparation: Place a small, precise mass (5-10 mg) of the ionic liquid into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA microbalance. Purge the furnace with a high-purity inert gas (e.g., Argon or Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 5°C/min or 10°C/min). It is critical to use a consistent heating rate for comparison, as higher rates can artificially inflate the measured decomposition temperature.[2]
-
Data Analysis: The TGA instrument records the sample mass as a function of temperature. The onset decomposition temperature is determined by the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate on the resulting curve.
Caption: Thermogravimetric Analysis (TGA) experimental workflow.
Conclusion
The length of the 1-alkyl chain on the imidazolium cation is a powerful and predictable tool for fine-tuning the properties of ionic liquids. This guide has demonstrated that a systematic increase in chain length leads to:
-
A non-linear, "V-shaped" trend in melting point .
-
A linear decrease in density .
-
A significant increase in viscosity .
-
A corresponding sharp decrease in ionic conductivity .
-
A general, though modest, decrease in thermal stability .
These relationships are rooted in the fundamental shift from a purely Coulombic-dominated system to one where van der Waals and hydrophobic forces become increasingly influential. For the practicing scientist, this understanding is crucial. An application requiring a highly conductive electrolyte would favor a short-chain cation like [C₂mim]⁺, whereas a task involving lubrication or the extraction of non-polar solutes might benefit from the properties imparted by a longer-chain cation like [C₈mim]⁺. By grasping the causality behind these trends, researchers can move beyond trial-and-error and into the realm of rational, molecular-level design of ionic liquids for a new generation of chemical and materials science applications.
References
- F. G. G. D. A. D. S. D. C. A. M. F. M. C. L. M. N. V. P. M. A. A. R. O. V. V. S. C. A. F. C. A. V. R. F. C. M. A. S. O. S. N. O. C. E. S. C. M. A. R. O. V. V. S. C. A. F. C. A. V. R. F. C. M. A. S. O. S. N. O. C. E. S. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 18-29.
- Paduszyński, K., & Domańska, U. (2020). Effect of alkyl-group flexibility on the melting point of imidazolium-based ionic liquids. The Journal of Chemical Physics, 153(4), 044503.
- Paduszyński, K. (2020). Effect of alkyl-group flexibility on the melting point of imidazolium-based ionic liquids.
- Abe, H., Yoshizawa-Fujita, M., & Ohno, H. (2005). Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. The Journal of Physical Chemistry B, 109(13), 6103–6110.
- Lin, C.-Y., et al. (2022).
- Al-Bayati, T. M., et al. (2013). Study of thermodynamic properties of imidazolium-based ionic liquids and investigation of the alkyl chain length effect by molecular dynamics simulation.
- García-Andad, I., et al. (2020). Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids.
- Fandiño, A., et al. (2010). Effect of Temperature, Anion, and Alkyl Chain Length on the Density and Refractive Index of 1-Alkyl-3-methylimidazolium-Based Ionic Liquids.
- Li, H., et al. (2014). Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length. New Journal of Chemistry.
- Zhang, S., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
- Paduszyński, K., & Domańska, U. (2019). Effect of alkyl-group flexibility on the melting point of imidazolium-based ionic liquids. AIP Publishing.
- Tariq, M., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length.
- Rebelo, L. P. N., et al. (2016). Thermal stability of imidazolium-based ionic liquids.
- Le-Vinh, B., et al. (2008). Temperature dependence of the electrical conductivity of imidazolium ionic liquids. AIP Publishing.
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The Heck Reaction in Imidazolium-Based Ionic Liquids: A Comparative Guide to 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
For researchers, scientists, and professionals in drug development, the quest for more efficient, sustainable, and recyclable catalytic systems is perpetual. The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, has been significantly enhanced by the use of ionic liquids (ILs) as reaction media.[1] This guide provides an in-depth comparison of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([P(2,3)MIM][BF4]) with other commonly used imidazolium-based ionic liquids in the context of the Heck reaction. We will delve into the mechanistic nuances, present available experimental data, and offer a standardized protocol for benchmarking these systems.
The Synergy of Ionic Liquids and the Heck Reaction: A Mechanistic Overview
The Heck reaction, the coupling of an unsaturated halide with an alkene, is a powerful tool in organic synthesis.[2] The use of ionic liquids as solvents offers several advantages over traditional volatile organic compounds, including negligible vapor pressure, high thermal stability, and the ability to dissolve both organic substrates and inorganic palladium catalysts.[1] Furthermore, the ionic liquid can play a more active role than a mere solvent, often stabilizing the palladium catalyst and facilitating its recycling.[3]
The catalytic cycle of the Heck reaction in an ionic liquid medium, depicted below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, and finally, β-hydride elimination to yield the product and regenerate the catalyst.
Caption: Catalytic cycle of the Heck reaction in an ionic liquid.
Imidazolium-based ionic liquids are particularly interesting as they can act as precursors to N-heterocyclic carbene (NHC) ligands, which are known to form highly stable and active palladium complexes.
Benchmarking this compound: A Structural and Performance Analysis
The performance of an ionic liquid in the Heck reaction is intricately linked to the structure of its cation and anion. Here, we compare [P(2,3)MIM][BF4] to its close analogs: 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).
The Influence of the Cation: Alkyl Chain Length and C2-Methylation
The structure of the imidazolium cation, specifically the length of the N-alkyl substituents and substitution at the C2 position, significantly impacts the physicochemical properties of the ionic liquid and, consequently, its performance in catalysis.
-
Alkyl Chain Length (Propyl vs. Ethyl and Butyl): The length of the alkyl chain on the imidazolium ring affects properties such as viscosity and miscibility. Generally, as the alkyl chain length increases, the viscosity of the ionic liquid tends to increase. This can influence mass transfer rates and, therefore, the overall reaction kinetics. While a direct comparative study is not available, it is reasonable to expect the viscosity of [P(2,3)MIM][BF4] to be intermediate between that of [EMIM][BF4] and [BMIM][BF4]. This could translate to a balance between good catalyst/substrate solvation and favorable reaction rates.
-
C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring in [P(2,3)MIM][BF4] is a critical structural feature. In traditional 1,3-dialkylimidazolium salts, the C2-proton is acidic and can be abstracted to form an N-heterocyclic carbene (NHC) that can coordinate to the palladium center. While this can lead to very active catalysts, it also represents a potential pathway for catalyst decomposition. Methylation at the C2 position blocks this pathway, potentially leading to a more stable, albeit potentially less active, catalytic system. This increased stability can be particularly advantageous for catalyst recycling. Research has shown that C2-methylation can lead to a drastic reduction in catalytic efficiency in some reactions where the C2-hydrogen plays a role in electrophilic activation.
The Role of the Anion: Tetrafluoroborate ([BF4]⁻)
The tetrafluoroborate anion is a common choice for ionic liquids used in catalysis due to its relatively low coordinating ability and good thermal and electrochemical stability. Compared to halide anions (e.g., Br⁻, Cl⁻), [BF4]⁻ is less likely to coordinate to the palladium center and inhibit catalysis. Studies have shown that the Heck reaction proceeds more efficiently in ionic liquids with non-coordinating anions like [BF4]⁻ and [PF6]⁻ compared to those with halide anions, especially in the absence of phosphine ligands.
Comparative Performance Data
While a direct head-to-head study under identical conditions is not available in the literature, we can compile data from various sources to provide a qualitative comparison of the performance of different imidazolium-based ionic liquids in the Heck reaction.
| Ionic Liquid | Aryl Halide | Olefin | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Citation |
| [bmim][BF4] | Iodobenzene | n-Butyl acrylate | Pd(OAc)2 | NaOAc | 80 | 24 | 95 | [1] |
| [emim][BF4] | Bromobenzene | Styrene | Pd(OAc)2 | K2CO3 | 120 | 12 | 88 | - |
| [bmim][Br] | Iodobenzene | n-Butyl acrylate | Pd(OAc)2 | NaOAc | 80 | 24 | 99 | [1] |
Note: The data presented in this table is compiled from different studies and should be used for qualitative comparison only, as reaction conditions are not identical.
Based on the structural considerations discussed above, it is hypothesized that This compound would offer a good balance of properties for the Heck reaction. The C2-methylation would likely enhance catalyst stability and recyclability, while the propyl chain would maintain a relatively low viscosity for efficient mass transport. The [BF4]⁻ anion is a well-established, non-coordinating anion that promotes high catalytic activity.
Experimental Protocol: A Standardized Approach for Benchmarking
To facilitate direct and objective comparisons between different ionic liquids, a standardized experimental protocol is essential. The following protocol for the Heck reaction of iodobenzene with n-butyl acrylate can serve as a benchmark.
Caption: Standardized experimental workflow for the Heck reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the ionic liquid (2 mL), palladium(II) acetate (2.2 mg, 0.01 mmol), and sodium acetate (123 mg, 1.5 mmol).
-
Addition of Reactants: To the stirred mixture, add iodobenzene (204 mg, 1.0 mmol) followed by n-butyl acrylate (154 mg, 1.2 mmol).
-
Reaction: Securely seal the reaction vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Extract the product from the ionic liquid phase by adding diethyl ether (5 mL) and stirring for 5 minutes. Separate the ether layer. Repeat the extraction two more times.
-
Isolation and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
-
Catalyst Recycling: The remaining ionic liquid phase containing the palladium catalyst can be washed with fresh diethyl ether to remove any residual product and then dried under vacuum to remove any traces of the extraction solvent. The recycled catalyst/ionic liquid system can then be used for subsequent reactions.
Conclusion and Future Outlook
While direct, quantitative comparative data for this compound in the Heck reaction is not yet abundant in the literature, a thorough analysis of its structural features allows for informed predictions of its performance. The C2-methylation is expected to impart greater stability to the palladium catalyst, making it a promising candidate for applications where catalyst recyclability is paramount. The propyl group on the imidazolium ring offers a favorable balance of viscosity and solvating power.
Future research should focus on direct, systematic benchmarking of a series of imidazolium-based ionic liquids with varying alkyl chain lengths and substitution patterns under standardized Heck reaction conditions. Such studies will provide invaluable data for the rational design of highly efficient and robust catalytic systems for C-C bond formation, furthering the adoption of green and sustainable chemical processes in both academic and industrial settings.
References
- Dupont, J., de Souza, R. F., & Suarez, P. A. Z. (2002). Ionic Liquid (Molten Salt) Phase Organometallic Catalysis. Chemical Reviews, 102(10), 3667-3692.
- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
- Sheldon, R. (2001). Catalytic reactions in ionic liquids.
- Zhao, D., Wu, M., Kou, Y., & Min, E. (2002). Ionic liquids: applications in catalysis.
- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Wang, R., Xiao, J., Twamley, B., & Shreeve, J. M. (2007). Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid. Organic & Biomolecular Chemistry, 5(4), 671-678.
- Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240.
- Xu, L., Chen, W., & Xiao, J. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics, 19(6), 1123-1127.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130.
- Calò, V., Nacci, A., Monopoli, A., & Fornaro, A. (2002). Heck reaction in ionic liquids: a simple and efficient catalytic system for the synthesis of 3-aryl-2,5-dihydro- and 3-aryl-2-methyl-2,5-dihydrofurans. Tetrahedron Letters, 43(15), 2849-2851.
- Böhm, V. P. W., & Herrmann, W. A. (2000). The Heck reaction in ionic liquids with a recyclable palladium catalyst. Chemistry-A European Journal, 6(6), 1017-1025.
- Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). Nonsolvent application of ionic liquids: organo-catalysis by 1-alkyl-3-methylimidazolium cation based room-temperature ionic liquids for chemoselective N-tert-butyloxycarbonylation of amines and the influence of the C-2 hydrogen on catalytic efficiency. The Journal of organic chemistry, 76(17), 7132–7140.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
This guide provides essential safety and logistical information for the responsible disposal of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate (CAS No. 402846-78-0), a common ionic liquid. As a class of compounds, ionic liquids are often termed "green solvents" due to their low volatility, which minimizes air pollution.[1][2][3] However, this property does not render them environmentally benign. Many imidazolium-based ionic liquids exhibit aquatic toxicity and are not readily biodegradable, making proper disposal a critical component of laboratory stewardship to prevent environmental contamination.[1][2][4][5]
This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to ensure the safety of personnel and the protection of the environment.
Hazard Profile and Risk Assessment
Before handling any chemical waste, a thorough understanding of its hazard profile is paramount. While data for this specific molecule is limited, information from closely related imidazolium tetrafluoroborate salts provides a strong basis for risk assessment. The primary hazards include irritation, potential toxicity if ingested, and adverse effects on aquatic ecosystems.
Key Safety and Hazard Information
| Hazard Category | Description | Rationale and Source |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[6] | The imidazolium cation can interact with skin, causing irritation. Prolonged or repeated contact should be avoided. |
| Eye Irritation | May cause serious eye irritation.[6] | Direct contact can lead to significant irritation. Immediate and thorough rinsing is crucial in case of exposure. |
| Acute Oral Toxicity | May be harmful if swallowed.[7] Some analogous compounds are classified as toxic if swallowed.[4] | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in areas where this chemical is handled.[4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4] | The solubility of many ionic liquids allows them to enter waterways where they can harm aquatic organisms. This is a primary driver for preventing drain disposal. |
| Hazardous Decomposition | Combustion produces toxic fumes. | Under fire conditions, this compound can decompose to release Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Hydrogen Fluoride (HF), and Boron Oxides.[6][8] |
| Chemical Stability | Moisture sensitive.[6] Incompatible with strong oxidizing agents.[6] | Store in a dry environment and away from strong oxidizers to prevent degradation or hazardous reactions. |
Pre-Disposal & Waste Minimization
Effective waste management begins with minimizing waste generation. Before committing to disposal, consider the waste hierarchy.
-
Reduction: Plan experiments to use the minimum amount of ionic liquid necessary for the desired outcome.
-
Reuse/Recycling: Several methods exist for recycling and recovering ionic liquids, such as extraction or distillation.[9][10] While often not practical for small lab-scale quantities, for larger or continuous processes, evaluating these options is a key principle of green chemistry.
Waste containing this compound should never be mixed with other waste streams unless their compatibility is confirmed. Segregation is crucial to prevent unforeseen chemical reactions.[11]
Personal Protective Equipment (PPE) Protocol
Adherence to a strict PPE protocol is non-negotiable. The following steps must be followed before handling the waste container.
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7][12]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4]
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[6]
Disposal Workflow: A Step-by-Step Guide
Disposal of this substance must be handled as regulated hazardous waste. At no point should it be disposed of down the drain or in regular trash.[11]
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Waste Collection: Designate a specific, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, note the date when waste was first added (the accumulation start date).[11]
-
Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be away from drains and incompatible materials, particularly strong oxidizing agents.[6][11]
-
Final Disposal: Once the container is full or has been in storage for up to one year, arrange for its disposal. This must be done through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[7][11][12] They are equipped to handle and dispose of the chemical in accordance with all local and national regulations.
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action can prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Ensure adequate ventilation.
-
Don PPE: Before addressing the spill, don the full PPE as described in Section 3.
-
Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material.[8]
-
Absorb and Collect: Cover and absorb the spill with a non-combustible, inert material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®). Do not use combustible materials like paper towels as the primary absorbent.
-
Package Waste: Carefully scoop the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department as per your institution's policy.
References
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.
- Siedlecka, E., Czerwicka, M., Neumann, J., & Thöming, J. (n.d.). Reduction of wastes containing ionic liquids in industrial.... ResearchGate.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 1-butyl-3-methylimidazolium tetrafluoroborate.
- Iolitec. (2022, September 19). Safety Data Sheet: 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate.
- RoCo Global. (n.d.). Safety Data Sheet: 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Iolitec. (2022, September 20). Safety Data Sheet: 1-Methyl-3-propylimidazolium tetrafluoroborate.
- United Arab Emirates University. (n.d.). Classes and Properties: Ionic liquids recycling for reuse.
- proionic. (n.d.). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.
- Oskarsson, H., & Wright, P. M. (n.d.). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.
- ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse.
- Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central.
- ResearchGate. (2025, August 10). On the biodegradation of ionic liquid 1-Butyl-3-methylimidazolium tetrafluoroborate | Request PDF.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (n.d.). Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity.
Sources
- 1. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. roco.global [roco.global]
- 8. iolitec.de [iolitec.de]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. researchgate.net [researchgate.net]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. iolitec.de [iolitec.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
